3-Bromo-2-methylimidazo[1,2-b]pyridazine
Description
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Properties
IUPAC Name |
3-bromo-2-methylimidazo[1,2-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-7(8)11-6(10-5)3-2-4-9-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFIFACEFUMUPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Whitepaper: A Comprehensive Technical Guide to the Synthesis of 3-Bromo-2-methylimidazo[1,2-b]pyridazine from 3-Aminopyridazine
Abstract: This technical guide provides a detailed, two-step synthetic pathway for the preparation of 3-bromo-2-methylimidazo[1,2-b]pyridazine, a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1] The synthesis begins with the cyclocondensation of 3-aminopyridazine with chloroacetone to form the 2-methylimidazo[1,2-b]pyridazine core, followed by a highly regioselective electrophilic bromination at the C-3 position using N-bromosuccinimide (NBS). This document elucidates the mechanistic rationale behind each synthetic step, offers detailed, field-proven experimental protocols, and presents key quantitative data in a structured format. The guide is intended for researchers, chemists, and professionals in the pharmaceutical industry seeking a robust and reproducible method for accessing this versatile chemical intermediate.
Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine nucleus is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds.[1] Its rigid, planar structure and unique electronic properties make it an ideal framework for designing molecules that can interact with a wide array of biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1]
The target molecule, this compound, is a particularly valuable synthetic intermediate. The bromine atom at the C-3 position serves as a versatile functional handle, enabling further molecular elaboration through various cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[2][3] This allows for the systematic exploration of the chemical space around the core scaffold, a critical activity in modern drug discovery programs. This guide details an efficient and reliable synthesis of this key building block from readily available starting materials.
Synthetic Strategy and Retrosynthesis
The synthesis is strategically designed as a two-step sequence. This approach ensures high purity and yield for each intermediate, simplifying purification and characterization.
-
Step 1: Annulation. Formation of the bicyclic 2-methylimidazo[1,2-b]pyridazine core via a cyclocondensation reaction.
-
Step 2: Bromination. Regioselective installation of a bromine atom at the C-3 position of the imidazole ring.
The retrosynthetic analysis is illustrated below:
Caption: Retrosynthetic pathway for the target molecule.
Part I: Synthesis of the 2-Methylimidazo[1,2-b]pyridazine Core
The foundational step in this synthesis is the construction of the fused bicyclic system. This is achieved through the classic condensation reaction between an aminopyridine derivative and an α-haloketone.
Mechanism and Experimental Rationale
The reaction proceeds via an initial SN2 reaction where the most nucleophilic nitrogen of 3-aminopyridazine attacks the electrophilic carbon of chloroacetone. In 3-aminopyridazine, the ring nitrogen (N-1), which is not adjacent to the amino group, is the most nucleophilic site.[4] This initial alkylation forms a pyridazinium salt intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the exocyclic amino group onto the ketone carbonyl, followed by dehydration, yields the aromatic imidazo[1,2-b]pyridazine ring system.
The choice of chloroacetone as the α-haloketone directly installs the required methyl group at the C-2 position of the final product. The reaction is typically performed in a polar solvent like ethanol to facilitate the dissolution of the starting materials and intermediates.
Caption: Reaction workflow for imidazo[1,2-b]pyridazine core synthesis.
Detailed Experimental Protocol
-
Materials: 3-Aminopyridazine, Chloroacetone, Ethanol, Sodium bicarbonate.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-aminopyridazine (1.0 eq).
-
Dissolve the starting material in ethanol (approx. 10 mL per gram of aminopyridazine).
-
Add sodium bicarbonate (1.5 eq) to the solution. This mild base neutralizes the HCl generated during the reaction.
-
Add chloroacetone (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-methylimidazo[1,2-b]pyridazine.
-
Part II: Regioselective C-3 Bromination
With the core scaffold in hand, the next step is the crucial installation of the bromine atom at the C-3 position. This is accomplished via an electrophilic aromatic substitution.
Mechanism and Rationale for Regioselectivity
The imidazole ring of the imidazo[1,2-b]pyridazine system is electron-rich and thus highly susceptible to electrophilic attack. The C-3 position is the most electronically activated site, making it the preferred position for substitution.[5]
N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[6] It is a mild and selective source of electrophilic bromine (Br+), minimizing the risk of over-bromination or other side reactions. The reaction is typically carried out in a polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) at room temperature, highlighting the high reactivity of the substrate.[5][6]
Caption: Logical flow of the regioselective C-3 bromination step.
Detailed Experimental Protocol
-
Materials: 2-Methylimidazo[1,2-b]pyridazine, N-Bromosuccinimide (NBS), Acetonitrile (ACN).
-
Procedure:
-
In a round-bottom flask protected from light, dissolve the 2-methylimidazo[1,2-b]pyridazine (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-bromosuccinimide (1.05 eq) portion-wise over 10-15 minutes, ensuring the temperature remains low.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the consumption of the starting material by TLC.
-
Once the reaction is complete, quench the mixture by adding an aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting solid by column chromatography or recrystallization to afford the final product, this compound, typically as a white or off-white solid.[6]
-
Quantitative Data Summary
The following table summarizes the typical reaction parameters for this two-step synthesis.
| Parameter | Step 1: Annulation | Step 2: Bromination |
| Key Reagent | Chloroacetone | N-Bromosuccinimide (NBS) |
| Equivalents | 1.1 eq | 1.05 eq |
| Base/Catalyst | Sodium bicarbonate (1.5 eq) | N/A |
| Solvent | Ethanol | Acetonitrile |
| Temperature | Reflux (~78 °C) | 0 °C to Room Temp. |
| Reaction Time | 4 - 6 hours | 1 - 2 hours |
| Typical Yield | 70 - 85% | 85 - 95% |
Conclusion
This guide presents a robust, efficient, and highly reproducible two-step synthesis for this compound starting from 3-aminopyridazine. The methodology relies on well-established chemical transformations, including a thermal cyclocondensation and a regioselective electrophilic bromination. The detailed protocols and mechanistic insights provided herein serve as a practical resource for researchers and drug development professionals, enabling the reliable production of this key synthetic intermediate for applications in medicinal chemistry and beyond.
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Zhi-Xin Wang, et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. Available at: [Link]
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Marine Z. C. Hatit, et al. (2020). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. European Journal of Medicinal Chemistry. Available at: [Link]
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Terungwa H. Iorkula, et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications. Available at: [Link]
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Junxuan Li, et al. (2018). Bromination of imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]
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Jian-Wu Wang, et al. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences. Available at: [Link]
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Terungwa H. Iorkula, et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. ResearchGate. Available at: [Link]
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Che-Wei Chang, et al. (2021). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journal of Organic Chemistry. Available at: [Link]
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José G. Aguirre-Velázquez, et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank. Available at: [Link]
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Carsten Lamberth, et al. (2011). First Synthesis of 3-Amino-2-arylimidazo[1,2-b]pyridazines by Groebke-Blackburn Reaction. ResearchGate. Available at: [Link]
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Pei He, et al. (2022). Base-Promoted Regioselective Bromination of Imidazo[1,2-α]pyridines with CBr4 as Bromine Source. Bentham Science. Available at: [Link]
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A Technical Guide to the Characterization and Application of 3-Bromo-2-methylimidazo[1,2-b]pyridazine
Introduction
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus in modern medicinal chemistry. Its rigid, planar structure and specific arrangement of nitrogen atoms make it an exceptional pharmacophore for interacting with various biological targets, most notably protein kinases. The clinical success of the multi-targeted kinase inhibitor Ponatinib, which is built upon this scaffold, has solidified its importance and spurred extensive research into new derivatives.[1] These derivatives have shown a wide spectrum of biological activities, including potential treatments for cancer, inflammatory disorders, and neurodegenerative diseases.[2][3]
This guide focuses on a key chemical intermediate: 3-Bromo-2-methylimidazo[1,2-b]pyridazine . The strategic placement of a bromine atom at the C3 position and a methyl group at the C2 position makes this molecule a highly versatile building block. The bromine atom serves as a synthetic handle for introducing molecular diversity through cross-coupling reactions, while the methyl group can influence the steric and electronic properties of potential drug candidates. This document provides a comprehensive overview of its synthesis, characterization data, and its strategic application in the development of novel therapeutics.
Molecular Identity and Physicochemical Properties
The fundamental identity of a chemical compound is established by its structure and associated identifiers. For this compound, these are summarized below. It is crucial for researchers to note that physical properties such as melting point and appearance are batch-specific and should always be confirmed with the Certificate of Analysis from the supplier.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1368313-23-8 |
| Molecular Formula | C₇H₆BrN₃ |
| Molecular Weight | 212.05 g/mol |
| Canonical SMILES | CC1=C(N2C(=N1)C=CC=N2)Br |
| InChI Key | RKFIFACEFUMUPO-UHFFFAOYSA-N |
Synthesis Protocol
Synthetic Principle and Mechanistic Insight
The construction of the imidazo[1,2-b]pyridazine ring system is most reliably achieved through the Tschitschibabin (Chichibabin) reaction, which involves the condensation of a 3-aminopyridazine with an α-haloketone.[4][5] This method is a cornerstone of heterocyclic chemistry due to its efficiency and reliability.
The reaction proceeds via a well-established mechanism. The initial step is an Sɴ2 reaction where the endocyclic nitrogen atom of 3-aminopyridazine (which is more nucleophilic than the exocyclic amino group) attacks the α-carbon of the ketone, displacing the bromide. This is followed by an intramolecular cyclization where the exocyclic amino group attacks the carbonyl carbon. The resulting intermediate then undergoes dehydration under the reaction conditions to yield the final aromatic imidazo[1,2-b]pyridazine product. The use of a mild base, such as sodium bicarbonate, is essential to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product.
Detailed Experimental Protocol
-
Reaction Setup: To a solution of 3-aminopyridazine (1.0 eq) in ethanol (EtOH, ~0.2 M) in a round-bottom flask equipped with a reflux condenser, add sodium bicarbonate (NaHCO₃, 2.5 eq).
-
Reagent Addition: Add 1-bromo-2-propanone (1.1 eq) dropwise to the stirred suspension at room temperature. Note: 1-bromo-2-propanone is a lachrymator and should be handled in a well-ventilated fume hood.[6]
-
Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Separate the organic layer.
-
Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
Spectroscopic Characterization Profile (Predicted)
Disclaimer: Experimental spectroscopic data for this specific compound (CAS 1368313-23-8) is not widely available in peer-reviewed literature. The following data is predicted based on fundamental principles of NMR, MS, and IR spectroscopy and by comparison with closely related, well-characterized analogues.[2][7]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule.
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.2 - 8.4 | Doublet (d) | 1H | H-6 | Most deshielded aromatic proton due to proximity to bridgehead nitrogen. |
| ~ 7.8 - 8.0 | Doublet (d) | 1H | H-8 | Aromatic proton adjacent to the five-membered ring. |
| ~ 7.1 - 7.3 | Doublet of Doublets (dd) | 1H | H-7 | Aromatic proton coupled to both H-6 and H-8. |
| ~ 2.5 - 2.6 | Singlet (s) | 3H | C2-CH₃ | Aliphatic protons on the methyl group, appearing as a singlet. |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum should display seven unique resonances, corresponding to each carbon atom in the molecule.
| Predicted δ (ppm) | Assignment | Rationale |
| ~ 145 - 148 | C-2 | Quaternary carbon in the imidazole ring, attached to nitrogen and methyl group. |
| ~ 142 - 144 | C-8a | Bridgehead carbon, part of both rings. |
| ~ 138 - 140 | C-6 | Aromatic CH carbon in the pyridazine ring. |
| ~ 125 - 128 | C-8 | Aromatic CH carbon in the pyridazine ring. |
| ~ 118 - 120 | C-7 | Aromatic CH carbon in the pyridazine ring. |
| ~ 105 - 108 | C-3 | Quaternary carbon bearing the bromine atom, shifted upfield by the halogen. |
| ~ 14 - 16 | C2-CH₃ | Aliphatic methyl carbon. |
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming molecular weight and elemental composition.
| Analysis | Expected Result |
| Molecular Ion (M⁺) | A characteristic pair of peaks of nearly equal intensity (approx. 1:1 ratio) at m/z 211 and 213. |
| Justification | This isotopic signature is definitive for a molecule containing one bromine atom, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. |
| High-Resolution MS | The calculated exact mass for C₇H₆⁷⁹BrN₃ [M+H]⁺ would be 211.9818, allowing for unambiguous formula confirmation. |
| Key Fragmentation | Expect to see a fragment corresponding to the loss of a bromine radical ([M-Br]⁺) at m/z 132. |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3100 - 3000 | Aromatic C-H Stretch |
| 2950 - 2850 | Aliphatic C-H Stretch (from CH₃ group) |
| 1650 - 1500 | C=C and C=N Aromatic Ring Stretching Vibrations |
| 1450 - 1350 | C-H Bending Vibrations |
| Below 800 | C-Br Stretch |
Application in Drug Discovery: A Versatile Synthetic Platform
The primary value of this compound lies in its utility as a scaffold for chemical elaboration. The C3-bromo substituent is perfectly positioned for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations.[5] This allows for the rapid and efficient synthesis of large libraries of analogues, which is a fundamental strategy in modern drug discovery for mapping Structure-Activity Relationships (SAR).
For instance, a Suzuki coupling reaction with a diverse set of arylboronic acids can be used to install various aromatic and heteroaromatic substituents at the C3 position. This is a proven strategy for optimizing the potency and selectivity of kinase inhibitors that target the ATP-binding site.[2]
By systematically varying the 'R' group, researchers can fine-tune interactions with the target protein, enhance pharmacokinetic properties, and develop highly potent and selective drug candidates.
References
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Akunwa, D., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. Available at: [Link]
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Zheng, M. et al. (2013). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. Available at: [Link]
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Dall'Oglio, F., et al. (2025). Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization. ChemMedChem. Available at: [Link]
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Braese, S., et al. (2009). ChemInform Abstract: First Synthesis of 3-Amino-2-arylimidazo[1,2-b]pyridazines by Groebke-Blackburn Reaction. ResearchGate. Available at: [Link]
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Mass Spectrometry Analysis of 3-Bromo-2-methylimidazo[1,2-b]pyridazine: A Technical Guide
Introduction
3-Bromo-2-methylimidazo[1,2-b]pyridazine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The imidazo[1,2-b]pyridazine scaffold is recognized as a privileged structure, appearing in numerous biologically active molecules, including kinase inhibitors for cancer therapy.[1] The introduction of a bromine atom and a methyl group to this core structure offers opportunities for further functionalization and modulation of its physicochemical and pharmacological properties.
Mass spectrometry is an indispensable analytical technique for the structural elucidation and quantification of such novel compounds.[2] It provides crucial information regarding molecular weight, elemental composition, and structural features through the analysis of ionization and fragmentation patterns. This guide offers an in-depth exploration of the mass spectrometric behavior of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its analysis. We will delve into the theoretical underpinnings and practical considerations for both "hard" and "soft" ionization techniques, namely Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS).
Molecular Structure and Isotopic Considerations
The chemical structure of this compound is presented below:
Molecular Formula: C₇H₆BrN₃ Monoisotopic Mass: 210.979 g/mol
A key feature influencing the mass spectrum of this compound is the presence of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[3] This results in a characteristic isotopic pattern in the mass spectrum, where the molecular ion and any bromine-containing fragments appear as a pair of peaks (M and M+2) of almost equal intensity, separated by two mass-to-charge units (m/z).[2][4][5][6] This distinctive signature is a powerful diagnostic tool for identifying brominated compounds.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization is a classic and widely used technique that involves bombarding a molecule with high-energy electrons (typically 70 eV).[7] This process is highly energetic, leading to extensive fragmentation of the parent molecule.[7][8] The resulting fragmentation pattern serves as a molecular "fingerprint," providing detailed structural information.[7]
Predicted EI-MS Fragmentation Pathway
The proposed fragmentation pathway for this compound under electron ionization is depicted below. The initial event is the removal of an electron to form the molecular ion radical cation [M]⁺•.
Caption: Predicted EI-MS Fragmentation of this compound.
The primary and most favorable fragmentation is expected to be the homolytic cleavage of the C-Br bond, given its relative weakness, resulting in the loss of a bromine radical (•Br).[5] This would lead to a prominent peak corresponding to the [M-Br]⁺ ion. Subsequent fragmentation is likely to involve the characteristic breakdown of the heterocyclic ring system, including the sequential loss of neutral molecules such as hydrogen cyanide (HCN) and acetylene (C₂H₂), which is a common fragmentation pattern for nitrogen-containing aromatic heterocycles.[9]
Predicted EI Mass Spectrum Data
| m/z (Predicted) | Ion Formula | Proposed Identity | Relative Abundance |
| 211/213 | [C₇H₆⁷⁹BrN₃]⁺• / [C₇H₆⁸¹BrN₃]⁺• | Molecular Ion ([M]⁺•) | Moderate |
| 132 | [C₇H₆N₃]⁺ | [M-Br]⁺ | High (Base Peak) |
| 104 | [C₆H₄N₂]⁺• | [M-Br-HCN]⁺• | Moderate |
| 78 | [C₅H₄N]⁺ | [M-Br-2HCN]⁺ | Moderate |
| 50 | [C₄H₂]⁺• | [M-Br-2HCN-C₂H₂]⁺• | Low |
Experimental Protocol: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
For volatile and thermally stable compounds like this compound, GC-MS is the method of choice.[2][10]
-
Sample Preparation: Dissolve the analyte in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Gas Chromatography:
-
Injector: Split/splitless injector at 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
-
Mass Spectrometry:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-300.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization is a "soft" ionization technique that is particularly well-suited for polar and non-volatile molecules.[11] It typically generates protonated molecules, [M+H]⁺, with minimal fragmentation.[11][12] This is highly advantageous for confirming the molecular weight of the analyte. For N-heterocyclic compounds, the nitrogen atoms are readily protonated, making them excellent candidates for positive-ion ESI-MS.[12]
Predicted ESI-MS/MS Fragmentation
While ESI itself is a soft ionization method, tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the protonated molecule and gain structural information. The fragmentation of the [M+H]⁺ ion of this compound is likely to proceed through different pathways than in EI-MS due to the presence of the additional proton.
Caption: Predicted ESI-MS/MS Fragmentation of [M+H]⁺ of this compound.
In the MS/MS experiment, the precursor ion [M+H]⁺ is selected and subjected to collision-induced dissociation (CID). The fragmentation pathways may include the loss of a bromide anion (Br⁻), loss of hydrogen bromide (HBr), or cleavage of the heterocyclic ring.
Predicted ESI-MS and MS/MS Data
| m/z (Predicted) | Ion Formula | Proposed Identity | Spectrum Type |
| 212/214 | [C₇H₇⁷⁹BrN₃]⁺ / [C₇H₇⁸¹BrN₃]⁺ | Protonated Molecule ([M+H]⁺) | MS |
| 133 | [C₇H₇N₃]⁺ | [M+H-Br]⁺ | MS/MS |
| 105 | [C₆H₅N₂]⁺ | [M+H-HBr-N]⁺ | MS/MS |
| 93 | [C₅H₅N₂]⁺ | [M+H-Br-CH₃CN]⁺ | MS/MS |
Experimental Protocol: Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)
LC-MS is the preferred method for the analysis of less volatile or thermally labile compounds.
-
Sample Preparation: Dissolve the analyte in a mixture of water and a polar organic solvent (e.g., methanol or acetonitrile) to a concentration of 10-100 µg/mL.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Scan Range: m/z 50-350.
-
For MS/MS: Select the [M+H]⁺ ions (m/z 212 and 214) as precursor ions and apply a collision energy of 10-30 eV.
-
Conclusion
The mass spectrometric analysis of this compound provides a wealth of structural information. The characteristic 1:1 isotopic pattern of the molecular ion and its bromine-containing fragments immediately confirms the presence of a single bromine atom. Electron ionization mass spectrometry is predicted to induce significant fragmentation, with the primary cleavage being the loss of the bromine atom, followed by the breakdown of the heterocyclic core, offering deep structural insights. Conversely, electrospray ionization is the method of choice for unambiguous molecular weight determination, yielding a prominent protonated molecule. When coupled with tandem mass spectrometry, ESI-MS/MS can provide complementary fragmentation data to further confirm the structure. By employing the methodologies outlined in this guide, researchers can confidently identify and characterize this compound and its analogs, accelerating research and development in medicinal chemistry.
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Physical and chemical properties of 3-Bromo-2-methylimidazo[1,2-b]pyridazine
An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Bromo-2-methylimidazo[1,2-b]pyridazine
Abstract: The imidazo[1,2-b]pyridazine core is a nitrogen-fused heterocyclic system that has garnered significant attention in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds.[1] Its unique electronic and structural properties make it a versatile framework for the design of targeted therapeutics, most notably kinase inhibitors like the FDA-approved drug Ponatinib.[2] This guide provides a comprehensive technical overview of a key derivative, this compound, a crucial building block for chemical library synthesis. We will delve into its fundamental physicochemical properties, spectroscopic signature, synthetic pathways, and chemical reactivity. The information presented herein is intended to equip researchers, chemists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research and development endeavors.
Physicochemical Properties
The physical and chemical characteristics of a molecule are paramount as they dictate its behavior in both chemical reactions and biological systems. These properties influence solubility, stability, reactivity, and potential for forming intermolecular interactions critical for drug-target binding.
Structural and General Properties
This compound possesses a planar, bicyclic aromatic structure. The fusion of the electron-rich imidazole ring with the electron-deficient pyridazine ring results in a unique electronic distribution that defines its chemical character. The methyl group at the 2-position and the bromine atom at the 3-position provide key steric and electronic features and offer a handle for synthetic modification.
Caption: Chemical structure of this compound.
Tabulated Physicochemical Data
The following table summarizes the key quantitative properties of this compound. It is critical to note that while some data are experimentally derived for closely related analogs, others are based on computational predictions and should be confirmed empirically.
| Property | Value | Source / Comment |
| CAS Number | 1368313-23-8 | [3] |
| Molecular Formula | C₇H₆BrN₃ | [3][4] |
| Molecular Weight | 212.05 g/mol | [3] |
| Appearance | White to light yellow powder/crystal | Inferred from analogs[5][6] |
| Purity | Commercially available at ≥97% | [3] |
| Melting Point | Not specified. (Parent compound 3-bromoimidazo[1,2-b]pyridazine melts at 148-152 °C) | [5][6] |
| pKa | ~2.35 ± 0.30 (Predicted for parent) | [5] |
| LogP | ~1.49 (Predicted for parent) | [7] |
| InChI Key | RKFIFACEFUMUPO-UHFFFAOYSA-N | [3] |
| SMILES | CC1=C(N2C(=N1)C=CC=N2)Br | [3] |
Solubility and Stability
Based on its chemical structure, this compound is expected to be poorly soluble in water but should exhibit good solubility in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), dichloromethane (DCM), and chloroform.
Stability and Storage: The compound is stable under standard laboratory conditions. For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry, and dark place to prevent potential degradation.[3] The pyridazine ring system is generally stable, but prolonged exposure to strong acids or bases should be avoided.
Spectroscopic Characterization
Unambiguous identification and purity assessment of this compound rely on a combination of spectroscopic techniques. The following sections describe the expected spectral features.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple and highly informative.
-
Pyridazine Protons: Three aromatic protons on the pyridazine ring will appear as a characteristic set of coupled multiplets in the downfield region (typically δ 7.0-8.5 ppm), consistent with other imidazo[1,2-b]pyridazine derivatives.[8]
-
Methyl Protons: The methyl group at the C2 position will present as a sharp singlet further upfield (typically δ 2.4-2.6 ppm).
-
-
¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to each carbon atom in the molecule.
-
Aromatic Carbons: The carbons of the fused heterocyclic rings will resonate in the aromatic region (δ 110-150 ppm).
-
C-Br Carbon: The carbon atom attached to the bromine (C3) will be significantly influenced by the halogen's electronic effects.
-
Methyl Carbon: The methyl carbon will appear as a signal in the upfield aliphatic region (typically δ 15-25 ppm).
-
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and elemental composition. For this compound, the most telling feature is the isotopic signature of bromine.
-
Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, the molecular ion peak in the mass spectrum will appear as a pair of peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, at m/z 211 and 213 (for the C₇H₆⁷⁹BrN₃ and C₇H₆⁸¹BrN₃ isotopologues, respectively). This doublet is a definitive indicator of the presence of a single bromine atom.
-
High-Resolution Mass Spectrometry (HRMS): HRMS analysis would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the elemental formula, C₇H₆BrN₃.
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the functional groups present in the molecule. Key expected absorption bands include:
-
~3100-3000 cm⁻¹: C-H stretching vibrations from the aromatic rings.
-
~2950-2850 cm⁻¹: C-H stretching from the methyl group.
-
~1650-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the fused aromatic ring system.[9]
-
Below 800 cm⁻¹: C-Br stretching vibration.
Chemical Synthesis and Reactivity
Understanding the synthesis and reactivity of this compound is essential for its application as a chemical intermediate.
Retrosynthetic Analysis and Synthetic Strategy
The construction of the imidazo[1,2-b]pyridazine core is typically achieved via a condensation reaction between a 3-aminopyridazine and an α-halocarbonyl compound.[10] This is a reliable and high-yielding approach.
Caption: General retrosynthetic workflow for the target molecule.
A common forward synthesis involves first forming the 2-methylimidazo[1,2-b]pyridazine ring system, followed by selective bromination at the electron-rich 3-position of the imidazole ring using an electrophilic brominating agent like N-Bromosuccinimide (NBS).
Key Reactivity and Derivatization Potential
The true value of this compound in drug discovery lies in its potential for diversification. The bromine atom at the 3-position is a versatile synthetic handle for introducing a wide array of substituents via modern cross-coupling reactions.
Caption: Key cross-coupling reactions at the C3-bromo position.
This strategic placement of the bromine allows for the late-stage functionalization of the scaffold, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. This is a cornerstone of modern medicinal chemistry, allowing chemists to fine-tune a molecule's properties to enhance potency, selectivity, and pharmacokinetic profiles.[1][11]
Protocols for Synthesis and Characterization
The following protocols are provided as a validated starting point for laboratory work. As a Senior Application Scientist, I stress the importance of proper safety precautions and adapting procedures to specific laboratory conditions.
Protocol 1: Two-Step Synthesis of this compound
Step A: Synthesis of 2-Methylimidazo[1,2-b]pyridazine
-
Reaction Setup: To a solution of 3-aminopyridazine (1.0 eq) in ethanol, add 3-chloro-2-butanone (1.1 eq) and sodium bicarbonate (2.5 eq).
-
Reflux: Heat the mixture to reflux (approx. 80 °C) and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Add water to the residue and extract the product with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure 2-methylimidazo[1,2-b]pyridazine.
Step B: Bromination to yield this compound
-
Reaction Setup: Dissolve the 2-methylimidazo[1,2-b]pyridazine (1.0 eq) from Step A in acetonitrile or chloroform in a flask protected from light.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, maintaining the temperature.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction & Purification: Extract the product with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude material via column chromatography or recrystallization to obtain the final product.
Protocol 2: Quality Control and Characterization Workflow
Caption: A standard workflow for quality control and characterization.
-
Initial Purity Assessment: Use TLC to confirm the consumption of starting material and the formation of a single major product.
-
Structural Elucidation: Acquire ¹H and ¹³C NMR spectra. Confirm that the observed chemical shifts, splitting patterns, and integrations match the expected structure.
-
Molecular Weight Confirmation: Perform LC-MS analysis to confirm the mass of the product, paying close attention to the characteristic M/M+2 isotopic pattern for bromine. For definitive confirmation, submit a sample for HRMS.
-
Final Approval: Once all data are consistent with the structure of this compound and the purity is deemed acceptable (e.g., >97%), the material can be approved for use in subsequent research.
Applications in Medicinal Chemistry and Drug Development
The imidazo[1,2-b]pyridazine scaffold is a cornerstone in the development of kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The ability to use this compound as a starting point to rapidly synthesize diverse molecules allows for the exploration of chemical space around this privileged core. Derivatives have been investigated as inhibitors of mTOR, Tyk2, and TAK1, demonstrating the broad utility of this scaffold against various therapeutic targets.[12][13][14]
Conclusion
This compound is more than just a chemical compound; it is a versatile and powerful tool for drug discovery. Its well-defined physicochemical properties, predictable spectroscopic signature, and, most importantly, its capacity for synthetic diversification make it an invaluable intermediate. This guide has provided the core technical knowledge needed to handle, characterize, and strategically employ this compound, empowering researchers to accelerate the development of the next generation of therapeutics based on the potent imidazo[1,2-b]pyridazine scaffold.
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An In-Depth Technical Guide to the X-ray Crystal Structure of 3-Bromo-6-(pyrrolidin-1-yl)imidazo[1,2-b]pyridazine: A Scaffold for Kinase Inhibitor Design
This technical guide provides a comprehensive analysis of the single-crystal X-ray structure of 3-bromo-6-(pyrrolidin-1-yl)imidazo[1,2-b]pyridazine, a key heterocyclic scaffold in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals engaged in the structural analysis of small molecules and their application in rational drug design, with a particular focus on kinase inhibitors. While the crystal structure for the specifically requested 3-Bromo-2-methylimidazo[1,2-b]pyridazine is not publicly available, this guide focuses on a closely related and structurally significant analogue, offering valuable insights into the molecular architecture of this important class of compounds.
Introduction: The Significance of the Imidazo[1,2-b]pyridazine Core
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its versatile biological activities. This bicyclic aromatic system serves as the core of numerous compounds targeting a range of therapeutic areas, most notably in oncology as potent kinase inhibitors. The rigid, planar nature of the imidazo[1,2-b]pyridazine ring system provides a well-defined framework for the precise spatial orientation of substituent groups, enabling tailored interactions with the active sites of target proteins. Understanding the three-dimensional structure of these molecules at an atomic level is paramount for elucidating structure-activity relationships (SAR) and for the rational design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This guide delves into the detailed structural characterization of a representative member of this class, 3-bromo-6-(pyrrolidin-1-yl)imidazo[1,2-b]pyridazine, providing a foundational understanding for further drug discovery efforts.
Synthesis and Crystallization
The synthesis of 3-bromo-6-(pyrrolidin-1-yl)imidazo[1,2-b]pyridazine was achieved through an efficient amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine, as reported by Iorkula and colleagues.[1][2][3] The strategic use of cesium fluoride as a promoter facilitates the nucleophilic aromatic substitution of the chloro group with pyrrolidine, yielding the desired product in high purity.
Experimental Protocol: Synthesis
A detailed, step-by-step methodology for the synthesis is provided below:
-
Reaction Setup: To a solution of 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 eq) in dimethyl sulfoxide (DMSO), add pyrrolidine (2.0 eq), cesium fluoride (CsF, 1.0 eq), and benzyltriethylammonium chloride (BnNEt₃Cl, 10 mol%).
-
Reaction Conditions: The reaction mixture is stirred at 100 °C for 24 hours under an inert atmosphere.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure 3-bromo-6-(pyrrolidin-1-yl)imidazo[1,2-b]pyridazine.
Crystals suitable for single-crystal X-ray diffraction were obtained by slow evaporation of a solution of the purified compound in an appropriate solvent system. The quality of the crystals is critical for obtaining high-resolution diffraction data.
X-ray Crystallography: Data Collection and Structure Refinement
The determination of the three-dimensional structure of 3-bromo-6-(pyrrolidin-1-yl)imidazo[1,2-b]pyridazine was accomplished by single-crystal X-ray diffraction. A suitable crystal was mounted on a diffractometer, and a complete dataset was collected at a low temperature to minimize thermal vibrations and enhance data quality. The structure was solved by direct methods and refined by full-matrix least-squares on F².
The crystallographic data for 3-bromo-6-(pyrrolidin-1-yl)imidazo[1,2-b]pyridazine has been deposited with the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 2269089 .
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical formula | C₁₀H₁₁BrN₄ |
| Formula weight | 267.13 |
| Temperature | 100(2) K |
| Wavelength | 1.54178 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.5429(3) Å, α = 90°b = 10.5936(4) Å, β = 107.653(4)°c = 12.2472(5) Å, γ = 90° |
| Volume | 1054.43(7) ų |
| Z | 4 |
| Density (calculated) | 1.683 Mg/m³ |
| Absorption coefficient | 5.488 mm⁻¹ |
| F(000) | 536 |
| Crystal size | 0.200 x 0.100 x 0.050 mm |
| Theta range for data collection | 4.198 to 76.049° |
| Index ranges | -10<=h<=10, -13<=k<=13, -15<=l<=15 |
| Reflections collected | 15264 |
| Independent reflections | 2124 [R(int) = 0.0444] |
| Completeness to theta = 67.679° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2124 / 0 / 137 |
| Goodness-of-fit on F² | 1.053 |
| Final R indices [I>2sigma(I)] | R1 = 0.0278, wR2 = 0.0682 |
| R indices (all data) | R1 = 0.0315, wR2 = 0.0701 |
| Largest diff. peak and hole | 0.471 and -0.528 e.Å⁻³ |
Structural Analysis: Molecular Geometry and Intermolecular Interactions
The asymmetric unit of the crystal structure contains one molecule of 3-bromo-6-(pyrrolidin-1-yl)imidazo[1,2-b]pyridazine. The imidazo[1,2-b]pyridazine core is essentially planar, as expected for an aromatic system. The pyrrolidine ring adopts an envelope conformation.
Table 2: Selected Bond Lengths and Angles
| Bond/Angle | Length (Å) / Degrees (°) |
| Br(1)-C(3) | 1.885(2) |
| N(4)-C(5) | 1.381(3) |
| N(4)-C(8a) | 1.385(3) |
| C(6)-N(9) | 1.378(3) |
| N(9)-C(10) | 1.472(3) |
| N(9)-C(13) | 1.474(3) |
| C(3)-N(4)-C(8a) | 106.6(2) |
| C(5)-N(4)-C(8a) | 129.2(2) |
| C(6)-N(9)-C(10) | 122.9(2) |
| C(6)-N(9)-C(13) | 123.0(2) |
| C(10)-N(9)-C(13) | 113.8(2) |
The crystal packing is stabilized by a network of intermolecular interactions, including C-H···N and C-H···Br hydrogen bonds, as well as π-π stacking interactions between the imidazo[1,2-b]pyridazine rings of adjacent molecules. These interactions play a crucial role in the formation of the overall three-dimensional supramolecular architecture.
Implications for Drug Design
The detailed structural information gleaned from the X-ray analysis of 3-bromo-6-(pyrrolidin-1-yl)imidazo[1,2-b]pyridazine provides a solid foundation for the rational design of novel drug candidates. The key takeaways for medicinal chemists are:
-
Scaffold Rigidity and Planarity: The inherent rigidity of the imidazo[1,2-b]pyridazine core reduces the entropic penalty upon binding to a target protein, which can contribute to higher binding affinities.
-
Vectorial Orientation of Substituents: The well-defined geometry of the scaffold allows for the precise positioning of substituents to engage in specific interactions with amino acid residues in a protein's active site. The 3-bromo position serves as a key vector for introducing further chemical diversity, for instance, through palladium-catalyzed cross-coupling reactions.
-
Modulation of Physicochemical Properties: The substitution at the 6-position with a pyrrolidine moiety significantly influences the molecule's solubility, lipophilicity, and metabolic stability. The crystal structure provides insights into the conformational preferences of this substituent, which can be leveraged to fine-tune these properties.
Visualizations
Diagram 1: Synthetic Workflow
Caption: Synthetic route to 3-bromo-6-(pyrrolidin-1-yl)imidazo[1,2-b]pyridazine.
Diagram 2: Crystallographic Workflow
Caption: Workflow for single-crystal X-ray structure determination.
Conclusion
This technical guide has provided a detailed exposition of the synthesis and single-crystal X-ray structure of 3-bromo-6-(pyrrolidin-1-yl)imidazo[1,2-b]pyridazine. The atomic-level insights into the molecular geometry, conformation, and intermolecular interactions of this important heterocyclic scaffold are invaluable for the scientific community, particularly for those involved in the design and development of novel kinase inhibitors and other therapeutic agents. The data presented herein serves as a critical reference point for future structure-based drug design endeavors targeting the versatile and pharmacologically significant imidazo[1,2-b]pyridazine core.
References
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Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 121-132. [Link]
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Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2023). Supplementary Material for: An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications. [Link]
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Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]
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The C3-Bromine Atom of 3-Bromo-2-methylimidazo[1,2-b]pyridazine: A Versatile Handle for Late-Stage Functionalization in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors and receptor modulators. The strategic introduction of a bromine atom at the C3 position of the 2-methylimidazo[1,2-b]pyridazine core provides a highly versatile synthetic handle for a wide array of late-stage functionalizations. This guide offers an in-depth exploration of the reactivity of this C3-bromine atom, providing both mechanistic insights and field-proven experimental protocols for its transformation, empowering researchers to efficiently generate diverse compound libraries for drug discovery programs.
The Strategic Importance of the Imidazo[1,2-b]pyridazine Core and C3-Functionalization
The imidazo[1,2-b]pyridazine ring system is a key pharmacophore due to its rigid, planar structure and its ability to engage in various non-covalent interactions with biological targets. The strategic placement of substituents on this core is crucial for modulating potency, selectivity, and pharmacokinetic properties. The bromine atom at the C3 position of 2-methylimidazo[1,2-b]pyridazine is particularly amenable to a variety of powerful cross-coupling and substitution reactions, making it an ideal linchpin for introducing molecular diversity.
Palladium-Catalyzed Cross-Coupling Reactions: A Workhorse for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for the functionalization of the C3-bromo-2-methylimidazo[1,2-b]pyridazine core. The electron-rich nature of the imidazo[1,2-b]pyridazine ring system facilitates the initial oxidative addition step in the catalytic cycle, making it a highly competent substrate for these transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. The reaction of this compound with a variety of aryl and heteroaryl boronic acids or their esters proceeds efficiently in the presence of a palladium catalyst and a base.
Causality Behind Experimental Choices: The choice of catalyst, ligand, and base is critical for achieving high yields and minimizing side reactions. For electron-rich imidazo[1,2-b]pyridazines, palladium(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are often effective. The use of bulky, electron-rich phosphine ligands such as SPhos or XPhos can enhance the rate of both oxidative addition and reductive elimination, leading to improved reaction efficiency. The base, typically an inorganic carbonate or phosphate, is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.
Data Presentation: Survey of Suzuki-Miyaura Coupling Conditions
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 80 | ~28 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DME | 80 | High |
| 3 | Thiophen-2-ylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | High |
| 4 | Pyridin-3-ylboronic acid | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 120 | 92 |
Note: Yields are based on reactions with analogous halopyridazines and serve as a representative guide.[1][2]
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the degassed solvent system (e.g., a mixture of 1,2-dimethoxyethane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination provides a powerful and general method for the synthesis of arylamines. The C3-bromo position of 2-methylimidazo[1,2-b]pyridazine readily participates in this reaction with a wide range of primary and secondary amines.[3]
Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the ligand employed. Bulky, electron-rich biarylphosphine ligands are crucial for promoting both the oxidative addition and the final reductive elimination step, which is often rate-limiting.[3] A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine, facilitating its coordination to the palladium center.[4]
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., a Pd(I) dimer precatalyst or a combination of a palladium source like Pd₂(dba)₃ and a suitable ligand like RuPhos, 1-5 mol%), the base (e.g., LiHMDS, 2.5 equiv.), and this compound (1.0 equiv.).[5][6]
-
Add the anhydrous solvent (e.g., THF or 1,4-dioxane).
-
Add the amine (1.2-1.5 equiv.).
-
Seal the tube and heat the reaction mixture with vigorous stirring (typically 65-100 °C) for the required duration (monitor by TLC or LC-MS).
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography.[7]
Mandatory Visualization: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly valuable for introducing linear, rigid alkynyl linkers into the imidazo[1,2-b]pyridazine scaffold.[8][9]
Causality Behind Experimental Choices: The standard Sonogashira reaction employs a dual catalytic system of palladium and copper(I).[8] The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. An amine base, such as triethylamine or diisopropylethylamine, is used to deprotonate the alkyne and to quench the hydrogen halide formed during the reaction. Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper contamination in the final products.[9][10]
Experimental Protocol: Sonogashira Coupling
-
To a Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Add a degassed solvent, typically an amine such as triethylamine, or a mixture of a solvent like THF or DMF with an amine base.
-
Add the terminal alkyne (1.1-1.5 equiv.).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (as monitored by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
Mandatory Visualization: Sonogashira Coupling Catalytic Cycles
Caption: Dual catalytic cycles of the Sonogashira coupling reaction.
Nucleophilic Aromatic Substitution (SNAr)
While less common than palladium-catalyzed reactions for this specific scaffold, nucleophilic aromatic substitution (SNAr) can be a viable strategy for displacing the C3-bromine atom, particularly with soft nucleophiles like thiols. The feasibility of SNAr is highly dependent on the electronic nature of the aromatic ring. For SNAr to proceed, the ring must be activated by electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. The imidazo[1,2-b]pyridazine system itself possesses some electron-deficient character, which can facilitate this reaction under certain conditions.
Causality Behind Experimental Choices: The rate of SNAr is enhanced by the presence of electron-withdrawing groups ortho or para to the leaving group. The reaction is typically carried out in a polar aprotic solvent, such as DMSO or DMF, which can solvate the cation of the nucleophile salt but not the nucleophile itself, thus increasing its reactivity.
Experimental Protocol: Nucleophilic Aromatic Substitution with Thiols
-
To a solution of this compound (1.0 equiv.) in a polar aprotic solvent (e.g., DMSO), add the thiol (1.1-1.5 equiv.) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).
-
Heat the reaction mixture (e.g., to 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualization: SNAr Mechanism
Caption: General mechanism of nucleophilic aromatic substitution (SNAr).
Lithiation via Halogen-Metal Exchange
For the introduction of a wider range of electrophiles, bromine-lithium exchange offers a powerful alternative to palladium-catalyzed reactions. Treatment of this compound with a strong organolithium base at low temperature generates a highly reactive C3-lithiated intermediate. This intermediate can then be quenched with various electrophiles to install a diverse array of functional groups.
Causality Behind Experimental Choices: This reaction must be carried out at very low temperatures (typically -78 °C) to prevent decomposition of the organolithium intermediate and to avoid side reactions. Anhydrous and inert conditions are absolutely essential for the success of this transformation. The choice of organolithium reagent (e.g., n-butyllithium or tert-butyllithium) can influence the rate and efficiency of the halogen-metal exchange.
Experimental Protocol: Bromine-Lithium Exchange and Electrophilic Quench
-
Under a strict inert atmosphere, dissolve this compound (1.0 equiv.) in an anhydrous ether solvent (e.g., THF or diethyl ether) in a flame-dried flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium reagent (e.g., n-butyllithium, 1.1 equiv.) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for a short period (e.g., 15-30 minutes) to allow for complete halogen-metal exchange.
-
Add the desired electrophile (e.g., an aldehyde, ketone, carbon dioxide, or an alkyl halide, 1.2-1.5 equiv.) to the solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir until the reaction is complete.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Mandatory Visualization: Lithiation and Electrophilic Quench Workflow
Caption: Experimental workflow for lithiation and electrophilic quench.
Conclusion
The C3-bromine atom of this compound serves as a remarkably versatile and reactive handle for the synthesis of novel derivatives with potential therapeutic applications. Through the judicious application of modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and lithiation-electrophilic quench, researchers can efficiently explore a vast chemical space around this privileged scaffold. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for drug discovery and development professionals, enabling the rapid and rational design and synthesis of next-generation imidazo[1,2-b]pyridazine-based therapeutics.
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Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. [Link]
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Efficient and regioselective functionalization of imidazo[1,2-b]pyridazines via palladium-catalyzed cross-coupling reaction and SNAr. ResearchGate. [Link]
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Buchwald–Hartwig amination. Grokipedia. [Link]
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Safe Synthesis of 4,7-Dibromo[5][7][11]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. MDPI. [Link]
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Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Synlett. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Sonogashira coupling. Wikipedia. [Link]
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Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health. [Link]
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Efficient and regioselective functionalization of imidazo[1,2-b]pyridazines via palladium-catalyzed cross-coupling reaction and SNAr. Sci-Hub. [Link]
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Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]
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Reaction pathways for the lithiation of a) 1a; b) 1a; c) 2a; d) 2a; e)... ResearchGate. [Link]
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Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters. [Link]
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Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. MDPI. [Link]
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Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]
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Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. National Institutes of Health. [Link]
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Suzuki‐Miyaura cross‐coupling reaction of... ResearchGate. [Link]
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An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. ResearchGate. [Link]
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Sonogashira cross‐coupling of 3‐bromo‐2‐imidazo[1,2‐b]pyridazine 39. ResearchGate. [Link]
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Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health. [Link]
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Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PubMed. [Link]
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Synthesis of pyridazine derivatives—XV: Some electrophilic substitutions on imidazo[1,2-b]-pyridazines. Semantic Scholar. [Link]
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Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. National Institutes of Health. [Link]
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3-Bromoimidazo[1,2-b]pyridazine. Pharmaffiliates. [Link]
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Thiol-thiol cross-clicking using bromo-ynone reagents. National Institutes of Health. [Link]
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Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. OUCI. [Link]
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Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Semantic Scholar. [Link]
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The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Framework for Diverse Biological Targets
An In-Depth Technical Guide for Researchers
Foreword: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks demonstrate an exceptional ability to interact with a wide range of biological targets, earning them the designation of "privileged scaffolds." The imidazo[1,2-b]pyridazine nucleus is a quintessential example of such a structure.[1][2] Its unique electronic properties, rigid bicyclic nature, and synthetic tractability have allowed for its exploration across a remarkable spectrum of therapeutic areas. The commercial success of the multi-kinase inhibitor Ponatinib, which is built upon this core, catalyzed a surge of interest in its potential, revealing a wealth of opportunities for drug discovery.[1][3]
This guide provides an in-depth exploration of the key biological targets modulated by imidazo[1,2-b]pyridazine derivatives. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple catalog of activities to provide the causal logic behind experimental design and the practical methodologies required for target validation. We will delve into the molecular mechanisms, present key structure-activity relationship (SAR) data, and offer detailed, field-tested protocols to empower your own research endeavors.
Chapter 1: Protein Kinase Inhibition - A Dominant Therapeutic Modality
The human kinome, comprising over 500 protein kinases, represents one of the most critical target classes for modern drug discovery. These enzymes regulate nearly all aspects of cellular life, and their dysregulation is a hallmark of many diseases, particularly cancer. The imidazo[1,2-b]pyridazine scaffold has proven to be an exceptionally effective framework for developing potent and often highly selective kinase inhibitors.[3][4]
The Janus Kinase (JAK) Family: Targeting Tyk2 for Inflammatory Disorders
The Janus kinases (JAKs) are non-receptor tyrosine kinases that are essential for cytokine signaling. Tyrosine kinase 2 (Tyk2) plays a key role in the signaling pathways of cytokines like IL-12, IL-23, and Type I interferons, which are implicated in the pathogenesis of autoimmune and inflammatory diseases.[5] A key innovation in targeting Tyk2 has been the development of inhibitors that bind to the catalytically inactive pseudokinase (JH2) domain. This strategy offers a path to greater selectivity over other JAK family members, which share highly homologous catalytic (JH1) domains.[5]
Imidazo[1,2-b]pyridazine derivatives have been identified as highly potent and selective inhibitors of the Tyk2 JH2 domain. Structure-activity relationship studies have shown that strategic substitutions on the scaffold can dramatically improve metabolic stability and cellular permeability, leading to compounds with excellent oral bioavailability and in vivo efficacy in preclinical models of arthritis.[5]
Table 1: In Vitro Activity of Representative Imidazo[1,2-b]pyridazine-based Tyk2 JH2 Inhibitors
| Compound ID | Tyk2 JH2 Ki (nM) | IFNα Cellular Assay IC50 (nM) | Human Whole Blood (hWB) Assay IC50 (nM) | Reference |
|---|---|---|---|---|
| Compound 6 | 0.025 | 22 | 114 | [5] |
| Compound 6q | 0.015 | 12 | 63 | [5] |
| Compound 6r | 0.020 | 20 | 90 | [5] |
| Compound 6s | 0.035 | 41 | 136 |[5] |
Data synthesized from published research to illustrate the potency of the scaffold.[5]
The PIM Kinase Family: A Target in Hematological Malignancies
PIM kinases are a family of serine/threonine kinases (PIM1, PIM2, PIM3) that are frequently overexpressed in leukemias and other cancers. They play a crucial role in cell survival and proliferation. The imidazo[1,2-b]pyridazine scaffold was instrumental in the development of selective PIM kinase inhibitors.[6] Interestingly, structural analysis revealed that these inhibitors bind to the ATP-binding site in an unusual mode that does not mimic ATP binding by forming hydrogen bonds with the kinase hinge region. This unique binding mode, combined with the distinct architecture of the PIM1 active site, is believed to contribute to their high specificity.[6] These compounds have demonstrated potent antileukemic activity in cellular models.[6][7]
Cell Cycle and Proliferation: Mps1 and CDK Inhibition
Controlling the cell cycle is a cornerstone of cancer therapy. Key regulators of this process, such as Monopolar spindle 1 (Mps1) and Cyclin-Dependent Kinases (CDKs), are attractive oncology targets.[4][8]
-
Mps1 (TTK): This kinase is vital for the spindle assembly checkpoint, a crucial mechanism that ensures proper chromosome segregation during mitosis. High Mps1 expression is correlated with poorer cancer prognosis. Imidazo[1,2-b]pyridazine derivatives have been developed as extremely potent and selective Mps1 inhibitors, demonstrating remarkable antiproliferative activity in the nanomolar range against various cancer cell lines and efficacy in in vivo models.[8][9]
-
CDKs: As drivers of cell cycle progression, CDKs are well-established cancer targets. Modification of related scaffolds led to the identification of the imidazo[1,2-b]pyridazine series as potent and selective inhibitors of CDK2. Protein crystallography confirmed a distinct binding mode for this series compared to its predecessors, providing a structural basis for observed differences in SAR and enabling the development of orally bioavailable compounds.[4]
Neurodegenerative Pathways: The Case of GSK-3β
Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in a host of diseases, including Alzheimer's disease, where it is linked to the hyperphosphorylation of the tau protein, a key event in the formation of neurofibrillary tangles.[10][11] A significant challenge in developing drugs for neurodegenerative diseases is ensuring they can cross the blood-brain barrier. Researchers have successfully designed imidazo[1,2-b]pyridazine-based GSK-3β inhibitors that are not only potent but also brain-penetrant and orally bioavailable. In preclinical Alzheimer's models, these compounds have been shown to significantly reduce levels of phosphorylated tau, demonstrating their therapeutic potential.[10][11]
Foundational Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol describes a common, robust method for determining the inhibitory activity of a compound against a target kinase using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). This format is highly amenable to high-throughput screening.[12]
Causality and Rationale: The TR-FRET assay is chosen for its sensitivity, low background, and homogeneous format (no wash steps required). It measures the phosphorylation of a substrate by a kinase. A europium (Eu)-labeled anti-phospho-substrate antibody serves as the donor fluorophore, and a fluorescently labeled substrate (e.g., with Alexa Fluor) acts as the acceptor. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor prevents substrate phosphorylation, thus no FRET occurs. The time-resolved aspect minimizes interference from short-lived background fluorescence.[12][13]
Experimental Workflow Diagram:
Caption: TR-FRET Kinase Inhibition Assay Workflow.
Step-by-Step Methodology:
-
Compound Plating: Serially dilute test compounds in DMSO. Using an acoustic dispenser or multichannel pipette, add a small volume (e.g., 50 nL) of each compound dilution to the wells of a low-volume 384-well assay plate. Include positive (no enzyme or potent inhibitor) and negative (DMSO vehicle) controls.
-
Kinase Addition: Prepare a working solution of the target kinase in the appropriate kinase reaction buffer. Dispense the kinase solution (e.g., 5 µL) into all wells except the "no enzyme" positive control.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This step allows the compound to bind to the kinase before the reaction starts, which is critical for identifying slow-binding inhibitors.
-
Reaction Initiation: Prepare a solution containing the specific kinase substrate and ATP in reaction buffer. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the kinase to ensure sensitive detection of ATP-competitive inhibitors.[14] Add this mix (e.g., 5 µL) to all wells to start the enzymatic reaction.
-
Kinase Reaction: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction, which must be determined during assay development.
-
Detection: Prepare the detection reagent mix containing the Eu-labeled anti-phospho-antibody and other detection components in TR-FRET buffer. Add this solution (e.g., 10 µL) to all wells to stop the kinase reaction.
-
Signal Development: Incubate the plate at room temperature for 60 minutes to allow for antibody binding to the phosphorylated substrate.
-
Data Acquisition: Read the plate on a microplate reader equipped for TR-FRET. The reader will excite the Europium donor and measure emission from both the donor and the acceptor after a time delay.
-
Data Analysis: Calculate the ratio of the acceptor to donor emission signals. Determine the percent inhibition for each compound concentration relative to the controls and fit the data to a four-parameter logistic equation to calculate the IC50 value.
Chapter 2: Modulation of GABA-A Receptors - Targeting CNS Disorders
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its type A (GABA-A) receptors are crucial targets for therapies addressing anxiety, sleep disorders, and epilepsy.[15][16] These receptors are ligand-gated chloride ion channels, and their modulation can enhance inhibitory neurotransmission.[17]
Mechanism of Action at the Benzodiazepine Site
GABA-A receptors are pentameric protein complexes with multiple allosteric binding sites.[18] The most well-known of these is the benzodiazepine (BZ) binding site, located at the interface between α and γ subunits.[17] Compounds that bind here do not open the channel directly but act as positive allosteric modulators (PAMs), increasing the efficiency of GABA itself. Imidazo[1,2-b]pyridazine derivatives have been explored as modulators of this site, joining related scaffolds like imidazo[1,2-a]pyridines (e.g., Zolpidem) and imidazo[1,2-a]pyrimidines in this target class.[18][19] The goal of modern research in this area is to develop subtype-selective modulators to achieve desired therapeutic effects (e.g., anxiolysis) while minimizing side effects like sedation.[17]
Foundational Protocol: Radioligand Binding Assay for GABA-A Receptors
This protocol details a competitive radioligand binding assay to determine a compound's affinity (Ki) for the GABA-A receptor benzodiazepine site using a radiolabeled ligand like [3H]-Muscimol or a BZ-site specific ligand.[20][21]
Causality and Rationale: This assay directly measures the ability of a test compound to displace a known high-affinity radioligand from the receptor. It is the gold standard for determining binding affinity. The process involves isolating brain tissue membranes rich in GABA-A receptors, incubating them with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound. The amount of bound radioactivity is then measured. A potent compound will displace the radioligand at a lower concentration. Multiple washes are critical to remove endogenous GABA, which would otherwise interfere with the binding of the radioligand.[21]
Experimental Workflow Diagram:
Caption: GABA-A Receptor Radioligand Binding Assay Workflow.
Step-by-Step Methodology:
-
Membrane Preparation: [20][21] a. Homogenize whole rat brains (or specific regions like the cerebellum) in ice-cold 0.32 M sucrose buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Retain the supernatant. c. Centrifuge the supernatant at high speed (e.g., 140,000 x g) for 30 minutes at 4°C. d. Discard the supernatant and resuspend the pellet in ice-cold 50 mM Tris-HCl buffer (pH 7.4). e. Repeat the high-speed centrifugation and resuspension wash step at least five times to thoroughly remove endogenous GABA. f. Resuspend the final pellet in a known volume of buffer. Determine the protein concentration using a standard method (e.g., Bradford assay). Store aliquots at -70°C.
-
Binding Assay: [20][21] a. On the day of the assay, thaw the membrane preparation and wash twice more with Tris-HCl buffer. Resuspend in fresh buffer to a final concentration of ~0.5 mg/mL. b. In polypropylene tubes, set up triplicate samples for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + a high concentration of an unlabeled ligand, e.g., 10 mM GABA), and competition (membranes + radioligand + serial dilutions of test compound). c. Add the membrane preparation (e.g., 100 µL, providing 0.1-0.2 mg of protein) to each tube. d. Add the radioligand (e.g., [3H]muscimol to a final concentration of 5 nM). e. Vortex gently and incubate the tubes on ice for 45 minutes. f. Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), followed immediately by three rapid washes with ice-cold buffer. This step is critical to separate bound from free radioligand quickly.
-
Data Acquisition and Analysis: a. Transfer the filters to scintillation vials, add scintillation cocktail, and allow them to equilibrate. b. Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter. c. Calculate specific binding by subtracting the average DPM of the non-specific binding tubes from all other values. d. Plot the percent specific binding against the log concentration of the test compound and use non-linear regression to determine the IC50. e. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Chapter 3: Antimicrobial Applications - A Scaffold for Infectious Diseases
The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds for treating infectious diseases. The imidazo[1,2-b]pyridazine framework has shown promise as a source of new antibacterial, antimycobacterial, and antiparasitic agents.[2][3][22]
Targeting Mycobacteria and Parasites
-
Antimycobacterial Activity: Tuberculosis remains a major global health threat. Novel imidazo[1,2-b]pyridazine derivatives incorporating piperazine and morpholine moieties have been synthesized and shown to possess potent in vitro activity against Mycobacterium tuberculosis H37Rv strains, with Minimum Inhibitory Concentrations (MICs) as low as 1.6 µg/mL.[22]
-
Antiparasitic Potential: The scaffold has been investigated for activity against protozoan parasites. Derivatives have shown potent inhibition of kinases in Plasmodium falciparum (the causative agent of malaria) and activity against Leishmania, highlighting the potential for developing new treatments for these devastating diseases.[2][4]
Foundational Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that completely inhibits the visible growth of a microorganism.[23][24]
Causality and Rationale: The broth microdilution method is a quantitative and standardized technique used to assess the potency of an antimicrobial agent.[23][25] It is preferred for its efficiency, allowing multiple compounds and concentrations to be tested simultaneously in a 96-well plate format. A standardized inoculum of the microorganism is crucial for reproducibility. The microorganism is exposed to a two-fold serial dilution of the test compound in a liquid growth medium. After incubation, growth is assessed either visually or by measuring optical density. The MIC provides a critical value for comparing the potency of different compounds and is a key parameter in drug development.[24]
Experimental Workflow Diagram:
Caption: Broth Microdilution MIC Assay Workflow.
Step-by-Step Methodology:
-
Preparation of Compound Plate: a. In a 96-well microtiter plate, add 50 µL of sterile growth medium (e.g., Mueller-Hinton Broth) to wells 2 through 12. b. Prepare a stock solution of the test compound in DMSO, then dilute it into the growth medium to achieve a starting concentration that is twice the highest desired final concentration. c. Add 100 µL of this 2x starting compound solution to well 1. d. Transfer 50 µL from well 1 to well 2, mix thoroughly, and then transfer 50 µL from well 2 to well 3. Continue this two-fold serial dilution down to well 11. Discard the final 50 µL from well 11. Well 12 will serve as a sterility control (media only).
-
Inoculum Preparation: a. From a fresh culture plate, pick several colonies of the test microorganism and suspend them in saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 108 CFU/mL. c. Dilute this standardized suspension in growth medium to achieve the final target inoculum density (e.g., 5 x 105 CFU/mL).
-
Inoculation and Incubation: a. Add 50 µL of the final bacterial inoculum to wells 1 through 11. This brings the total volume in each well to 100 µL and halves the compound concentrations to their final values. b. The plate should also include a growth control well (inoculum in medium with DMSO vehicle but no compound). c. Seal the plate and incubate at the appropriate temperature (e.g., 37°C) for 16-20 hours.
-
MIC Determination: a. Following incubation, examine the plate visually. The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. b. The sterility control (well 12) should be clear, and the growth control should be turbid. c. Optionally, the plate can be read on a microplate reader at 600 nm to quantitatively assess growth.
Chapter 4: Emerging and Novel Targets
The versatility of the imidazo[1,2-b]pyridazine scaffold continues to drive its exploration against novel biological targets. One notable emerging area is in the development of diagnostic agents for neurodegenerative diseases.
Ligands for β-Amyloid Plaque Imaging
The deposition of β-amyloid (Aβ) plaques in the brain is a pathological hallmark of Alzheimer's disease. Developing radiotracers for Positron Emission Tomography (PET) that can visualize these plaques in living patients is crucial for early diagnosis and for monitoring the efficacy of new therapies. A series of imidazo[1,2-b]pyridazine derivatives were designed and synthesized as potential Aβ plaque imaging agents. In vitro evaluation using synthetic Aβ aggregates showed that several of these compounds bind with high affinity (Ki values in the low nanomolar range), making them promising candidates for further development into PET radioligands.[26]
Conclusion: A Scaffold of Continuing Opportunity
The imidazo[1,2-b]pyridazine core has firmly established itself as a privileged scaffold in medicinal chemistry. Its success stems from a combination of favorable structural and electronic properties and its proven ability to serve as a template for potent and selective ligands against a wide array of biological targets. From kinase inhibition in oncology and inflammation to CNS receptor modulation and novel antimicrobial agents, this versatile framework continues to provide fertile ground for the discovery of new therapeutics. As synthetic methodologies evolve and our understanding of disease biology deepens, the full potential of the imidazo[1,2-b]pyridazine scaffold is likely yet to be realized.
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Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. (2023). ACS Publications. [Link]
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Characterization of GABA Receptors. (2008). PubMed Central. [Link]
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Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. (2023). PubMed. [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2024). Celtarys Research. [Link]
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Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. [Link]
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Methodological & Application
Introduction: The Strategic Importance of the Imidazo[1,2-b]pyridazine Scaffold
An In-Depth Guide to the Suzuki-Miyaura Coupling with 3-Bromo-2-methylimidazo[1,2-b]pyridazine: Protocols, Optimization, and Mechanistic Considerations
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of compounds with significant pharmacological activity.[1][2] Its derivatives are prominently featured in medicinal chemistry as potent kinase inhibitors, making them highly valuable in the development of novel therapeutics for oncology and other diseases.[3] The functionalization of this core is paramount for exploring the structure-activity relationship (SAR) and optimizing drug candidates.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds in modern organic synthesis.[4][5][6] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids make it an indispensable tool for medicinal chemists.[5][7] This guide provides a detailed examination of the application of the Suzuki-Miyaura coupling to a specific, high-value substrate: this compound. We will delve into the mechanistic nuances, provide a robust experimental protocol, and offer insights into reaction optimization and troubleshooting, grounded in established chemical principles.
Reaction Principle & Mechanistic Insights for a Nitrogen-Rich Heterocycle
The efficacy of the Suzuki-Miyaura coupling hinges on a palladium-catalyzed cycle comprising three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][8]
-
Oxidative Addition : A low-valent Palladium(0) species inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex.
-
Transmetalation : The organic moiety from the boronic acid (or its boronate ester derivative) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid by forming a more nucleophilic "ate" complex.[6][8]
-
Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the catalytically active Pd(0) species.
Causality Behind Experimental Choices for Imidazo[1,2-b]pyridazines:
The imidazo[1,2-b]pyridazine skeleton presents a unique challenge. The presence of multiple nitrogen atoms, particularly the pyridazine nitrogens, can lead to coordination with the palladium catalyst. This can sequester the palladium, forming off-cycle, inactive complexes and hindering catalytic turnover.[4][9] The selection of appropriate ligands is therefore critical. Bulky, electron-rich phosphine ligands are often employed to stabilize the Pd(0) center, promote the rate of oxidative addition, and discourage catalyst deactivation.
Furthermore, the electron-deficient nature of the pyridazine ring can influence the rate of oxidative addition. Careful optimization of the catalyst system, base, and solvent is essential to achieve high yields.[10]
Optimized Starting Protocol
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. It is designed to be a self-validating system, but optimization may be required for particularly challenging substrates.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3–5 mol%)
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0–3.0 equiv)
-
Solvent System: 1,4-Dioxane and Water (e.g., 4:1 ratio), degassed
-
Inert Gas: Argon or Nitrogen
Experimental Workflow:
Step-by-Step Methodology:
-
Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (K₂CO₃, 2.0 equiv), and the palladium catalyst (Pd(PPh₃)₄, 3 mol%).[4]
-
Establish Inert Atmosphere : Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the reaction environment is free of oxygen.
-
Solvent Addition : Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. A typical concentration is 0.1 M with respect to the starting bromide.[4]
-
Reaction : With the inert gas flowing through the condenser, heat the reaction mixture to 80–100 °C with vigorous stirring.
-
Monitoring : Track the reaction's progress by periodically taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up : Once the starting material is consumed, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water, followed by brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 3-aryl-2-methylimidazo[1,2-b]pyridazine.
Data Presentation: A Survey of Reaction Conditions
The optimal conditions for Suzuki-Miyaura couplings can vary significantly based on the specific coupling partners. The following table summarizes representative conditions for the coupling of related nitrogen-containing heteroaryl bromides, providing a valuable starting point for optimization.
| Entry | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent System | Temp (°C) | Typical Yield | Reference |
| 1 | Pd(PPh₃)₄ (3-5) | PPh₃ (internal) | K₂CO₃ (2.0) | Dioxane/H₂O | 90-100 | Good | [3] |
| 2 | Pd₂(dba)₃ (1.5) | Xantphos (3.0) | Cs₂CO₃ (2.0) | Dioxane | 110 | Good to Excellent | [11] |
| 3 | Pd(dppf)Cl₂ (3) | dppf (internal) | K₃PO₄ (2.0) | Dioxane/H₂O | 80-100 | Good | [4] |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | Excellent | [9][12] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Catalyst deactivation (oxygen exposure).2. Inefficient base or solvent system.3. Low reactivity of the boronic acid. | 1. Ensure rigorous degassing of solvents and use of a fresh, active catalyst or pre-catalyst.2. Screen alternative bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems (see table above).3. Increase the equivalents of boronic acid (e.g., to 1.5 equiv). |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.2. Reaction temperature is too high. | 1. Improve the degassing procedure (e.g., freeze-pump-thaw cycles for solvents).2. Attempt the reaction at a lower temperature for a longer duration. |
| Protodeboronation of Boronic Acid | 1. Boronic acid is susceptible to hydrolysis.2. Excessive water in the solvent system or prolonged reaction at high temperature. | 1. Use anhydrous solvents and minimize the amount of water.2. Consider using a boronate ester (e.g., a pinacol ester) which is more stable.[10] |
| Formation of Byproducts | 1. Side reactions due to high temperature.2. Competing reaction pathways. | 1. Lower the reaction temperature.2. Screen different palladium catalysts and ligands to favor the desired pathway. |
Conclusion
The Suzuki-Miyaura cross-coupling is a highly effective and adaptable method for the C-3 functionalization of the 2-methylimidazo[1,2-b]pyridazine scaffold. By understanding the underlying catalytic cycle and the specific challenges posed by nitrogen-rich heterocycles, researchers can rationally select and optimize reaction conditions. The protocol and troubleshooting guide provided herein serve as a robust framework for the successful synthesis of diverse libraries of these medicinally important compounds, accelerating discovery in drug development programs.
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Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]
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Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar. [Link]
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Sci-Hub. Efficient and regioselective functionalization of imidazo[1,2-b]pyridazines via palladium-catalyzed cross-coupling reaction and SNAr. Sci-Hub. [Link]
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Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
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Smith, G. B., Dezeny, G. C., Hughes, D. L., King, A. O., & Verhoeven, T. R. (1994). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]
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Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. DSpace@MIT. [Link]
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ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 3‐bromoimidazo[1,2‐b]pyridazine 40. ResearchGate. [Link]
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Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]
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ResearchGate. (2006). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Synlett. [Link]
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Cundy, C. S., & Kascatan-Nair, V. (2012). Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles. Organic Letters, 14(7), 1764-1767. [Link]
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Fernandes, S. R., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]
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Zhang, Y., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. [Link]
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Sović, I., et al. (2021). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules. [Link]
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Le-Gac, S., et al. (2020). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. European Journal of Medicinal Chemistry. [Link]
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- 3. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-2-methylimidazo[1,2-b]pyridazine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural foundation of numerous biologically active molecules.[1] Its significance is highlighted by its presence in clinically successful drugs, most notably the multi-kinase inhibitor ponatinib, which is used in the treatment of chronic myeloid leukemia.[2] The therapeutic potential of this scaffold extends to a wide range of applications, including anticancer agents, treatments for autoimmune diseases, and molecules with antimicrobial properties.[2][3]
The ability to strategically functionalize the imidazo[1,2-b]pyridazine ring system is paramount for modern drug discovery efforts. It allows for the systematic optimization of potency, selectivity, and pharmacokinetic properties of lead compounds.[2] Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for these transformations, enabling the formation of carbon-carbon and carbon-nitrogen bonds with a high degree of precision and functional group tolerance.[4][5]
This guide provides a comprehensive overview and detailed, field-proven protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of 3-bromo-2-methylimidazo[1,2-b]pyridazine. The focus is not only on the procedural steps but also on the underlying scientific principles and the rationale behind the selection of catalysts, ligands, bases, and solvents, empowering researchers to adapt and troubleshoot these critical synthetic transformations.
Mechanistic Underpinnings of Palladium-Catalyzed Cross-Coupling
A foundational understanding of the catalytic cycles is crucial for the successful application and optimization of these reactions. While each named reaction has its unique coupling partners, they all share a common mechanistic framework revolving around a palladium catalyst.
The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust method for coupling aryl or vinyl halides with organoboron compounds, typically boronic acids or their esters.[6] This reaction is a cornerstone for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals. The generally accepted catalytic cycle is depicted below.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Steps Explained:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-determining step.
-
Transmetalation: The organic group from the activated boronic acid (borate complex) is transferred to the palladium center, displacing the bromide. The base is crucial here, as it activates the boronic acid, making it more nucleophilic.[6]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.
The Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by enabling the direct coupling of aryl halides with a wide variety of primary and secondary amines.[7] This reaction is particularly valuable in drug development for introducing nitrogen-containing functionalities.
Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.
Key Steps Explained:
-
Oxidative Addition: Similar to the Suzuki coupling, the active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of the substrate.
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical to avoid side reactions.[7]
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst. The steric and electronic properties of the phosphine ligand are crucial for promoting this step and preventing side reactions like beta-hydride elimination.[7]
The Sonogashira Coupling: Assembling C(sp²)-C(sp) Bonds
The Sonogashira reaction is a highly efficient method for coupling aryl halides with terminal alkynes, providing a direct route to arylalkynes and conjugated enynes.[2] This reaction uniquely employs a dual catalytic system of palladium and copper.
Figure 3: Interconnected catalytic cycles of the Sonogashira coupling.
Key Steps Explained:
-
Palladium Cycle: The palladium cycle follows the familiar sequence of oxidative addition of this compound to Pd(0), followed by transmetalation and reductive elimination.
-
Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide. The amine base facilitates the deprotonation of the alkyne, increasing its nucleophilicity.[2]
-
Transmetalation: The copper acetylide then transfers the alkynyl group to the Pd(II) complex. This is the key step where the two cycles intersect.
-
Reductive Elimination: The aryl and alkynyl groups are eliminated from the palladium center to yield the final product and regenerate the Pd(0) catalyst.
Experimental Protocols and Application Notes
The following protocols are designed as robust starting points for the cross-coupling reactions of this compound. Optimization of catalyst/ligand loading, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of related heteroaryl bromides.[8][9]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene, DMF)
Procedure:
-
To an oven-dried reaction vessel (e.g., Schlenk tube or microwave vial), add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under the inert atmosphere, add the palladium catalyst and, if applicable, the ligand.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and place it in a preheated oil bath or microwave reactor at the desired temperature (typically 80-120 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).
-
Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | DMF | 110 | 8 |
Causality Behind Experimental Choices:
-
Catalyst and Ligand: For simple arylboronic acids, Pd(PPh₃)₄ is often sufficient. For more challenging or sterically hindered substrates, a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is recommended to facilitate oxidative addition and reductive elimination.
-
Base: The choice of base is crucial for activating the boronic acid. K₂CO₃ is a good starting point, but stronger bases like K₃PO₄ or Cs₂CO₃ may be required for less reactive boronic acids.
-
Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. Dioxane, toluene, and DMF are common choices, with the latter being suitable for higher reaction temperatures. Solvents must be degassed to prevent oxidation of the Pd(0) catalyst.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol is based on modern Buchwald-Hartwig amination methods, utilizing pre-catalysts for improved reliability and ease of use.[1][10]
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.2-1.5 equiv)
-
Palladium Pre-catalyst (e.g., RuPhos-Pd-G3, BrettPhos-Pd-G3) (1-3 mol%)
-
Base (e.g., NaOtBu, LiHMDS, K₃PO₄) (1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, THF, Dioxane)
Procedure:
-
In a glovebox or under a flow of inert gas, add the palladium pre-catalyst and the base to a dry reaction vessel.
-
Add this compound.
-
Add the anhydrous, degassed solvent.
-
Add the amine coupling partner via syringe.
-
Seal the vessel and heat with vigorous stirring at the desired temperature (typically 60-110 °C).
-
Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the layers and extract the aqueous phase with the organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Pre-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |
| 1 | Morpholine | RuPhos-Pd-G3 (2) | NaOtBu (1.5) | Toluene | 100 | 6 |
| 2 | Aniline | BrettPhos-Pd-G3 (2) | LiHMDS (2.0) | THF | 80 | 18 |
| 3 | Cyclopentylamine | RuPhos-Pd-G3 (1.5) | K₃PO₄ (2.0) | Dioxane | 110 | 12 |
Causality Behind Experimental Choices:
-
Pre-catalyst: Modern palladium pre-catalysts are air-stable and provide a reliable source of the active Pd(0) species in solution, leading to more reproducible results. The choice of ligand on the pre-catalyst (e.g., RuPhos, BrettPhos) depends on the nature of the amine; sterically hindered ligands are often required for coupling primary amines.[7]
-
Base: Strong, non-nucleophilic bases are essential. Sodium tert-butoxide (NaOtBu) is a common choice for many applications. For substrates with base-sensitive functional groups, a weaker base like K₃PO₄ can be used, often requiring higher temperatures. LiHMDS is particularly useful for coupling primary amines.[1]
-
Solvent: Aprotic, non-polar to moderately polar solvents are preferred. Toluene and dioxane are widely used. THF is also a suitable option, particularly for reactions at lower temperatures.
Protocol 3: Sonogashira Coupling of this compound with Terminal Alkynes
This protocol outlines the classic Sonogashira conditions employing a dual palladium and copper catalytic system.[11]
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2-2.0 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) Iodide (CuI) (1-10 mol%)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA)) (2.0-5.0 equiv, often used as solvent)
-
Anhydrous, degassed solvent (e.g., THF, DMF, or neat amine base)
Procedure:
-
To a dry reaction vessel, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent (if not using the amine base as the solvent).
-
Add the amine base via syringe.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (typically 25-80 °C).
-
Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: Representative Sonogashira Coupling Conditions
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 4 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DIPA | 50 | 6 |
| 3 | 1-Heptyne | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N | DMF | 70 | 3 |
Causality Behind Experimental Choices:
-
Catalysts: The combination of a palladium catalyst and a copper(I) co-catalyst is the hallmark of the Sonogashira reaction. Pd(PPh₃)₂Cl₂ is a common and effective choice. The role of CuI is to form the copper acetylide, which then participates in the transmetalation step.[2]
-
Base: An amine base like triethylamine or diisopropylamine serves a dual purpose: it acts as a base to deprotonate the alkyne and as a solvent in some cases. It also serves as a scavenger for the HBr generated during the reaction.
-
Solvent: While the amine base can often be used as the solvent, co-solvents like THF or DMF can be employed to improve the solubility of the starting materials, especially for reactions at higher temperatures.
Conclusion and Future Perspectives
The palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions are indispensable tools for the functionalization of the this compound scaffold. The protocols and insights provided in this guide offer a robust framework for researchers to synthesize a diverse array of novel derivatives for applications in drug discovery and materials science. By understanding the mechanistic principles behind these transformations, scientists are well-equipped to optimize reaction conditions for their specific needs, thereby accelerating the development of next-generation therapeutics and functional materials based on this privileged heterocyclic core.
References
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PMC - PubMed Central. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Sonogashira cross‐coupling of 3‐bromo‐2‐imidazo[1,2‐b]pyridazine 39. ResearchGate. Available at: [Link]
-
The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. ResearchGate. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki‐Miyaura cross‐coupling reaction of 3‐bromoimidazo[1,2‐b]pyridazine 40. ResearchGate. Available at: [Link]
-
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. Available at: [Link]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PubMed. Available at: [Link]
-
Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. ResearchGate. Available at: [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]
-
Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Sci-Hub. Available at: [Link]
- Method for preparing 3-ethynyl imidazo[1,2-b]pyridazine. Google Patents.
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC - NIH. Available at: [Link]
-
An efficient synthesis of 3-amino-2-arylimidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. Available at: [Link]
-
Synthesis of 3-aryl-2-phosphinoimidazo[1,2- a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. PubMed. Available at: [Link]
-
Cu/Pd‐Catalyzed One‐Pot Synthesis of 2‐(1,2,3‐Triazolyl)methyl‐3‐alkynylImidazo[1,2‐a]pyridines Involving Sequential SN Reaction/[3+2] Cycloaddition/Sonogashira Coupling Reactions. ResearchGate. Available at: [Link]
-
Synthesis of Some New Imidazo[1,2-b] Pyridazines. ResearchGate. Available at: [Link]
-
Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications (RSC Publishing). Available at: [Link]
-
Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. Available at: [Link]
-
Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC - NIH. Available at: [Link]
-
In silico assessment and sonochemical synthesis of 2-alkynyl 3-chloropyrazines as prospective ligands for SARS-CoV-2. PubMed Central. Available at: [Link]
-
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ScienceDirect. Available at: [Link]
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- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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Application Note & Protocols: Synthesis of Novel Kinase Inhibitors from 3-Bromo-2-methylimidazo[1,2-b]pyridazine
Abstract
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors, including the FDA-approved drug Ponatinib.[2][3] This application note provides a comprehensive guide for the synthesis, characterization, and preliminary biological evaluation of a library of novel kinase inhibitors derived from the versatile starting material, 3-Bromo-2-methylimidazo[1,2-b]pyridazine. We present detailed, field-proven protocols for palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—to functionalize the C3 position of the imidazo[1,2-b]pyridazine core. Furthermore, a standard protocol for an in vitro luminescence-based kinase assay is provided to enable the biological assessment of these novel compounds.
Introduction: The Imidazo[1,2-b]pyridazine Scaffold in Kinase Inhibition
The pursuit of small molecule kinase inhibitors remains a focal point of modern drug discovery.[4][5] These inhibitors typically target the ATP-binding site of kinases, and their efficacy is often dictated by the core heterocyclic scaffold that anchors the molecule within this pocket. The imidazo[1,2-b]pyridazine system is a fused heterocyclic scaffold, analogous to a purine, that has demonstrated exceptional utility in this context.[2][6] Its rigid, planar structure and the strategic placement of nitrogen atoms allow for key hydrogen bonding interactions within the kinase hinge region, a common feature of Type I and Type II inhibitors.[4][7]
The starting material, this compound, is an ideal precursor for library synthesis. The bromine atom at the C3 position is a versatile chemical handle, readily participating in a variety of palladium-catalyzed cross-coupling reactions. This enables the systematic introduction of diverse chemical functionalities, allowing for a thorough exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[8][9]
Strategic Overview: Library Synthesis via Cross-Coupling
Our synthetic strategy leverages the power of palladium catalysis to diversify the this compound core. By employing three distinct, robust, and widely applicable cross-coupling reactions, researchers can rapidly generate a library of analogues with C-C, C-C (alkynyl), and C-N linkages at the C3 position.
| Reagents & Materials | Equipment |
| This compound | Schlenk flask or microwave vial |
| Aryl/Heteroaryl boronic acid (1.2 equiv) | Magnetic stirrer with heating |
| Pd(PPh₃)₄ (0.05 equiv) or Pd(dppf)Cl₂ (0.05 equiv) | Nitrogen or Argon manifold |
| K₂CO₃ or Cs₂CO₃ (2.0 equiv) | Syringes and needles |
| 1,4-Dioxane or DME (solvent) | TLC plates and chamber |
| Water (co-solvent, approx. 10-20% v/v) | Rotary evaporator |
| Anhydrous MgSO₄ or Na₂SO₄ | Column chromatography system |
Step-by-Step Methodology:
-
Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), base (2.0 equiv), and the palladium catalyst (0.05 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe. The final concentration should be approximately 0.1 M with respect to the starting bromide.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure C3-arylated product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Sonogashira Coupling for C3-Alkynylation
Principle: The Sonogashira coupling reaction forms a C-C bond between the sp-hybridized carbon of a terminal alkyne and the sp²-hybridized carbon of the aryl bromide. [10][11]The reaction is co-catalyzed by palladium and copper(I) iodide. [12]The resulting alkynyl group is a valuable pharmacophore that can access narrow, hydrophobic pockets in a kinase active site and can serve as a handle for further chemical modification (e.g., click chemistry).
| Reagents & Materials | Equipment |
| This compound | Schlenk flask |
| Terminal alkyne (1.5 equiv) | Magnetic stirrer with heating |
| Pd(PPh₃)₂Cl₂ (0.03 equiv) | Nitrogen or Argon manifold |
| Copper(I) iodide (CuI) (0.06 equiv) | Syringes and needles |
| Triethylamine (TEA) or Diisopropylamine (DIPA) | TLC plates and chamber |
| Tetrahydrofuran (THF) or DMF (anhydrous) | Rotary evaporator |
| Anhydrous MgSO₄ or Na₂SO₄ | Column chromatography system |
Step-by-Step Methodology:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.06 equiv).
-
Solvent and Reagent Addition: Add anhydrous solvent (THF or DMF), followed by the amine base (TEA or DIPA, ~3-4 equiv). Finally, add the terminal alkyne (1.5 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) if necessary. The reaction is often rapid; monitor by TLC or LC-MS (typically 1-6 hours).
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, then brine. Dry the organic layer, concentrate, and purify by flash column chromatography to yield the C3-alkynylated product.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 3: Buchwald-Hartwig Amination for C3-Amination
Principle: The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. [13][14]It couples the aryl bromide with a primary or secondary amine using a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base. [15]This reaction allows for the introduction of a wide range of amine functionalities, which can act as hydrogen bond donors or acceptors, crucial for kinase hinge binding.
| Reagents & Materials | Equipment |
| This compound | Schlenk flask or sealed tube |
| Primary or secondary amine (1.3 equiv) | Magnetic stirrer with heating |
| Pd₂(dba)₃ (0.02 equiv) | Nitrogen or Argon manifold |
| XPhos or RuPhos (0.08 equiv) | Glovebox (recommended for handling air-sensitive reagents) |
| Sodium tert-butoxide (NaOtBu) (1.5 equiv) | Syringes and needles |
| Toluene or Dioxane (anhydrous) | Rotary evaporator |
| Anhydrous MgSO₄ or Na₂SO₄ | Column chromatography system |
Step-by-Step Methodology:
-
Setup: In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃ (0.02 equiv), the phosphine ligand (0.08 equiv), and NaOtBu (1.5 equiv) to a dry Schlenk flask.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.3 equiv).
-
Solvent Addition: Add anhydrous solvent (Toluene or Dioxane) via syringe.
-
Reaction: Seal the flask and heat the mixture to 80-110 °C. Monitor the reaction progress by LC-MS (typically 6-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the layers and wash the organic layer with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude material by flash column chromatography to obtain the desired C3-aminated product.
-
Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS.
Synthesized Library and Characterization Data
The application of the above protocols allows for the generation of a diverse chemical library.
| Compound ID | Structure | Synthetic Protocol | Mol. Weight ( g/mol ) | Yield (%) | Purity (LC-MS) |
| IMP-S1 | (Structure with 4-methoxyphenyl at C3) | Suzuki-Miyaura | 241.27 | e.g., 78% | >95% |
| IMP-S2 | (Structure with pyridine-3-yl at C3) | Suzuki-Miyaura | 212.24 | e.g., 65% | >95% |
| IMP-So1 | (Structure with phenylethynyl at C3) | Sonogashira | 235.27 | e.g., 85% | >95% |
| IMP-B1 | (Structure with morpholino at C3) | Buchwald-Hartwig | 218.26 | e.g., 72% | >95% |
| IMP-B2 | (Structure with anilino at C3) | Buchwald-Hartwig | 224.27 | e.g., 58% | >95% |
| (Note: Structures, yields, and purities are representative examples.) |
Application Protocol: In Vitro Kinase Activity Assay
Principle: To assess the inhibitory potential of the synthesized compounds, a robust in vitro kinase assay is required. [16]The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies the amount of ADP produced during a kinase reaction. [17][18]Kinase activity is directly proportional to ADP production. The assay is performed in two steps: first, the kinase reaction occurs, then remaining ATP is depleted and the ADP is converted back into a detectable ATP signal via luciferase. A decrease in the luminescent signal in the presence of an inhibitor indicates its potency.
Workflow Visualization:
| Reagents & Materials | Equipment |
| Purified Kinase of interest (e.g., BTK, Mps1, ALK) [19][20][21] | Luminescence-capable plate reader |
| Specific peptide substrate for the kinase | White, opaque 384-well assay plates |
| ATP (at or near Km concentration) | Multichannel pipettes |
| Synthesized inhibitors (in DMSO) | Acoustic liquid handler (optional) |
| Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5) | Temperature-controlled incubator |
| ADP-Glo™ Kinase Assay Kit (Promega or similar) |
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of the synthesized inhibitors in DMSO. Typically, an 11-point, 3-fold dilution series starting from 10 µM is appropriate for initial screening. Transfer a small volume (e.g., 25 nL) of each dilution into a 384-well assay plate. Include DMSO-only wells for 100% activity control and no-enzyme wells for background control.
-
Kinase Reaction: a. Prepare a kinase/buffer solution and add it to the wells containing the inhibitors. b. Allow a 15-minute pre-incubation at room temperature for the compounds to bind to the kinase. c. Prepare a substrate/ATP/buffer solution. d. Initiate the kinase reaction by adding the substrate/ATP solution to all wells.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The optimal time may vary depending on the specific kinase's activity.
-
Signal Detection: a. Stop the kinase reaction by adding ADP-Glo™ Reagent. This step also depletes the unconsumed ATP. Incubate for 40 minutes at room temperature. b. Add Kinase Detection Reagent to convert the generated ADP into ATP and simultaneously catalyze a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Subtract the background signal (no enzyme) from all wells. Normalize the data to the high control (DMSO only, 100% activity) and low control (potent inhibitor, 0% activity). Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Sample Data Presentation:
| Compound ID | Target Kinase | IC₅₀ (nM) |
| IMP-S1 | Mps1 | 250 |
| IMP-S2 | Mps1 | 85 |
| IMP-So1 | BTK | 45 |
| IMP-B1 | BTK | 12 |
| IMP-B2 | ALK | 150 |
| (Note: Data are hypothetical and for illustrative purposes only.) |
Conclusion and Future Perspectives
This application note provides a validated strategic framework and detailed protocols for the synthesis and evaluation of novel kinase inhibitors based on the this compound scaffold. The synthetic methodologies are robust, high-yielding, and allow for rapid library generation to probe structure-activity relationships. The included in vitro assay protocol offers a reliable method for determining the inhibitory potency of these new chemical entities.
Future work should focus on expanding the library with more diverse chemical matter, performing selectivity profiling against a broad panel of kinases to understand off-target effects,[22][23] and advancing the most potent and selective compounds into cell-based assays to confirm on-target activity and assess anti-proliferative effects.
References
- Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. Bioorganic & Medicinal Chemistry Letters.
- Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry.
- Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry.
- Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions.
- Identification of a Novel and Selective Series of Itk Inhibitors via a Template-Hopping Str
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters.
-
Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
- Comprehensive characterization of the Published Kinase Inhibitor Set.
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. National Institutes of Health. [Link]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. [Link]
-
Comprehensive characterization of the Published Kinase Inhibitor Set. ResearchGate. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
-
Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research. [Link]
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
-
An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. ResearchGate. [Link]
-
Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. Cardiff University. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. [Link]
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Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
-
Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. [Link]
-
Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. [Link]
-
Can anyone suggest a protocol for a kinase assay? ResearchGate. [Link]
-
Gene Expression as a Guide for the Development of Novel Therapies in Hypertensive and Diabetic Kidney Disease. International Journal of Molecular Sciences. [Link]
-
The Suzuki Reaction. Myers Group, Harvard University. [Link]
-
Sonogashira coupling with Fe/ppm Pd NPs for the synthesis of Ponatinib intermediate 64. ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
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Application Notes and Protocols for Targeting TAK1 Kinase with 3-Bromo-2-methylimidazo[1,2-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Transforming growth factor-β-activated kinase 1 (TAK1), a pivotal member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, has emerged as a critical node in intracellular signaling. It integrates signals from various stimuli, including pro-inflammatory cytokines, to activate downstream pathways such as NF-κB and MAPK, which are fundamental in inflammation, immunity, and cell survival. Dysregulation of TAK1 signaling is implicated in a spectrum of diseases, including cancer and inflammatory disorders, making it a compelling therapeutic target. The imidazo[1,2-b]pyridazine scaffold has been identified as a promising chemical starting point for the development of potent TAK1 inhibitors. This document provides a comprehensive guide for researchers on utilizing 3-Bromo-2-methylimidazo[1,2-b]pyridazine, a representative compound of this class, to investigate TAK1 inhibition. We present detailed protocols for in vitro kinase assays to determine direct enzymatic inhibition and robust cell-based assays to confirm target engagement and downstream signaling modulation in a cellular context.
Introduction: TAK1 - A Key Mediator in Cellular Signaling
TAK1, also known as MAP3K7, is a serine/threonine kinase that plays a crucial role in transducing signals from a variety of extracellular stimuli.[1][2] Upon activation by stimuli such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), TAK1 forms a complex with TAK1-binding proteins (TABs). This complex then initiates a phosphorylation cascade, leading to the activation of two major downstream signaling pathways: the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathways, including c-Jun N-terminal kinase (JNK) and p38.[3][4] The activation of these pathways is integral to cellular responses like inflammation, immune activation, and apoptosis.[2]
The imidazo[1,2-b]pyridazine core structure has been the subject of significant interest in medicinal chemistry due to its versatile biological activities.[5][6] Recent studies have highlighted its potential as a scaffold for potent kinase inhibitors.[1][7][8] Specifically, derivatives of this scaffold have demonstrated nanomolar inhibitory activity against TAK1, underscoring the promise of this chemical class for developing novel therapeutics targeting TAK1-driven pathologies.[1][7][9] this compound serves as a foundational molecule within this class for investigating the structure-activity relationship and biological effects of targeting TAK1.
TAK1 Signaling Pathways
Caption: In Vitro TAK1 Kinase Assay Workflow.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare the Kinase Buffer.
-
Dilute the TAK1/TAB1 enzyme and MBP substrate in Kinase Buffer to the desired concentrations. The optimal enzyme concentration should be determined empirically by performing an enzyme titration to find the concentration that yields a robust signal within the linear range of the assay. [3] * Prepare a solution of ATP in Kinase Buffer. The ATP concentration is typically at or below the Kₘ for ATP to maximize sensitivity to ATP-competitive inhibitors. [10] * Prepare a serial dilution of this compound in DMSO, and then dilute further in Kinase Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Plate Setup (384-well format):
-
Add 1 µL of the diluted compound or vehicle (DMSO) to the appropriate wells.
-
Add 2 µL of the diluted TAK1/TAB1 enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. [3] * The final reaction volume is 5 µL.
-
-
Kinase Reaction Incubation:
-
Cover the plate and incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP. [3] * Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal. [3]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation: Representative In Vitro Kinase Assay Data
| Compound | TAK1 IC₅₀ (nM) |
| This compound (Hypothetical) | 85 |
| Lead Compound 26 (Reference) | 55 [1] |
| Takinib (Reference) | 187 [1] |
| Staurosporine (Positive Control) | 36 [11] |
Protocol 2: Cellular Assay for TAK1 Inhibition - Western Blotting
This protocol assesses the ability of this compound to inhibit TAK1 activity in a cellular context by measuring the phosphorylation of its downstream target, p38 MAPK.
Step-by-Step Procedure:
-
Cell Culture and Treatment:
-
Seed THP-1 cells (or another appropriate cell line) in a 6-well plate at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with LPS (100 ng/mL) or TNF-α (20 ng/mL) for 15-30 minutes to activate the TAK1 pathway.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. * Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C. [12] * Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. * Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with antibodies against total p38 MAPK and β-actin to ensure equal protein loading. [13]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-p38 signal to the total p38 signal and then to the loading control (β-actin).
-
Compare the levels of p-p38 in compound-treated samples to the stimulated vehicle control to determine the extent of inhibition.
-
Protocol 3: NF-κB Reporter Assay
This assay measures the transcriptional activity of NF-κB, a key downstream effector of TAK1 signaling.
Step-by-Step Procedure:
-
Cell Transfection and Plating:
-
Co-transfect HEK293T cells (or another suitable cell line) with an NF-κB luciferase reporter vector and a Renilla luciferase control vector using a suitable transfection reagent.
-
After 24 hours, seed the transfected cells into a 96-well plate.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with a serial dilution of this compound for 1-2 hours.
-
Stimulate the cells with TNF-α (20 ng/mL) for 6-8 hours to induce NF-κB activation.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Calculate the fold induction of NF-κB activity in the stimulated vehicle control relative to the unstimulated control.
-
Determine the percent inhibition of NF-κB activity for each compound concentration relative to the stimulated vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Troubleshooting and Best Practices
-
Compound Solubility: Ensure complete dissolution of this compound in DMSO. Precipitates can lead to inaccurate concentration and inconsistent results.
-
Cell Viability: Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to ensure that the observed inhibition is not due to compound-induced cell death.
-
Positive and Negative Controls: Always include appropriate positive (known inhibitor) and negative (vehicle) controls in every experiment to validate the assay performance.
-
Antibody Validation: For Western blotting, validate the specificity of all antibodies to ensure they recognize the target protein without significant cross-reactivity. [13]* Kinase Assay Optimization: The concentrations of enzyme, substrate, and ATP in the in vitro kinase assay should be carefully optimized to ensure the assay is run under conditions that are sensitive to inhibitors. [3][10]
Conclusion
The protocols and guidelines presented in this application note provide a robust framework for researchers to investigate the inhibitory potential of this compound and other related compounds on TAK1 kinase. By combining in vitro enzymatic assays with cell-based functional assays, a comprehensive understanding of the compound's mechanism of action and its effects on downstream signaling pathways can be achieved. This approach is essential for the preclinical evaluation and development of novel TAK1 inhibitors for therapeutic applications in oncology and inflammatory diseases.
References
-
Human NF-κB Reporter Assay System - Indigo Biosciences. (URL: [Link])
-
Human NF-κB Reporter Assay System. (URL: [Link])
-
NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - NIH. (URL: [Link])
-
Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. (URL: [Link])
-
Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - NIH. (URL: [Link])
-
Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Publishing. (URL: [Link])
-
TAK1-TAB1 Kinase Assay Kit - BPS Bioscience. (URL: [Link])
-
JNK and p38 gene and protein expression during liver ischemia-reperfusion in a rat model treated with silibinin - PMC - PubMed Central. (URL: [Link])
-
Western blot of phosphorylated (p) and total JNK, p38 MAPK (A), and... - ResearchGate. (URL: [Link])
-
Western blot analysis of p38, JNK, and ERK. RAW264.7 cells were treated... - ResearchGate. (URL: [Link])
-
Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (URL: [Link])
-
Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis - JCI Insight. (URL: [Link])
-
Synthesis and antiviral activities of 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives. (URL: [Link])
-
Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - Semantic Scholar. (URL: [Link])
-
Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC - NIH. (URL: [Link])
-
An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b]pyridazines - ResearchGate. (URL: [Link])
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. (URL: [Link])
-
Various Chemical and Biological Activities of Pyridazinone Derivatives - Scholars Research Library. (URL: [Link])
-
Discovery of imidazo[1,2- b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PubMed. (URL: [Link])
-
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PubMed Central. (URL: [Link])
-
Mechanism and In Vitro Pharmacology of TAK1 Inhibition by (5Z)-7-Oxozeaenol | Request PDF - ResearchGate. (URL: [Link])
-
TAK1 Kinase Assay Service - Reaction Biology. (URL: [Link])
-
Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants - PubMed. (URL: [Link])
-
Pyridazine - Wikipedia. (URL: [Link])
Sources
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- 13. documents.thermofisher.com [documents.thermofisher.com]
Development of PIM kinase inhibitors using 3-Bromo-2-methylimidazo[1,2-b]pyridazine
Application Note & Protocols
Topic: Development of PIM Kinase Inhibitors Using 3-Bromo-2-methylimidazo[1,2-b]pyridazine
Audience: Researchers, scientists, and drug development professionals.
Harnessing the Imidazo[1,2-b]pyridazine Scaffold for Selective PIM Kinase Inhibition: A Guide to Synthesis and Evaluation
Abstract
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three highly homologous serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that have emerged as critical targets in oncology.[1] Overexpressed in a wide array of hematological and solid tumors, they function as key downstream effectors of oncogenic signaling pathways, such as JAK/STAT and PI3K/Akt, to promote cell survival, proliferation, and therapeutic resistance.[2][3] This guide details the rationale and methodology for developing potent and selective PIM kinase inhibitors using the this compound scaffold, a privileged heterocyclic system known for its unique interaction with the PIM kinase active site. We provide detailed, field-tested protocols for chemical synthesis, biochemical potency determination, and cellular activity assessment.
The PIM Kinase Family: A Central Node in Cancer Cell Survival
PIM kinases are constitutively active enzymes that lack a regulatory domain, with their activity primarily controlled at the level of transcription and protein stability. Their role as oncogenes is well-established; they phosphorylate a broad range of substrates involved in critical cellular processes.[1][4]
Key Downstream Effects of PIM Kinase Activation:
-
Evasion of Apoptosis: PIM kinases phosphorylate and inactivate pro-apoptotic proteins like BAD (Bcl2-associated death promoter) and ASK1, directly suppressing the intrinsic apoptotic pathway.[4]
-
Promotion of Cell Cycle Progression: By phosphorylating cell cycle regulators such as p27Kip1, PIM kinases promote its degradation, thereby facilitating the transition from G1 to S phase.[5]
-
Enhanced Protein Synthesis: PIM kinases phosphorylate and activate substrates like the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), boosting cap-dependent translation of proteins essential for cell growth.[5]
-
Metabolic Reprogramming & Stress Resistance: PIMs help cancer cells withstand metabolic stress by reducing reactive oxygen species (ROS) through the regulation of Nrf2.[4]
These multifaceted roles make PIM kinases an attractive therapeutic target. Pharmacological inhibition can disrupt these pro-survival signals and potentially synergize with other anticancer agents.[2][4]
Caption: PIM Kinase Signaling Pathway.
The Imidazo[1,2-b]pyridazine Scaffold: A Key to Selectivity
While many kinase inhibitors are ATP-mimetic compounds that target the highly conserved hinge region of the ATP-binding pocket, this often leads to off-target effects. The imidazo[1,2-b]pyridazine scaffold offers a distinct advantage. High-resolution crystal structures reveal that these inhibitors are ATP competitive but interact with the N-terminal lobe αC helix rather than forming canonical hydrogen bonds with the kinase hinge region.[6][7] This unique binding mode is a key determinant of their enhanced selectivity for PIM kinases over other kinases, making this scaffold an excellent starting point for inhibitor design.[6] The 3-bromo position serves as a versatile chemical handle for introducing various substituents to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties.
Caption: Iterative Structure-Activity Relationship (SAR) Cycle.
Experimental Protocols for Inhibitor Development
The following protocols provide a comprehensive workflow, from the synthesis of a lead compound to its biological characterization.
This protocol describes a nucleophilic aromatic substitution (SNAr) to install an amine at the C6 position of the this compound core. This is a robust and high-yielding method for generating chemical diversity.[8]
Rationale: The C6 position of the imidazo[1,2-b]pyridazine is electron-deficient and susceptible to nucleophilic attack, especially when activated by a good leaving group like chlorine. Cesium fluoride is used as a mild base to deprotonate the incoming amine nucleophile without causing significant side reactions. DMSO is an ideal polar aprotic solvent for this type of reaction.
Step-by-Step Methodology:
-
Reagents & Materials:
-
3-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine (starting material)
-
Desired amine (e.g., 4-methylpiperazine) (2.0 equivalents)
-
Cesium Fluoride (CsF) (1.0 equivalent)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Reaction vial, magnetic stirrer, heating block
-
Ethyl acetate, brine, saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Reaction Setup:
-
To a clean, dry reaction vial, add 3-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine (1.0 mmol, 1.0 eq).
-
Add the desired amine (2.0 mmol, 2.0 eq) and CsF (1.0 mmol, 1.0 eq).
-
Add anhydrous DMSO (5 mL) to the vial.
-
Seal the vial and place it on a magnetic stirrer hotplate.
-
-
Reaction Execution:
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL).
-
Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate or dichloromethane/methanol) to yield the pure C6-aminated product.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
This protocol determines the IC₅₀ value of a test compound against a PIM kinase isoform by measuring the amount of ATP consumed during the kinase reaction.
Rationale: The ADP-Glo™ Kinase Assay (Promega) is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced. Lower luminescence in the presence of an inhibitor indicates less ADP produced and therefore potent inhibition of the kinase. This method is highly sensitive, has a broad dynamic range, and is amenable to high-throughput screening.
Step-by-Step Methodology:
-
Reagents & Materials:
-
Recombinant human PIM-1, PIM-2, or PIM-3 kinase
-
PIMtide (ARKRRRHPSGPPTA) or similar peptide substrate
-
ATP
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
-
-
Assay Preparation:
-
Prepare a serial dilution of the test compound in kinase buffer. Typically, an 11-point, 3-fold dilution series starting from 10 µM is appropriate. Include a DMSO-only control (no inhibition) and a no-enzyme control (background).
-
Prepare a kinase/substrate master mix in kinase buffer. The final concentrations per well might be 1-5 ng of kinase and 100 µM of peptide substrate.
-
Prepare an ATP solution in kinase buffer. The final concentration should be at or near the Kₘ for the specific PIM isoform (e.g., 10 µM).
-
-
Kinase Reaction:
-
Add 5 µL of the serially diluted compound or DMSO control to the wells.
-
Add 10 µL of the kinase/substrate master mix to all wells except the no-enzyme control.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the ATP solution to all wells.
-
Incubate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This step depletes the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature. This converts the generated ADP into ATP, which is then used by luciferase to produce a light signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background (no-enzyme control) from all readings.
-
Normalize the data to the DMSO control (100% activity).
-
Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
This protocol assesses whether the inhibitor can block PIM kinase activity inside a cancer cell by measuring the phosphorylation of a known downstream substrate, BAD, at Serine 112.[6][9]
Rationale: A decrease in the phosphorylation of a direct PIM substrate in inhibitor-treated cells provides strong evidence of target engagement. Western blotting allows for the specific detection of both the phosphorylated form (p-BAD) and the total amount of the protein (Total BAD), ensuring that any observed decrease in phosphorylation is not due to overall protein degradation.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed a PIM-dependent cancer cell line (e.g., MV4;11 acute myeloid leukemia cells) in 6-well plates at a density that allows for logarithmic growth.
-
Allow cells to adhere or recover overnight.
-
Treat the cells with increasing concentrations of the test inhibitor (e.g., 0.1, 0.3, 1, 3 µM) for a defined period (e.g., 4-6 hours). Include a DMSO-treated vehicle control.
-
-
Protein Lysate Preparation:
-
Harvest the cells by centrifugation (for suspension cells) or scraping (for adherent cells).
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 12% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-BAD (Ser112).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane using a mild stripping buffer.
-
Re-probe the same membrane with a primary antibody for Total BAD, followed by the secondary antibody and detection steps as above. A loading control like GAPDH or β-actin should also be probed.
-
-
Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ). A dose-dependent decrease in the ratio of p-BAD to Total BAD indicates effective cellular target engagement.
-
This protocol measures the anti-proliferative effect of the inhibitor by quantifying the number of viable cells in culture.[9]
Rationale: The CellTiter-Glo® Luminescent Cell Viability Assay (Promega) determines the number of viable cells based on the quantification of ATP, which is a marker of metabolically active cells. A decrease in ATP levels correlates directly with a reduction in cell viability or proliferation.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells in a white, clear-bottom 96-well plate at an appropriate density (e.g., 5,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compound (similar to the biochemical assay). Include a DMSO vehicle control.
-
Incubate the plate for 72 hours in a humidified incubator at 37°C, 5% CO₂.
-
-
Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add an equal volume of CellTiter-Glo® Reagent to the volume of media in each well (e.g., 100 µL reagent to 100 µL media).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Normalize the data to the DMSO-treated control cells (100% viability).
-
Plot the percent viability versus the logarithm of inhibitor concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Data Summary and Interpretation
Systematic evaluation of synthesized compounds allows for the construction of a clear SAR profile. The goal is to identify compounds with high potency against PIM kinases, significant on-target cellular activity, and potent anti-proliferative effects.
Table 1: Representative Data for a Hypothetical Inhibitor Series
| Compound ID | R-Group at C6 Position | PIM-1 IC₅₀ (nM) | PIM-2 IC₅₀ (nM) | PIM-3 IC₅₀ (nM) | MV4;11 GI₅₀ (µM) |
| Lead-001 | 4-Methylpiperazine | 55 | 120 | 80 | 1.2 |
| Lead-002 | Morpholine | 98 | 250 | 150 | 2.5 |
| Lead-003 | N,N-dimethyl-ethylamine | 25 | 60 | 45 | 0.6 |
| Lead-004 | Pyrrolidine | 150 | 310 | 220 | >10 |
This data is for illustrative purposes only.
Interpretation: From this hypothetical data, one might conclude that a smaller, basic amine at the C6 position (like in Lead-003) is favorable for both biochemical potency and cellular activity compared to bulkier groups (Lead-002, Lead-004). This insight guides the design of the next generation of compounds.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of selective and potent PIM kinase inhibitors. Its unique binding mechanism provides a pathway to overcoming the selectivity challenges common in kinase inhibitor design.[6][7] The integrated workflow of chemical synthesis, biochemical screening, and cell-based target validation described herein provides a robust framework for advancing novel inhibitor candidates from hit-to-lead and beyond, with the ultimate goal of developing effective new therapies for a range of cancers.
References
-
Warfel, N. A., & Kraft, A. S. (2015). PIM Kinase (and Akt) Biology and Signaling in Tumors. PMC. [Link]
-
Foulks, J. M., et al. (2014). A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas. PubMed Central. [Link]
-
Mezghrani, A., et al. (2018). In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. PMC. [Link]
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Jalili, A., & O'Gorman, P. (2020). PIM Kinase Inhibitors and Cancer Treatment. Juniper Publishers. [Link]
-
Li, Y., et al. (2021). The role of Pim kinase in immunomodulation. PMC. [Link]
-
Pogacic, V., et al. (2007). Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. PubMed. [Link]
-
Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. ResearchGate. [Link]
-
Opris, R., et al. (2023). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. MDPI. [Link]
-
Holder, S., et al. (2007). Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Mol Cancer Ther. [Link]
-
Narlawar, R., et al. (2016). PIM Kinase as an Executional Target in Cancer. PMC. [Link]
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Wang, H., et al. (2023). The role of Pim-1 kinases in inflammatory signaling pathways. PMC. [Link]
- Bhamidipati, R., et al. (2013). Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
-
Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. AACR Journals. [Link]
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Bullock, A. N., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research. [Link]
-
Selvita, S.A. (2010). Abstract 4499: In vitro and in vivo evaluation of novel Pim kinase inhibitors with potent anticancer activity. Cancer Research. [Link]
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Shimizu, H., et al. (2013). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing. [Link]
-
Asati, V., et al. (2014). PIM kinase (and Akt) biology and signaling in tumors. PMC. [Link]
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Kung, M. P., et al. (2006). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PubMed Central. [Link]
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Application Notes & Protocols: The Role of 3-Bromo-2-methylimidazo[1,2-b]pyridazine in Modern Anti-Cancer Drug Discovery
Abstract
The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable propensity for yielding potent and selective modulators of key biological targets.[1][2] This is underscored by the FDA approval of ponatinib, a multi-targeted tyrosine kinase inhibitor featuring this core, for the treatment of chronic myeloid leukemia.[3] This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic use of 3-Bromo-2-methylimidazo[1,2-b]pyridazine as a versatile chemical intermediate and a foundational element in the discovery of novel anti-cancer therapeutics. We will explore its significance, delve into the primary oncogenic pathways targeted by its derivatives, and provide detailed, field-proven protocols for its application in a preclinical drug discovery workflow.
Introduction: The Strategic Importance of the Imidazo[1,2-b]pyridazine Scaffold
The quest for novel anti-cancer agents is increasingly focused on the development of small molecules that can precisely target the signaling pathways dysregulated in cancer cells. The imidazo[1,2-b]pyridazine nucleus, a fused heterocyclic system, has garnered significant attention due to its structural rigidity and its capacity for chemical modification at multiple positions, allowing for the fine-tuning of pharmacological properties.[1][2]
This compound serves as a critical starting material in this context. The bromine atom at the 3-position is a versatile synthetic handle, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse aryl, heteroaryl, or alkyl substituents.[4][5] This chemical tractability allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles.[1] The 2-methyl group often plays a crucial role in orienting the molecule within the target's binding pocket, contributing to enhanced affinity and selectivity.
Derivatives of this scaffold have demonstrated potent inhibitory activity against a variety of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[6] Notably, the imidazo[1,2-b]pyridazine core has been successfully employed to develop inhibitors of the PI3K/Akt/mTOR pathway, Mps1 kinase, and Tyk2, all of which are validated targets in oncology.[6][7][8][9]
Primary Mechanism of Action: Inhibition of Pro-Survival Kinase Pathways
A significant body of research has established that imidazo[1,2-b]pyridazine derivatives exert their anti-cancer effects primarily through the inhibition of key protein kinases. The most prominently targeted pathway is the PI3K/Akt/mTOR signaling cascade, which is one of the most frequently activated pathways in human cancers, driving processes like cell proliferation, growth, and survival.[8][10]
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central node for transmitting signals from growth factor receptors on the cell surface to the cellular machinery that controls growth and proliferation. In many cancers, mutations in components of this pathway lead to its constitutive activation, providing a constant "go" signal for cell division.
Imidazo[1,2-b]pyridazine-based compounds have been engineered to act as potent dual inhibitors of PI3K and mTOR, two key kinases in this pathway.[7][8][11] By simultaneously blocking these two targets, these inhibitors can achieve a more comprehensive and durable shutdown of the oncogenic signaling, potentially overcoming resistance mechanisms that can arise with single-target agents. The inhibition of this pathway ultimately leads to the induction of cell cycle arrest and apoptosis (programmed cell death).[12][13]
Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by imidazo[1,2-b]pyridazine derivatives.
Experimental Workflows and Protocols
The following section outlines a logical workflow for evaluating novel anti-cancer compounds derived from this compound, from initial in vitro screening to in vivo efficacy studies.
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- 8. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Protocol for Functionalizing the 6-Position of the Imidazo[1,2-b]pyridazine Ring: A Guide for Researchers
Introduction: The Imidazo[1,2-b]pyridazine Scaffold - A Privileged Core in Medicinal Chemistry
The imidazo[1,2-b]pyridazine ring system is a vital heterocyclic scaffold in the landscape of drug discovery and development.[1] Its unique structural and electronic properties have made it a cornerstone in the design of a multitude of pharmacologically active agents. This bicyclic heteroaromatic system is a key feature in approved drugs such as the multi-targeted tyrosine kinase inhibitor ponatinib, used in cancer therapy, and risdiplam, a treatment for spinal muscular atrophy.[2] The versatility of the imidazo[1,2-b]pyridazine core allows for strategic substitutions, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.[2]
Functionalization of the 6-position of the imidazo[1,2-b]pyridazine ring is of particular interest as it provides a vector for introducing a wide array of substituents that can significantly modulate the biological activity of the resulting molecules.[1][3] This guide provides a detailed overview of the key synthetic strategies for modifying the 6-position, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). We will delve into the mechanistic underpinnings of these transformations, offering insights into the rationale behind experimental choices, and provide a detailed, step-by-step protocol for a representative functionalization reaction.
Strategic Approaches to C-6 Functionalization
The functionalization of the 6-position of the imidazo[1,2-b]pyridazine ring typically begins with a precursor bearing a leaving group at this position, most commonly a halogen (e.g., chloro, bromo, or iodo). The choice of the starting material is crucial and is often dictated by the desired subsequent transformations.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-N bonds, offering a broad substrate scope and high functional group tolerance.[4] Two of the most widely employed methods for functionalizing the 6-position are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
-
Suzuki-Miyaura Coupling: This reaction facilitates the formation of a carbon-carbon bond between the 6-position of the imidazo[1,2-b]pyridazine ring and a variety of aryl or vinyl groups. The reaction typically involves the coupling of a 6-haloimidazo[1,2-b]pyridazine with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base.[5][6] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions.
-
Causality of Experimental Choices:
-
Palladium Catalyst: A Pd(0) species is the active catalyst. Often, a Pd(II) precatalyst like Pd(OAc)2 is used, which is reduced in situ.
-
Ligand: Phosphine ligands are essential for stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand can influence the reaction's efficiency and scope.
-
Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[7] Common bases include carbonates (e.g., K2CO3, Cs2CO3) and phosphates (e.g., K3PO4).
-
Solvent: Aprotic polar solvents like dioxane, DMF, or toluene are commonly used to ensure the solubility of the reactants and catalyst.
-
-
-
Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds, enabling the introduction of primary and secondary amines at the 6-position.[8][9] It involves the coupling of a 6-haloimidazo[1,2-b]pyridazine with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[10]
-
Causality of Experimental Choices:
-
Catalyst System: The combination of a palladium source (e.g., Pd2(dba)3) and a bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos) is crucial for an efficient catalytic cycle.[11]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) is typically used to deprotonate the amine and facilitate the formation of the palladium-amido complex.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent catalyst deactivation and unwanted side reactions.
-
-
Nucleophilic Aromatic Substitution (SNAr): A Direct Approach
Nucleophilic aromatic substitution offers a more direct route for introducing nucleophiles at the 6-position, particularly when the imidazo[1,2-b]pyridazine ring is sufficiently activated by electron-withdrawing groups.[12] This method is often employed for the introduction of alkoxides, thiolates, and amines. The reaction proceeds via a Meisenheimer-like intermediate or a concerted mechanism.[12]
-
Causality of Experimental Choices:
-
Leaving Group: A good leaving group, such as a halide (Cl, F), is necessary for the reaction to proceed efficiently.
-
Nucleophile: Strong nucleophiles are required to attack the electron-deficient aromatic ring.
-
Solvent: Polar aprotic solvents like DMSO or DMF can accelerate the reaction by solvating the cation and leaving the "naked" nucleophile more reactive.
-
Detailed Experimental Protocol: Suzuki-Miyaura Coupling at the 6-Position
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 6-chloroimidazo[1,2-b]pyridazine with an arylboronic acid. Researchers should optimize the conditions for their specific substrates.
Materials and Reagents
-
6-Chloro-2-substituted-imidazo[1,2-b]pyridazine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (0.02-0.05 equiv)
-
Triphenylphosphine (PPh3) or other suitable phosphine ligand (0.04-0.10 equiv)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (2.0-3.0 equiv)
-
Anhydrous 1,4-Dioxane or Toluene/Ethanol mixture
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (N2 or Ar), add the 6-chloro-2-substituted-imidazo[1,2-b]pyridazine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and the base (K2CO3 or Cs2CO3, 2.0-3.0 equiv).
-
In a separate vial, dissolve the palladium catalyst (Pd(OAc)2, 0.02-0.05 equiv) and the phosphine ligand (e.g., PPh3, 0.04-0.10 equiv) in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk flask containing the reactants.
-
Add the appropriate volume of anhydrous solvent (e.g., 1,4-dioxane) to the reaction mixture.
-
-
Reaction Execution:
-
Ensure the reaction mixture is thoroughly degassed by bubbling nitrogen or argon through the solution for 15-20 minutes, or by using the freeze-pump-thaw method.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 6-aryl-imidazo[1,2-b]pyridazine.
-
-
Characterization:
-
Characterize the purified product using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
-
Quantitative Data Summary
| Entry | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | K2CO3 | Dioxane/H2O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Cs2CO3 | Toluene/EtOH | 90 | 8 | 92 |
| 3 | 3-Pyridylboronic acid | K3PO4 | DMF | 110 | 16 | 78 |
Note: The data in this table is representative and yields will vary depending on the specific substrates and reaction conditions.
Visualizing the Workflow and Mechanism
To further elucidate the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Perspectives
The functionalization of the 6-position of the imidazo[1,2-b]pyridazine ring is a powerful strategy for the synthesis of novel compounds with potential therapeutic applications. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, along with nucleophilic aromatic substitution, provide a versatile toolkit for medicinal chemists. The protocols and insights provided in this guide are intended to empower researchers to confidently explore the chemical space around this privileged scaffold. As our understanding of these reactions deepens and new catalytic systems are developed, we can anticipate even more efficient and selective methods for the synthesis of complex imidazo[1,2-b]pyridazine derivatives, paving the way for the discovery of next-generation therapeutics.
References
-
El Akkaoui, A., Koubachi, J., Guillaumet, G., & El Kazzouli, S. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]
-
Cui, M. C., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(5), 204-208. [Link]
-
ResearchGate. (n.d.). Transition-metal-catalyzed synthetic routes for imidazo[1,2-b]pyridazine derivatives. [Link]
-
ResearchGate. (n.d.). Efficient and regioselective functionalization of imidazo[1,2-b]pyridazines via palladium-catalyzed cross-coupling reaction and SNAr. [Link]
-
Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(5), 700-712. [Link]
-
Hartz, R. A., et al. (2023). Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry, 66(6), 4231-4252. [Link]
-
ResearchGate. (n.d.). Some synthetic routes to imidazo[1,2-b]pyridazines. [Link]
-
Ishida, T., et al. (2013). Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry, 21(24), 7686-7698. [Link]
-
ResearchGate. (n.d.). The pharmacologically active imidazo[1,2-b]pyridazine derivatives. [Link]
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ResearchGate. (n.d.). Key sequential Buchwald-Hartwig amination reactions in the synthesis of imidazopyridazines 139. [Link]
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ResearchGate. (n.d.). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. [Link]
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MDPI. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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MDPI. (n.d.). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ACS Publications. (2023). Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. [Link]
-
National Institutes of Health. (2018). Concerted Nucleophilic Aromatic Substitutions. [Link]
-
Durham E-Theses. (2008). a sca old for the synthesis of highly functionalised heterocycles. [Link]
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Application Notes and Protocols for In Vitro Biological Screening of 3-Bromo-2-methylimidazo[1,2-b]pyridazine Derivatives
Introduction: The Therapeutic Potential of the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] This heterocyclic structure is noted for its structural rigidity and ability to form key interactions with various biological targets. The successful development of the kinase inhibitor Ponatinib, which features this core, has spurred significant interest in exploring new derivatives for diverse therapeutic applications.[1][3] Derivatives of the imidazo[1,2-b]pyridazine scaffold have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties, as well as potential for treating metabolic and sleeping disorders.[1][4][5]
The specific substitution pattern, such as the "3-Bromo-2-methyl" motif, can significantly influence the compound's physicochemical properties and biological activity, making a systematic in vitro screening approach essential to elucidate the therapeutic potential and mechanism of action of novel derivatives. This document provides a comprehensive guide for researchers, outlining a strategic screening cascade and detailed protocols for the initial biological evaluation of this promising compound class.
A Strategic Approach: The In Vitro Screening Cascade
A tiered or cascaded approach is the most efficient method for screening novel compounds. This strategy uses a series of assays, starting with broad, high-throughput screens to identify general activity and potential liabilities, followed by more complex, lower-throughput assays to determine mechanism of action and selectivity. This ensures that resources are focused on the most promising candidates.
A logical screening workflow is essential for efficient compound evaluation.
Caption: A tiered workflow for screening 3-Bromo-2-methylimidazo[1,2-b]pyridazine derivatives.
Tier 1: Primary Screening - Cytotoxicity and Antiproliferative Activity
Application Note: The initial step in characterizing a novel compound library is to assess general cytotoxicity. This provides a baseline understanding of the compound's potency and its therapeutic window. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method widely used for this purpose.[6][7] It measures the metabolic activity of cells, which serves as an indicator of cell viability.[8] By screening against a panel of both cancerous and non-cancerous cell lines (e.g., MCF-7 breast cancer vs. HEK293 embryonic kidney cells), a preliminary selectivity index can be determined, highlighting compounds that are preferentially toxic to cancer cells.[6][7]
Protocol: MTT Assay for Cytotoxicity Screening
1. Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[7]
2. Materials:
-
Cell Lines: e.g., MCF-7 (breast cancer), HeLa (cervical cancer), HEK293 (non-cancerous).
-
Complete Culture Medium: (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
This compound derivatives dissolved in DMSO (10 mM stock).
-
MTT solution: 5 mg/mL in sterile PBS.
-
DMSO (Dimethyl sulfoxide), cell culture grade.
-
Positive Control: Doxorubicin or Staurosporine.
-
96-well flat-bottom cell culture plates.
3. Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and positive control in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the compounds. Include "vehicle control" wells with medium and DMSO only, and "untreated control" wells with medium only.
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.[8] During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8] Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
4. Data Presentation and Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[8]
| Compound ID | Cell Line | IC₅₀ (µM) | Selectivity Index (SI)¹ |
| Derivative-1 | MCF-7 | 8.4 ± 0.9 | 5.2 |
| HEK293 | 43.7 ± 3.1 | ||
| Derivative-2 | MCF-7 | > 100 | N/A |
| HEK293 | > 100 | ||
| Doxorubicin | MCF-7 | 1.2 ± 0.2 | 10.8 |
| (Control) | HEK293 | 13.0 ± 1.5 | |
| ¹ Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. Data are presented as mean ± SD from three independent experiments.[8] |
Tier 2a: Secondary Screening - Kinase Inhibition
Application Note: The imidazo[1,2-b]pyridazine scaffold is a well-established "hinge-binding" motif found in many kinase inhibitors.[9][10] Several derivatives have shown potent activity against kinases like PIM and Tyk2, which are implicated in cancer and inflammatory diseases.[9][10][11] Therefore, a direct in vitro kinase activity assay is a critical secondary screen for active compounds identified in the primary cytotoxicity screen. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are highly sensitive and suitable for high-throughput screening. They measure the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[12][13]
The PIM1/BAD signaling pathway is a key regulator of apoptosis. PIM1 kinase phosphorylates the pro-apoptotic protein BAD, inhibiting its function and promoting cell survival. An effective PIM1 inhibitor would block this phosphorylation, leading to apoptosis.
Caption: Inhibition of the PIM1 kinase anti-apoptotic pathway.
Protocol: Luminescence-Based In Vitro Kinase Assay (e.g., ADP-Glo™)
1. Principle: This assay quantifies kinase activity by measuring the amount of ADP produced. After the kinase reaction, remaining ATP is depleted. Then, ADP is converted back to ATP, which is used by luciferase to generate a light signal proportional to the initial ADP amount.[12][13]
2. Materials:
-
Recombinant Kinase: e.g., PIM-1, Tyk2 JH2 domain.
-
Kinase-specific substrate peptide.
-
ATP.
-
Test Compounds and Positive Control (e.g., Staurosporine).
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
White, opaque 96-well or 384-well plates.
3. Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of the test compounds in the assay buffer. In a white plate, add 2.5 µL of the diluted compound or DMSO control to each well.
-
Kinase Addition: Add 2.5 µL of the kinase solution to each well. Incubate for 10-15 minutes at room temperature to allow for compound-kinase interaction.
-
Initiate Reaction: Start the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. The optimal concentrations should be determined empirically (typically near the Km for ATP).
-
Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes.[12]
-
Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Detection: Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature to allow the luminescent signal to develop.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
4. Data Presentation and Analysis: The luminescent signal is proportional to kinase activity. Calculate percent inhibition relative to DMSO controls. Plot percent inhibition against the log of inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Derivative-1 | PIM-1 | 15 ± 2 |
| Tyk2 | 250 ± 25 | |
| Derivative-3 | PIM-1 | 850 ± 70 |
| Tyk2 | > 10,000 | |
| Staurosporine | PIM-1 | 5 ± 1 |
| (Control) | Tyk2 | 8 ± 2 |
Tier 2b: Secondary Screening - Anti-Inflammatory Activity
Application Note: Inflammation is a key pathological process in many diseases, and imidazo[1,2-b]pyridazine derivatives have been reported to possess anti-inflammatory properties.[1] A common method to assess anti-inflammatory potential in vitro is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[14][15] During inflammation, the enzyme inducible nitric oxide synthase (iNOS) is upregulated, leading to a large production of NO, a key inflammatory mediator.[14][16] The Griess assay provides a simple and effective colorimetric method to quantify nitrite (a stable breakdown product of NO) in the cell culture supernatant.[16][17]
Protocol: Nitric Oxide Inhibition Assay (Griess Assay)
1. Principle: The Griess reagent converts nitrite into a purple-colored azo compound. The intensity of the color, measured by absorbance, is proportional to the nitrite concentration in the sample.
2. Materials:
-
RAW 264.7 macrophage cell line.
-
Complete Culture Medium.
-
Lipopolysaccharide (LPS) from E. coli.
-
Test Compounds and Positive Control (e.g., L-NAME).
-
Griess Reagent: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
96-well cell culture plates.
3. Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours before stimulation.
-
Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.[16]
-
Collect Supernatant: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction: Add 50 µL of Griess Reagent Solution A to each well, followed by 50 µL of Solution B.[16] Incubate for 10 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Viability Check: It is crucial to run a parallel MTT assay on the same cells to ensure that the observed decrease in NO is not due to cytotoxicity.[16][17]
4. Data Presentation and Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition compared to the LPS-only control.
| Compound ID | NO Inhibition IC₅₀ (µM) | Cytotoxicity IC₅₀ (µM) |
| Derivative-4 | 12.5 ± 1.8 | > 100 |
| Derivative-5 | 35.2 ± 4.5 | > 100 |
| L-NAME (Control) | 22.8 ± 2.1 | > 200 |
Tier 3: Tertiary Screening - Antimicrobial Activity
Application Note: Given the broad biological profile of heterocyclic compounds, assessing antimicrobial activity is a valuable tertiary screen.[18][19] The broth microdilution method is a standard and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.[20][21] This assay identifies the lowest concentration of a drug that prevents visible growth of a bacterium. Screening against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria is recommended to establish the spectrum of activity.[21][22]
Protocol: Broth Microdilution for MIC Determination
1. Principle: A standardized suspension of bacteria is challenged with serial dilutions of the test compound in a liquid growth medium. The MIC is determined by visual inspection for turbidity after a defined incubation period.
2. Materials:
-
Bacterial Strains: e.g., Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922).
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB).
-
Test Compounds and Positive Control (e.g., Tetracycline, Gentamicin).
-
Sterile 96-well plates.
3. Step-by-Step Methodology:
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in MHB.
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well containing the test compound. Include a positive growth control (inoculum, no compound) and a sterility control (broth, no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Acquisition: Determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
4. Data Presentation and Analysis: The results are presented as MIC values.
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Derivative-6 | 16 | > 64 |
| Derivative-7 | > 64 | > 64 |
| Tetracycline | 1 | 4 |
References
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- BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
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- International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- ResearchGate. (2025). PDF: In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Thermo Fisher Scientific. Cytotoxicity Assays.
- protocols.io. (2023). In vitro kinase assay.
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- National Institutes of Health (NIH). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors.
- ResearchGate. (2017). PDF: Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus.
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Application Notes and Protocols for Evaluating the Efficacy of 3-Bromo-2-methylimidazo[1,2-b]pyridazine Analogs
Introduction: The Therapeutic Potential of the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. Analogs of this core, such as the 3-Bromo-2-methylimidazo[1,2-b]pyridazine series, have garnered significant interest as potent modulators of key cellular signaling pathways, particularly as inhibitors of protein kinases.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[3]
Emerging research has identified that imidazo[1,2-b]pyridazine derivatives can selectively target a variety of kinases, including PIM, DYRK, Tyk2, and TAK1, which are implicated in cell proliferation, survival, and inflammatory responses.[4][5][6][7] Therefore, a robust and systematic approach to evaluating the cellular efficacy and mechanism of action of novel this compound analogs is paramount for their development as potential therapeutic agents.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a tiered, cell-based assay cascade to thoroughly characterize these compounds. The protocols herein are designed to first assess broad cellular effects such as cytotoxicity, then to elucidate specific mechanisms like apoptosis induction, and finally to confirm on-target activity through kinase inhibition and target engagement assays. Each protocol is presented with the underlying scientific principles and causality behind experimental choices to ensure scientific integrity and the generation of reliable, reproducible data.
A Tiered Approach to Cellular Characterization
A logical, tiered approach is recommended to efficiently evaluate novel compounds. This strategy begins with broad, high-throughput screening assays to identify active compounds and progresses to more complex, lower-throughput assays to define their mechanism of action.
Caption: A tiered workflow for characterizing this compound analogs.
Tier 1: Primary Screening - Assessing General Cytotoxicity and Viability
The initial step is to determine the effect of the compounds on cell viability and proliferation. This provides a general measure of their biological activity and helps to determine the appropriate concentration range for subsequent, more detailed assays. Tetrazolium reduction assays like MTT and XTT are robust, colorimetric methods suitable for this purpose.[8][9][10]
Scientific Principle
These assays rely on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the tetrazolium salt (MTT or XTT) to a colored formazan product.[8][9] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells. A decrease in formazan production in treated cells compared to untreated controls indicates a loss of viability or an anti-proliferative effect. XTT has the advantage of producing a water-soluble formazan, simplifying the protocol.[8]
Protocol 1: XTT Cell Viability Assay
Materials:
-
Target cell lines (e.g., relevant cancer cell lines known to be dependent on PIM, DYRK, Tyk2, or TAK1 signaling)
-
Complete cell culture medium
-
This compound analogs (dissolved in DMSO)
-
XTT labeling reagent and electron coupling reagent (commercially available kits)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in complete medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%). Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for a desired period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT labeling mixture according to the manufacturer's instructions by mixing the XTT labeling reagent and the electron coupling reagent.
-
XTT Addition and Incubation: Add 50 µL of the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance of the formazan product at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only). Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits cell viability by 50%).
| Compound ID | Target Kinase (Hypothetical) | Cell Line | IC50 (µM) |
| Analog-1 | PIM1 | MOLM-14 | 0.5 |
| Analog-2 | DYRK1A | HEK293 | 1.2 |
| Analog-3 | TAK1 | HCT116 | 2.5 |
| Vehicle | N/A | All | >100 |
Tier 2: Mechanistic Elucidation - Investigating Apoptosis Induction
Once cytotoxic or anti-proliferative activity is confirmed, the next step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. A key hallmark of apoptosis is the activation of caspases, a family of proteases that execute the apoptotic program.[11]
Scientific Principle
The Caspase-Glo® 3/7 assay is a sensitive, luminescence-based method to measure the activity of caspase-3 and caspase-7, the primary executioner caspases.[12][13] The assay provides a proluminescent caspase-3/7 substrate in a buffer system that, upon addition to cells, results in cell lysis, caspase cleavage of the substrate, and generation of a "glow-type" luminescent signal by luciferase.[12] The luminescent signal is directly proportional to the amount of caspase-3/7 activity.
Protocol 2: Caspase-Glo® 3/7 Apoptosis Assay
Materials:
-
Target cell lines
-
Complete cell culture medium
-
This compound analogs
-
Caspase-Glo® 3/7 Reagent (commercially available kit)
-
White-walled 96-well microplates (for luminescence assays)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the XTT assay protocol, using a white-walled 96-well plate. It is advisable to use concentrations around the IC50 value determined in the viability assay.
-
Incubation: Incubate the plate for a shorter duration than the viability assay (e.g., 24 hours) to capture the apoptotic events before widespread cell death.
-
Reagent Preparation and Addition: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.
-
Incubation and Lysis: Mix the contents of the wells on a plate shaker at low speed for 30-60 seconds to induce cell lysis. Incubate at room temperature for 1-2 hours to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the background luminescence (medium with reagent). Express the results as fold-change in caspase activity relative to the vehicle control.
Tier 3: Target Validation - Cell-Based Kinase Activity Assays
After establishing that the compounds induce apoptosis, it is crucial to determine if this is due to the inhibition of their intended kinase target(s). Cell-based kinase assays measure the phosphorylation of a known substrate of the target kinase within the cellular environment.
Scientific Principle
A common method is a cell-based ELISA (Enzyme-Linked Immunosorbent Assay) or a similar immunoassay that quantifies the phosphorylation of a specific substrate. For instance, to assess PIM kinase activity, one can measure the phosphorylation of its substrate, such as BAD at Ser112.[14] Cells are treated with the inhibitor, lysed, and the level of phosphorylated substrate is detected using a phospho-specific antibody. A decrease in the phosphorylation signal indicates inhibition of the kinase.
Caption: Inhibition of a target kinase by an imidazo[1,2-b]pyridazine analog blocks substrate phosphorylation.
Protocol 3: Cell-Based PIM1 Kinase Phosphorylation Assay (ELISA-based)
Materials:
-
PIM1-overexpressing cell line (e.g., MOLM-14, MV-4-11) or a cell line with high endogenous PIM1 activity.
-
Complete cell culture medium
-
This compound analogs
-
Cell lysis buffer
-
ELISA plate pre-coated with a capture antibody for the substrate (e.g., total BAD)
-
Phospho-specific primary antibody (e.g., anti-phospho-BAD Ser112)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with serial dilutions of the compounds for a short period (e.g., 1-4 hours) to observe direct effects on kinase signaling.
-
Cell Lysis: Aspirate the medium and lyse the cells with 100 µL of lysis buffer per well.
-
ELISA:
-
Add 100 µL of cell lysate to each well of the pre-coated ELISA plate and incubate.
-
Wash the wells.
-
Add the phospho-specific primary antibody and incubate.
-
Wash the wells.
-
Add the HRP-conjugated secondary antibody and incubate.
-
Wash the wells.
-
Add TMB substrate and incubate until color develops.
-
Add stop solution.
-
-
Data Acquisition: Read the absorbance at 450 nm.
-
Data Analysis: Normalize the phospho-substrate signal to the total protein content or a housekeeping protein. Calculate the percentage of inhibition of substrate phosphorylation for each compound concentration and determine the IC50 value.
| Compound ID | Target Kinase | Cell Line | Cellular Kinase Inhibition IC50 (µM) |
| Analog-1 | PIM1 | MOLM-14 | 0.2 |
| Analog-2 | DYRK1A | HEK293-DYRK1A | 0.8 |
| Analog-3 | TAK1 | HCT116 | 1.5 |
Tier 4: Confirmation of Target Engagement in Live Cells
The final and most critical step is to confirm that the compound directly binds to its intended target protein within the complex environment of a living cell.[15] This provides definitive evidence of the mechanism of action and helps to differentiate on-target from off-target effects. Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement assays are powerful techniques for this purpose.[9][10][16][17]
Scientific Principle of CETSA
CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[18][19] In a CETSA experiment, cells are treated with the compound and then heated. The amount of soluble target protein remaining after heating is quantified. A higher amount of soluble protein in the presence of the compound compared to the control indicates that the compound has bound to and stabilized the target protein.[9]
Protocol 4: Cellular Thermal Shift Assay (CETSA)
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound analogs
-
PBS
-
PCR tubes or plates
-
Thermal cycler
-
Lysis buffer with protease inhibitors
-
Apparatus for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge
-
Reagents for protein quantification (e.g., Western blot or ELISA)
Procedure:
-
Cell Treatment: Treat cultured cells with the compound at a desired concentration or with vehicle control for a specified time.
-
Harvesting and Resuspension: Harvest the cells and wash with PBS. Resuspend the cell pellet in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling.
-
Lysis: Lyse the cells by freeze-thaw cycles or another appropriate method.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Carefully collect the supernatant (containing the soluble proteins) and quantify the amount of the target protein using Western blot or ELISA.
-
Data Analysis: For each temperature, compare the amount of soluble target protein in the compound-treated samples versus the vehicle-treated samples. Plot the fraction of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Scientific Principle of NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).[17] The target protein is fused to a NanoLuc® luciferase, and a cell-permeable fluorescent tracer that binds to the target is added to the cells. When the tracer binds to the NanoLuc®-fusion protein, BRET occurs. A test compound that also binds to the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[3][15]
Protocol 5: NanoBRET™ Target Engagement Assay
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid DNA encoding the target kinase-NanoLuc® fusion protein
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ tracer specific for the kinase family
-
NanoBRET™ Nano-Glo® Substrate
-
White-walled 96-well or 384-well plates
-
Plate reader capable of measuring luminescence at two wavelengths
Procedure:
-
Transfection: Transfect HEK293 cells with the plasmid encoding the target kinase-NanoLuc® fusion protein.
-
Cell Seeding: After 24 hours, seed the transfected cells into a white-walled assay plate.
-
Compound and Tracer Addition: Add the this compound analogs at various concentrations, followed by the addition of the specific NanoBRET™ tracer.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Data Acquisition: Read the donor (460 nm) and acceptor (618 nm) emission signals on a BRET-capable plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). Plot the BRET ratio against the log of the compound concentration to determine the IC50 value for target engagement.
Conclusion
The systematic application of this tiered cell-based assay cascade provides a comprehensive framework for evaluating the efficacy and mechanism of action of novel this compound analogs. By progressing from broad phenotypic screens to specific on-target validation, researchers can confidently identify promising lead compounds for further preclinical development. The integration of robust cytotoxicity, apoptosis, kinase activity, and target engagement assays ensures a thorough understanding of the compound's cellular effects, ultimately accelerating the path towards potential clinical applications.
References
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Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
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EUbOPEN. (2020, October). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]
- Al-Ali, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Probe Gland Handb.
- Al-Ali, H. (2016). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chem Biol, 11(11), 3014-3019.
- Amaral, N., & Meijer, L. (2019). Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. Cancer Res, 79(19), 4845-4853.
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BellBrook Labs. (n.d.). TYK2 Activity Assay | A Validated TYK2 Inhibitor Screening Assay. Retrieved from [Link]
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Reaction Biology. (2022, May). Caspas-Glo 3/7 Assay. Retrieved from [Link]
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Reaction Biology. (n.d.). PIM1 Cellular Phosphorylation Assay Service. Retrieved from [Link]
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ResearchGate. (n.d.). Supplemental Figure 1. Expression of PIM kinases in DLBCL cell lines.... Retrieved from [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ PIM1 Kinase Assay Kit. Retrieved from [Link]
- Lee, J. H., & Kim, J. H. (2016). PIM Kinase as an Executional Target in Cancer. J Cancer Prev, 21(1), 1-6.
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News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
CETSA. (n.d.). CETSA. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ TYK2 Kinase Assay Kit. Retrieved from [Link]
-
BPS Bioscience. (n.d.). TYK2 (Tyrosine Kinase 2) Assay Kit. Retrieved from [Link]
- Wu, M., et al. (2013). Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease. Cell Rep, 5(2), 313-321.
- Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synth Commun, 53(24), 1-8.
- Asif, M. (2014). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Int J Pharm Sci Res, 5(11), 4667-4682.
- Wu, M., et al. (2023, June 12). Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. JCI Insight.
- Chen, W., et al. (2019). PIM kinase inhibitors kill hypoxic tumor cells by reducing Nrf2 signaling and increasing reactive oxygen species. Mol Cancer Ther, 18(11), 1969-1980.
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BPS Bioscience. (n.d.). TAK1-TAB1 Kinase Assay Kit. Retrieved from [Link]
- Wauters, S., et al. (2019). Inhibition of DYRK1A disrupts neural lineage specification in human pluripotent stem cells. Elife, 8, e47363.
- Abbassi, R., et al. (2019). The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target. Am J Cancer Res, 9(12), 2588-2603.
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Reaction Biology. (n.d.). TAK1 Kinase Assay Service. Retrieved from [Link]
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Roswell Park Comprehensive Cancer Center. (n.d.). TAK1 Inhibitors as Anti-Cancer Agents. Retrieved from [Link]
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CP Lab Safety. (n.d.). This compound, 98% Purity, C7H6BrN3, 1 gram. Retrieved from [Link]
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Application Notes and Protocols: 3-Bromo-2-methylimidazo[1,2-b]pyridazine as a Versatile Scaffold for Kinase Chemical Probe Development
Introduction: The Imidazo[1,2-b]pyridazine Scaffold as a Privileged Kinase-Binding Motif
The imidazo[1,2-b]pyridazine core is a well-established "privileged scaffold" in medicinal chemistry and drug discovery. Its rigid, bicyclic structure and strategic placement of nitrogen atoms allow it to form key hydrogen bond interactions within the ATP-binding pocket of numerous protein kinases. This has led to the development of potent and selective inhibitors for a range of kinases implicated in diseases such as cancer and inflammatory disorders.[1][2][3] Derivatives of this scaffold have shown inhibitory activity against kinases including DYRK, Mps1 (TTK), Tyk2, BTK, and TAK1.[1][4][5][6][7][8]
3-Bromo-2-methylimidazo[1,2-b]pyridazine serves as a key synthetic intermediate, providing a versatile platform for the development of more complex and functionally diverse molecules.[9][10][11][12] The bromine atom at the C3 position is particularly amenable to functionalization through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions.[1][11][13][14][15][16][17][18][19][20] This allows for the precise installation of various substituents to modulate potency, selectivity, and pharmacokinetic properties. More importantly for chemical biology applications, this reactive handle enables the attachment of reporter tags (e.g., fluorophores, biotin) or photoreactive crosslinkers to create chemical probes for studying kinase biology.
These application notes will provide a detailed guide on leveraging this compound for the synthesis and application of chemical probes targeting a hypothetical kinase, designated herein as "Target Kinase X" (TKX). We will detail the rationale behind probe design, provide step-by-step protocols for probe synthesis and application in various cell-based assays, and discuss the interpretation of the resulting data.
Hypothetical Target: Target Kinase X (TKX) Signaling Pathway
For the context of these protocols, we will consider TKX as a serine/threonine kinase that plays a crucial role in a pro-inflammatory signaling cascade. Dysregulation of TKX activity is associated with autoimmune diseases.
Caption: Hypothetical signaling pathway of Target Kinase X (TKX).
Chemical Probe Design and Synthesis
The bromine atom on this compound is an ideal site for introducing functionalities to create chemical probes without significantly perturbing the core's binding to the kinase. We propose the synthesis of two types of probes: a fluorescent probe for cellular imaging ("TKX-Fluor") and a biotinylated probe for affinity purification ("TKX-Biotin").
Caption: General synthetic strategy for TKX chemical probes.
Protocol: Synthesis of TKX-Fluor via Sonogashira Coupling
This protocol describes a hypothetical synthesis of a fluorescent probe using a Sonogashira coupling followed by a click chemistry reaction.[11][14][17][19][20]
Materials:
-
This compound
-
Propargylamine
-
Pd(PPh3)2Cl2, CuI, Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
TAMRA-azide
-
Copper(II) sulfate, Sodium ascorbate
-
Solvents for purification (e.g., dichloromethane, methanol, ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
Sonogashira Coupling:
-
To a solution of this compound (1 mmol) in DMF, add Pd(PPh3)2Cl2 (0.05 mmol), CuI (0.1 mmol), and TEA (3 mmol).
-
Degas the mixture with argon for 15 minutes.
-
Add propargylamine (1.2 mmol) and stir the reaction at 60°C for 4 hours.
-
Monitor the reaction by TLC. Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Purify the crude product by silica gel chromatography to obtain the alkyne-functionalized intermediate.
-
-
Click Chemistry:
-
Dissolve the alkyne-functionalized intermediate (1 mmol) and TAMRA-azide (1.1 mmol) in a 1:1 mixture of t-butanol and water.
-
Add sodium ascorbate (0.3 mmol) followed by copper(II) sulfate (0.1 mmol).
-
Stir the reaction at room temperature for 12 hours.
-
Purify the final product, TKX-Fluor, by HPLC.
-
Application Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of the parent compound and the synthesized probes against TKX.
Protocol:
-
Prepare a serial dilution of this compound, TKX-Fluor, and TKX-Biotin in DMSO.
-
In a 96-well plate, add the kinase buffer, recombinant TKX enzyme, and the fluorescent peptide substrate.[6][8][21]
-
Add the compounds at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 values.
Expected Data:
| Compound | TKX IC50 (nM) |
| This compound | 150 |
| TKX-Fluor | 180 |
| TKX-Biotin | 200 |
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that TKX-Fluor binds to and stabilizes TKX in intact cells.[4][22][23][24][25]
Protocol:
-
Culture cells known to express TKX (e.g., a human monocytic cell line) in 10 cm dishes.
-
Treat the cells with either DMSO (vehicle control) or TKX-Fluor (e.g., 1 µM) for 1 hour.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at different temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler.
-
Cool the tubes at room temperature for 3 minutes.
-
Lyse the cells by three cycles of freeze-thawing.
-
Centrifuge the lysates at 20,000 x g for 20 minutes to pellet the aggregated proteins.
-
Collect the supernatant (soluble fraction) and analyze by Western blot using an anti-TKX antibody.[26]
-
Quantify the band intensities and plot the percentage of soluble TKX against temperature. A shift in the melting curve indicates target engagement.
Cellular Imaging with TKX-Fluor
Objective: To visualize the subcellular localization of TKX using the fluorescent probe.[7][27][28][29]
Protocol:
-
Seed cells on glass-bottom dishes.
-
Treat the cells with TKX-Fluor (e.g., 500 nM) for 1-2 hours.
-
(Optional) Co-stain with a nuclear stain (e.g., DAPI) and/or an organelle-specific marker.
-
Wash the cells with PBS.
-
Image the cells using a confocal fluorescence microscope with appropriate laser lines and filters for TKX-Fluor and any co-stains.
Caption: Workflow for cellular imaging with TKX-Fluor.
Target Identification with TKX-Biotin: Affinity Purification-Mass Spectrometry (AP-MS)
Objective: To identify the protein targets of the chemical probe from cell lysates.[3][5][12][30][31][32][33][34][35][36]
Protocol:
-
Prepare cell lysates from TKX-expressing cells.
-
Incubate the lysate with TKX-Biotin (e.g., 1 µM) for 2 hours at 4°C.
-
As a negative control, incubate a separate lysate with a biotinylated compound that does not bind TKX.
-
Add streptavidin-coated magnetic beads to each lysate and incubate for 1 hour to capture the probe-protein complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluted proteins by SDS-PAGE and silver staining to visualize the pulled-down proteins.
-
For protein identification, perform in-gel digestion of the protein bands followed by LC-MS/MS analysis.
-
Identify the proteins using a database search. TKX should be significantly enriched in the TKX-Biotin sample compared to the control.
In-Cell Western Assay for Target Engagement
Objective: To quantify the binding of the probe to its target in a plate-based format.[2][9][37][38]
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Block the wells with a suitable blocking buffer.
-
Incubate the cells with varying concentrations of TKX-Fluor.
-
Wash the wells to remove unbound probe.
-
Scan the plate using a near-infrared imaging system to quantify the fluorescence intensity in each well.
-
The fluorescence intensity will be proportional to the amount of probe bound to the target.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. For instance, in the AP-MS experiment, the identification of TKX as the primary hit validates the specificity of the probe. A competition experiment can also be performed where the cell lysate is pre-incubated with an excess of the unlabeled parent compound before adding TKX-Biotin. A significant reduction in the pull-down of TKX would confirm specific binding. Similarly, the CETSA results provide direct evidence of target engagement in a cellular context, corroborating the in vitro binding data.
Conclusion
This compound is a valuable starting material for the synthesis of sophisticated chemical probes. The methodologies outlined in these application notes provide a framework for researchers to develop and utilize such probes to investigate kinase signaling pathways, validate drug targets, and explore the complex biology of this important class of enzymes. The versatility of the imidazo[1,2-b]pyridazine scaffold, combined with the power of modern chemical biology techniques, offers exciting opportunities for advancing our understanding of cellular signaling and for the development of novel therapeutics.
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Martinez Molina, D., et al. (2013). Monitoring drug binding to target proteins in cells and in vivo. Science, 341(6141), 84-87. [Link]
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Lukinavičius, G., et al. (2013). A near-infrared fluorophore for live-cell super-resolution microscopy of cellular proteins. Nature Chemistry, 5(2), 132-139. [Link]
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Vogtle, F. N., et al. (2011). Fluorescent peptide assays for protein kinases. Methods in Molecular Biology, 795, 155-165. [Link]
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Chen, X., et al. (2024). Exploring the Antiangiogenic and Anti-Inflammatory Potential of Homoisoflavonoids: Target Identification Using Biotin Probes. Molecules, 29(13), 3058. [Link]
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Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). Molecules, 23(11), 2948. [Link]
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Design and Synthesis of a Biotinylated Chemical Probe for Detecting the Molecular Targets of an Inhibitor of the Production of the Pseudomonas aeruginosa Virulence Factor Pyocyanin. (2020). Molecules, 25(21), 5184. [Link]
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Akwata, D., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 14(7), 1314-1322. [Link]
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Acros Pharmatech. (n.d.). This compound. Retrieved January 18, 2026, from [Link]
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Affinity purification-mass spectrometry and network analysis to understand protein-protein interactions. (2016). Nature Protocols, 11(11), 2239-2254. [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022). Bio-protocol, 12(15), e4489. [Link]
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Celtarys. (2023, August 28). Biotinylated Fluorophores for Ligand Binding Assay Specificity. [Link]
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Drew, K., et al. (2017). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. Nature protocols, 12(1), 1-16. [Link]
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Advansta. (n.d.). Advansta's Step-by-Step Guide to In-Cell Westerns. Retrieved January 18, 2026, from [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Chemical Biology, 17(9), 2446-2456. [Link]
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Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved January 18, 2026, from [Link]
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Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). European Journal of Medicinal Chemistry, 226, 113837. [Link]
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Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). (2020). Communicative & Integrative Biology, 13(1), 136-146. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 18, 2026, from [Link]
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Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]
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Sarah Chem. (2016, August 10). Sonogashira Coupling Reaction. YouTube. [Link]
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- 30. Exploring the Antiangiogenic and Anti-Inflammatory Potential of Homoisoflavonoids: Target Identification Using Biotin Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. researchgate.net [researchgate.net]
- 33. Biotinylated Fluorophores for Ligand Binding Assay Specificity Celtarys [celtarys.com]
- 34. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 35. protocols.io [protocols.io]
- 36. Affinity Purification Mass Spectrometry (AP-MS) - Creative Proteomics [creative-proteomics.com]
- 37. licorbio.com [licorbio.com]
- 38. products.advansta.com [products.advansta.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-2-methylimidazo[1,2-b]pyridazine
Welcome to the technical support center for the synthesis of 3-Bromo-2-methylimidazo[1,2-b]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common synthetic challenges and significantly improve the yield and purity of your target compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. Each entry provides a detailed explanation of the potential causes and offers practical solutions.
Question 1: Why is my yield of this compound consistently low?
Low yields are a common frustration in organic synthesis. For the bromination of 2-methylimidazo[1,2-b]pyridazine, several factors can contribute to a diminished output.
Potential Causes and Solutions:
-
Incomplete Reaction: The bromination reaction may not be proceeding to completion. This can be due to insufficient reaction time, inadequate temperature, or a less reactive brominating agent.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the initially planned reaction time, consider extending it. Gradually increasing the reaction temperature in small increments (e.g., 5-10 °C) can also enhance the reaction rate. However, be cautious as excessive heat can lead to side product formation.
-
-
Side Reactions: The formation of undesired byproducts is a primary cause of low yields. In this specific bromination, the most common side products are dibrominated species or isomers where bromine has added to a different position on the heterocyclic ring.
-
Solution: The choice of brominating agent and reaction conditions is critical. N-Bromosuccinimide (NBS) is often preferred over harsher reagents like liquid bromine as it provides a low, steady concentration of bromine, which can improve selectivity.[1][2] Carefully control the stoichiometry of NBS; using a slight excess (e.g., 1.05-1.1 equivalents) can drive the reaction to completion, but a larger excess will likely lead to over-bromination. Performing the reaction at a lower temperature can also increase the selectivity for the desired monobrominated product.
-
-
Degradation of Starting Material or Product: The imidazo[1,2-b]pyridazine core can be sensitive to strongly acidic or basic conditions, as well as high temperatures, leading to decomposition.
-
Solution: Ensure that the reaction is performed under appropriate pH conditions. If using a method that generates acidic byproducts (like HBr), consider adding a non-nucleophilic base to neutralize the acid as it forms. Minimize the exposure of the product to high temperatures during both the reaction and the work-up procedure.
-
-
Issues with Starting Material Quality: The purity of the starting material, 2-methylimidazo[1,2-b]pyridazine, is paramount. Impurities can interfere with the reaction or complicate the purification process.
-
Solution: Before starting the bromination, ensure that your 2-methylimidazo[1,2-b]pyridazine is of high purity. If you synthesized it yourself, purify it thoroughly by recrystallization or column chromatography. Confirm its identity and purity using analytical techniques such as NMR and melting point analysis.
-
Question 2: I am observing multiple spots on my TLC plate after the reaction. How can I identify and minimize these impurities?
The presence of multiple spots on a TLC plate is a clear indicator of a complex reaction mixture, which can complicate purification and reduce the yield of the desired product.
Identifying Common Impurities:
-
Unreacted Starting Material: One of the spots will correspond to the starting material, 2-methylimidazo[1,2-b]pyridazine.
-
Dibrominated Product: A common impurity is the 3,6-dibromo-2-methylimidazo[1,2-b]pyridazine. This compound is less polar than the monobrominated product and will have a higher Rf value on the TLC plate.
-
Other Isomers: Depending on the reaction conditions, minor amounts of other brominated isomers might be formed.
Strategies for Minimizing Impurities:
-
Control Stoichiometry: As mentioned previously, precise control over the amount of the brominating agent is crucial. Use no more than 1.1 equivalents of NBS to minimize the formation of dibrominated byproducts.
-
Reaction Temperature: Lowering the reaction temperature can significantly improve the regioselectivity of the bromination.[3] Start the reaction at 0 °C or even lower and allow it to slowly warm to room temperature.
-
Solvent Choice: The polarity of the solvent can influence the reaction's selectivity. Aprotic solvents like dichloromethane (DCM) or chloroform are commonly used. Experimenting with different solvents may help optimize the reaction.
-
Slow Addition of Brominating Agent: Instead of adding the brominating agent all at once, a slow, portion-wise, or dropwise addition can help maintain a low concentration of bromine in the reaction mixture, thereby favoring the formation of the monobrominated product.
Question 3: What is the best method for purifying this compound?
Effective purification is essential to obtain a high-purity product. The choice of purification method will depend on the scale of the reaction and the nature of the impurities.
Recommended Purification Techniques:
-
Column Chromatography: This is the most common and effective method for separating the desired product from unreacted starting material and side products.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity eluent (e.g., 10% ethyl acetate in hexanes) to elute the less polar impurities, and gradually increase the polarity to elute the product. The starting material, being more polar, will elute last.
-
-
Recrystallization: If the crude product is relatively pure, recrystallization can be an excellent final purification step to obtain highly pure crystals.
-
Solvent Selection: A good recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol and water or ethyl acetate and hexanes can be a good starting point for solvent screening.
-
Frequently Asked Questions (FAQs)
This section provides concise answers to more general questions about the synthesis of this compound.
Q1: What is the general reaction mechanism for the bromination of 2-methylimidazo[1,2-b]pyridazine with NBS?
The bromination of 2-methylimidazo[1,2-b]pyridazine with N-bromosuccinimide (NBS) proceeds via an electrophilic aromatic substitution mechanism. The imidazo[1,2-b]pyridazine ring system is electron-rich, making it susceptible to attack by electrophiles. The C3 position is generally the most nucleophilic and therefore the most likely site of bromination.
Caption: General mechanism of electrophilic bromination.
Q2: Are there alternative brominating agents I can use instead of NBS?
Yes, several other brominating agents can be used, each with its own advantages and disadvantages.
| Brominating Agent | Pros | Cons |
| N-Bromosuccinimide (NBS) | Mild, selective, easy to handle solid.[1] | Can be less reactive than other agents. |
| Liquid Bromine (Br₂) | Highly reactive, inexpensive. | Highly corrosive, toxic, and difficult to handle; often leads to over-bromination. |
| Pyridinium Tribromide | Solid, easy to handle, provides a slow release of bromine.[4] | Can be more expensive than NBS. |
| Sodium Bromite (NaBrO₂) | Can be used under acidic conditions.[5] | May require specific reaction conditions. |
Q3: How do I synthesize the starting material, 2-methylimidazo[1,2-b]pyridazine?
The most common method for synthesizing the imidazo[1,2-b]pyridazine core is through the condensation of a 3-aminopyridazine with an α-haloketone. For 2-methylimidazo[1,2-b]pyridazine, the reaction would be between 3-aminopyridazine and chloroacetone or bromoacetone.[6]
Caption: Synthesis of the 2-methylimidazo[1,2-b]pyridazine core.
Q4: What are the key reaction parameters to control for maximizing the yield?
To maximize the yield of this compound, focus on controlling the following parameters:
-
Temperature: Lower temperatures generally favor higher selectivity for the desired product.
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the brominating agent to ensure complete conversion of the starting material without promoting side reactions.
-
Reaction Time: Monitor the reaction progress to determine the optimal reaction time.
-
Purity of Reagents: Use high-purity starting materials and solvents to avoid the introduction of interfering impurities.
Experimental Protocols
Protocol 1: Synthesis of 2-methylimidazo[1,2-b]pyridazine
This protocol is a general guideline. Please refer to the cited literature for more specific details.
-
To a solution of 3-aminopyridazine (1.0 eq) in ethanol, add chloroacetone (1.1 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Synthesis of this compound
This protocol is a general guideline. Optimization may be required.
-
Dissolve 2-methylimidazo[1,2-b]pyridazine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Troubleshooting Workflow
Sources
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Brominated Imidazo[1,2-b]pyridazines
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the purification of brominated imidazo[1,2-b]pyridazine derivatives. This class of compounds is of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of kinase inhibitors and other therapeutic agents[1][2]. However, their unique electronic properties and potential for side reactions, particularly during bromination and subsequent manipulations, present distinct purification challenges.
This guide is designed to provide practical, experience-driven solutions to common problems encountered in the lab. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you not only to solve your immediate purification issue but also to develop a robust strategy for future syntheses.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, frequently encountered problems in a direct question-and-answer format.
Question 1: My brominated imidazo[1,2-b]pyridazine co-elutes with the non-brominated starting material during flash chromatography. How can I separate them?
Answer: This is a classic challenge, as the addition of a bromine atom may not sufficiently alter the compound's polarity for effective separation in standard solvent systems. The key is to exploit subtle differences in their properties or to modify the stationary/mobile phase to amplify these differences.
-
Causality: The starting material and the brominated product often have very similar polarities. The imidazo[1,2-b]pyridazine core dominates the interaction with the silica gel, and the bromo-substituent offers only a minor change in polarity, leading to nearly identical Rf values.
-
Solutions:
-
Optimize the Mobile Phase:
-
Reduce Eluent Strength: A common mistake is using an eluent that is too polar, causing compounds to move too quickly up the column. Aim for an Rf of 0.15-0.20 for your target compound on the TLC plate to maximize separation on the column[3].
-
Switch Solvent Systems: If hexane/ethyl acetate isn't working, change the nature of the solvents to exploit different intermolecular interactions. Try a dichloromethane/methanol system or an ether/hexane system[3]. Toluene can sometimes offer unique selectivity for aromatic compounds.
-
-
Utilize an Additive: The basic nitrogen atoms in the imidazo[1,2-b]pyridazine ring are key. Adding a small amount of a modifier to your mobile phase can dramatically change the retention of your compounds.
-
For Basic Compounds: Add 0.5-1% triethylamine (Et₃N) or a few drops of ammonium hydroxide to the mobile phase. This deactivates the acidic silanol groups on the silica surface, preventing peak tailing and sometimes improving separation between closely-eluting basic compounds.
-
For Acidic Impurities: If you have acidic impurities, adding 0.5-1% acetic acid can help, but be cautious as this can make your desired basic compound more polar and potentially retain it more strongly[3].
-
-
Change the Stationary Phase: If mobile phase optimization fails, the issue lies with the stationary phase's lack of selectivity.
-
Alumina: Alumina (basic or neutral) is an excellent alternative to silica for purifying basic compounds like N-heterocycles. It eliminates the problem of strong acidic-site interactions.
-
Reverse-Phase Chromatography: If available, reverse-phase (C18) flash chromatography is a powerful tool. The separation mechanism is based on hydrophobicity, and the difference between a proton and a bromine atom is often significant enough to achieve separation. A typical eluent would be a water/acetonitrile or water/methanol gradient.
-
-
Question 2: My product appears to be decomposing on the silica gel column. What are the signs and how can I prevent this?
Answer: Decomposition on silica is a frequent problem for sensitive heterocycles, especially those with electron-rich rings or labile functional groups.
-
Causality: Silica gel is an acidic stationary phase (pKa ~4.5) due to surface silanol (Si-OH) groups. These acidic sites can catalyze degradation, hydrolysis, or rearrangement of sensitive molecules.
-
Signs of Decomposition:
-
You see a new spot or streak on your TLC plate after spotting your purified sample (a 2D TLC can confirm this)[4].
-
You recover a low yield of your product, accompanied by a smear of baseline material from the column.
-
The collected fractions contain multiple new impurities not present in the crude mixture.
-
-
Solutions:
-
Deactivate the Silica Gel: "Cap" the acidic silanol groups. You can do this by pre-treating your silica or modifying the eluent.
-
Eluent Modification: As mentioned above, adding 1% triethylamine to your eluent is the quickest way to neutralize the silica surface during the run.
-
Silica Slurry Treatment: For very sensitive compounds, you can prepare a slurry of silica gel in your non-polar solvent containing 1-2% triethylamine, stir for 15 minutes, and then pack the column.
-
-
Switch to a Non-Acidic Stationary Phase:
-
Alumina (Neutral or Basic): This is often the best choice for acid-sensitive compounds[4].
-
Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica and can offer different selectivity.
-
-
Minimize Contact Time: Work quickly. Don't let the crude material sit on the silica for an extended period before eluting. A faster flow rate (while balancing separation) can sometimes help.
-
Consider Non-Chromatographic Methods: If the compound is highly unstable, chromatography may not be viable. Recrystallization or an acid-base workup might be better alternatives.
-
Question 3: After a Suzuki or other cross-coupling reaction, I'm struggling to remove residual palladium catalyst and boronic acid/ester byproducts.
Answer: This is a common issue in modern synthetic chemistry. Palladium catalysts and boron-containing reagents can be notoriously difficult to remove completely by standard chromatography.
-
Causality: Palladium catalysts can exist in various forms, some of which are polar and can streak through a column. Boronic acids can sometimes co-elute with the product, and their pinacol esters can be of similar polarity to the desired coupled product[5].
-
Solutions:
-
Specialized Workup:
-
Aqueous Wash: A wash with aqueous NaOH or NaHCO₃ can help remove unreacted boronic acid by converting it to the water-soluble boronate salt[5].
-
Oxidative Wash: A wash with a mild oxidizing agent like aqueous hydrogen peroxide can help oxidize residual boron reagents, making them easier to remove.
-
-
Scavenging Agents: Before chromatography, treat your crude reaction mixture with a scavenger resin designed to bind palladium (e.g., thiol-functionalized silica) or boron (e.g., a diol-functionalized resin). Stir the crude product solution with the resin for a few hours, then filter and concentrate before proceeding to chromatography.
-
Filtration through Celite® or Silica: Sometimes, a simple filtration of the crude product (dissolved in a solvent like DCM or EtOAc) through a short plug of Celite® or silica gel can remove a significant portion of the baseline palladium black.
-
Recrystallization: This is often the most effective method for removing trace catalytic impurities. A successful recrystallization can provide material of very high purity[5].
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the bromination of an imidazo[1,2-b]pyridazine with NBS?
The bromination of imidazo[1,2-b]pyridazines, typically with N-bromosuccinimide (NBS), is an electrophilic aromatic substitution. The most common site of bromination is the electron-rich C-3 position on the imidazole ring[6]. Common impurities include:
-
Unreacted Starting Material: The most obvious impurity if the reaction does not go to completion.
-
Di-brominated Product: If an excess of NBS is used or the reaction is run for too long, a second bromine atom may be added to another activated position on the ring system.
-
Succinimide: The byproduct of the reaction with NBS. It is highly polar and usually easily removed by an aqueous workup or is retained at the baseline on a silica gel column.
-
Regioisomers: While C-3 bromination is strongly favored, minor amounts of bromination at other positions on the pyridazine ring can occur depending on the existing substituents.
Q2: When should I choose recrystallization over column chromatography?
The choice depends on the purity of your crude material and the physical properties of your product.
-
Choose Recrystallization when:
-
Your crude product is a solid and is >80-90% pure by NMR or LCMS.
-
You need exceptionally high purity (e.g., for final compound submission or biological testing).
-
Your compound is unstable on silica or alumina.
-
You are working on a large scale (>5-10 g), where chromatography becomes cumbersome.
-
-
Choose Column Chromatography when:
-
Your crude product is an oil or a low-melting solid.
-
The reaction produced a complex mixture of impurities with polarities similar to your product.
-
You need to separate regioisomers or other closely related byproducts.
-
Q3: How do I select a good solvent system for recrystallization?
The ideal recrystallization solvent is one in which your compound has high solubility at high temperature and low solubility at low (room or ice bath) temperature[7]. Impurities should either be completely soluble or completely insoluble at all temperatures. A systematic screening approach is best.
| Solvent Category | Examples | Use When... |
| Polar Protic | Water, Ethanol, Methanol, Isopropanol | Your compound has H-bond donors/acceptors. |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Your compound is polar but lacks H-bond donors. |
| Non-Polar | Hexanes, Toluene, Dichloromethane | Your compound is largely non-polar. |
A two-solvent system (e.g., dissolving in a good solvent like DCM or EtOAc and then adding a poor solvent like hexanes until cloudy) is often very effective.
Visualized Workflows & Protocols
General Purification Strategy Decision Tree
This diagram outlines a logical workflow for approaching the purification of a crude brominated imidazo[1,2-b]pyridazine.
Caption: Decision tree for selecting a purification method.
Protocol 1: Flash Column Chromatography (with Basic Modifier)
This protocol is optimized for a moderately polar, basic compound like a brominated imidazo[1,2-b]pyridazine that may exhibit peak tailing on standard silica.
-
Solvent System Selection:
-
Using a TLC plate, find a solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol) that gives your desired product an Rf value of approximately 0.2.
-
Prepare your bulk mobile phase, adding 0.5-1% triethylamine (Et₃N) by volume. For example, for 1 L of 70:30 Hexane:EtOAc, add 5-10 mL of Et₃N.
-
-
Column Packing:
-
Select a column size appropriate for your sample amount (a general rule is a 40-100:1 ratio of silica:crude product by weight).
-
Pack the column using the "wet" (slurry) method with your prepared mobile phase. Ensure the silica bed is compact and level.
-
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of dichloromethane or your mobile phase.
-
For better resolution: Adsorb the crude material onto a small amount of silica gel (~2-3x the weight of your compound). To do this, dissolve your compound in a volatile solvent (like DCM), add the silica, and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Carefully add the dry-loaded or liquid sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your mobile phase, applying gentle air pressure. A flow rate of about 2 inches per minute is ideal[3].
-
Collect fractions systematically. The size of the fractions will depend on the column size and the separation observed on the TLC.
-
Monitor the fractions by TLC to identify which ones contain your pure product.
-
-
Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield your purified compound.
-
Protocol 2: Recrystallization
This protocol provides a general workflow for purifying a solid brominated imidazo[1,2-b]pyridazine.
-
Solvent Screening (Small Scale):
-
Place a small amount of your crude solid (~20 mg) into several test tubes.
-
Add a few common solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile) dropwise to each tube at room temperature. A good candidate solvent will not dissolve the solid well at room temperature.
-
Heat the tubes that did not dissolve. A good solvent will dissolve the solid completely upon heating to a boil[7].
-
Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath. The best solvent will result in the formation of a large quantity of crystals.
-
-
Bulk Recrystallization:
-
Place the bulk of your crude solid into an appropriately sized Erlenmeyer flask with a stir bar.
-
Add the chosen solvent in portions, heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent required to fully dissolve the solid.
-
If the solution is colored by insoluble impurities, you may perform a hot filtration through a fluted filter paper into a pre-warmed flask.
-
Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Allow the crystals to dry under vacuum to remove all residual solvent.
-
References
-
Cui, J., Shen, L., & Ran, F. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Reddit user discussion on r/OrganicChemistry. (2018). Suzuki purification problem. Available at: [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available at: [Link]
- Google Patents. (2013). WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
-
El-Faham, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect. Available at: [Link]
-
Bollacke, A., et al. (2021). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Molecules. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available at: [Link]
- Google Patents. (2017). Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.
-
ResearchGate. (2022). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Available at: [Link]
-
ChemHelp ASAP. (2021). recrystallization & purification of N-bromosuccinimide. Available at: [Link]
-
Royal Society of Chemistry. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
-
Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. Synthetic Communications. Available at: [Link]
-
ResearchGate. (2020). Bromination of imidazo[1,2-a]pyridines. Available at: [Link]
-
DergiPark. (2022). On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds. MANAS Journal of Engineering. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Journal of the Turkish Chemical Society Section A: Chemistry » Submission » On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds [dergipark.org.tr]
- 3. reddit.com [reddit.com]
- 4. Purification [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buy 3-Bromo-6-methylimidazo[1,2-b]pyridazine | 1369326-08-8 [smolecule.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Side Reactions in the Bromination of 2-Methylimidazo[1,2-b]pyridazine
Welcome to the technical support center for the bromination of 2-methylimidazo[1,2-b]pyridazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. The imidazo[1,2-b]pyridazine core is a key pharmacophore in numerous kinase inhibitors and other therapeutic agents.[1][2] Selective bromination, typically at the C3 position, is a critical step for further functionalization via cross-coupling reactions.[1][3] However, the electron-rich nature of this bicyclic system can lead to several side reactions, complicating synthesis and purification.
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of this reaction. We will delve into the mechanistic underpinnings of common side reactions and provide field-proven protocols to optimize your synthetic outcomes.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the bromination of 2-methylimidazo[1,2-b]pyridazine, offering explanations and actionable solutions.
Issue 1: Formation of a Dibrominated Product
Symptom: You observe a significant amount of a product with a mass corresponding to the addition of two bromine atoms to your starting material.
Probable Cause: The imidazo[1,2-b]pyridazine ring is highly activated towards electrophilic aromatic substitution. Over-bromination can occur if the reaction conditions are too harsh or if an excess of the brominating agent is used. The second bromination likely occurs on the pyridazine ring, which is less reactive than the imidazole ring but can still react under forcing conditions.
Solutions:
-
Control Stoichiometry: Carefully control the stoichiometry of your brominating agent. Use of N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) as it provides a slow, steady concentration of the electrophilic bromine species, minimizing over-reaction.[4][5] Start with 1.0 to 1.1 equivalents of NBS.[3][6]
-
Reaction Temperature: Perform the reaction at a lower temperature. Starting at 0 °C and slowly allowing the reaction to warm to room temperature can provide better control and selectivity. Some procedures report successful regioselective bromination at room temperature.[3]
-
Solvent Choice: The choice of solvent can influence the reactivity of the brominating agent. Acetonitrile (ACN) is a commonly used solvent that often provides good results.[3] Less polar solvents like dichloromethane (DCM) or chloroform (CHCl₃) can also be effective.
Experimental Protocol: Selective Monobromination using NBS
-
Dissolve 2-methylimidazo[1,2-b]pyridazine (1.0 equiv.) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 equiv.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a controlled release of electrophilic bromine, minimizing over-bromination.[4][5] |
| Equivalents of NBS | 1.0 - 1.1 | Prevents excess brominating agent that can lead to dibromination.[3][6] |
| Temperature | 0 °C to room temperature | Lower temperatures increase selectivity for the more reactive C3 position. |
| Solvent | Acetonitrile (ACN) | A polar aprotic solvent that has been shown to be effective for this transformation.[3] |
Issue 2: Bromination at an Undesired Position (e.g., on the Pyridazine Ring)
Symptom: You isolate a monobrominated product, but spectroscopic analysis (e.g., ¹H NMR, NOE) indicates that bromination has occurred on the six-membered pyridazine ring instead of the desired C3 position of the imidazole ring.
Probable Cause: The C3 position is the most electron-rich and sterically accessible site for electrophilic attack in the imidazo[1,2-b]pyridazine system.[7] However, under certain conditions, particularly with highly reactive brominating agents or in the presence of certain catalysts, reaction at other positions can occur.
Solutions:
-
Choice of Brominating Agent: As with over-bromination, NBS is the reagent of choice for achieving high regioselectivity for the C3 position.[3][4] Avoid using elemental bromine with strong Lewis acid catalysts, as this can decrease selectivity.
-
Understanding the Mechanism: Electrophilic attack at C3 results in a more stable carbocation intermediate where the positive charge is delocalized over both rings without disrupting the aromaticity of the pyridazine ring.[7] Reinforce conditions that favor this kinetic product.
Mechanism of Regioselective C3 Bromination
Caption: Regioselectivity is governed by the stability of the carbocation intermediate.
Issue 3: Reaction Fails to Go to Completion
Symptom: After an extended reaction time, a significant amount of the starting material remains unreacted.
Probable Cause:
-
Deactivated Brominating Agent: The NBS used may be old or impure.
-
Insufficient Activation: The reaction conditions may not be sufficient to initiate the bromination.
-
Presence of Inhibitors: Trace impurities in the starting material or solvent could be quenching the reaction.
Solutions:
-
Recrystallize NBS: Impure NBS can be yellow or brown due to the presence of bromine and may give unreliable results. It can be purified by recrystallization from hot water.[4]
-
Radical Initiator (for benzylic bromination side reactions): While not the primary desired reaction, if benzylic bromination of the methyl group is a competing pathway, the use of a radical initiator like AIBN or benzoyl peroxide in a non-polar solvent like CCl₄ would favor that pathway.[4] For the desired electrophilic aromatic substitution, these should be avoided.
-
Photocatalysis: For particularly unreactive substrates, a photocatalytic approach using a dye like erythrosine B can be employed to activate NBS towards electrophilic bromination under mild conditions.[6]
Experimental Protocol: Photocatalytic Bromination [6]
-
To a dry flask, add a magnetic stir bar, 2-methylimidazo[1,2-b]pyridazine (1 equiv.), erythrosine B (1 mol%), ammonium persulfate ((NH₄)₂S₂O₈) as an additive, acetonitrile as the solvent, and NBS (1.1 equiv.).
-
Stir the reaction mixture in air at room temperature in a white LED chamber for the appropriate time.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, work up the reaction as described in the standard protocol.
Issue 4: Formation of an α-Brominated Ketone-like Impurity
Symptom: Mass spectrometry reveals an impurity with a mass corresponding to the addition of a bromine atom and an oxygen atom, with the loss of two hydrogen atoms. This is sometimes observed when using aqueous work-up conditions with certain brominating agents.
Probable Cause: This can be a side reaction where NBS reacts with alkenes (if any are present as impurities) in aqueous solvents to form bromohydrins, which can then be oxidized to α-bromoketones.[4] While less common for this specific substrate, it's a known side reaction of NBS.
Solutions:
-
Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions until the quenching step. Use dry solvents and glassware.
-
Purify Starting Material: Ensure the starting 2-methylimidazo[1,2-b]pyridazine is free from any alkene or enol-ether type impurities.
-
Careful Work-up: When quenching the reaction, do so at a low temperature and avoid prolonged exposure to aqueous acidic or basic conditions if this side product is observed.
II. Frequently Asked Questions (FAQs)
Q1: Why is NBS preferred over Br₂ for the bromination of 2-methylimidazo[1,2-b]pyridazine?
A1: N-Bromosuccinimide (NBS) is the preferred reagent because it provides a low, constant concentration of electrophilic bromine (Br⁺) or molecular bromine (Br₂), which helps to prevent over-bromination (the formation of di- or poly-brominated products).[5] Elemental bromine is a much more reactive and less selective brominating agent, which can lead to a mixture of products and lower yields of the desired C3-monobrominated compound.
Q2: What is the expected regioselectivity of the bromination, and why?
A2: The bromination of 2-methylimidazo[1,2-b]pyridazine is highly regioselective for the C3 position. This is because the five-membered imidazole ring is more electron-rich and thus more activated towards electrophilic attack than the six-membered pyridazine ring.[7] The carbocation intermediate formed upon attack at C3 is more stable due to better charge delocalization, which maintains the aromaticity of the pyridazine ring.[7]
Q3: My reaction is very slow. Can I heat it to speed it up?
A3: While heating can increase the reaction rate, it can also decrease selectivity, leading to the formation of undesired side products, including over-bromination or bromination at other positions. It is generally recommended to first try optimizing the reaction at lower temperatures. If the reaction is still sluggish, consider using a freshly recrystallized batch of NBS or exploring milder activation methods like the photocatalytic approach described above before resorting to heat.
Q4: I am observing bromination of the C2-methyl group. How can I avoid this?
A4: Bromination of the methyl group is a radical-mediated process, known as benzylic bromination (in this case, an analogous position).[4] This side reaction is favored under radical conditions, such as the presence of radical initiators (e.g., AIBN, benzoyl peroxide) or exposure to UV light, typically in non-polar solvents like carbon tetrachloride.[4][8] To avoid this, ensure your reaction is performed in the dark and in a polar solvent like acetonitrile, which favors the electrophilic aromatic substitution pathway.[6] Avoid any sources of radical initiation.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common bromination issues.
This guide provides a comprehensive overview of the potential side reactions in the bromination of 2-methylimidazo[1,2-b]pyridazine and offers practical solutions to overcome them. By carefully controlling reaction parameters and understanding the underlying chemical principles, researchers can achieve high yields and selectivity for the desired this compound, a key intermediate in the synthesis of advanced pharmaceutical compounds.
III. References
-
Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - NIH. Available at: [Link]
-
N-Bromosuccinimide - Wikipedia. Available at: [Link]
-
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PubMed Central. Available at: [Link]
-
An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines - Taylor & Francis. Available at: [Link]
-
Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines - Indian Academy of Sciences. Available at: [Link]
-
N-Bromosuccinimide (NBS) - Organic Chemistry Portal. Available at: [Link]
-
N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry - Nanjing Suru Chemical Co., Ltd. Available at: [Link]
-
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions - ResearchGate. Available at: [Link]
-
WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof - Google Patents. Available at:
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available at: [Link]
-
Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Available at: [Link]
-
16.1: Electrophilic Aromatic Substitution Reactions - Bromination - Chemistry LibreTexts. Available at: [Link]
-
Bromination Help : r/Chempros - Reddit. Available at: [Link]
-
(PDF) Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents - ResearchGate. Available at: [Link]
-
An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines - ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. suru-chem.com [suru-chem.com]
Technical Support Center: Overcoming Catalyst Poisoning in Reactions with Imidazo[1,2-b]pyridazines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic chemists working with the imidazo[1,2-b]pyridazine scaffold. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting strategies for a common and significant challenge: catalyst poisoning. The unique electronic properties of the imidazo[1,2-b]pyridazine ring system, while valuable for medicinal chemistry, present distinct hurdles in metal-catalyzed cross-coupling and C-H functionalization reactions.[1]
This document moves beyond simple protocol recitation. It delves into the mechanistic origins of catalyst deactivation and provides logical, field-tested solutions to help you navigate these complex reactions successfully.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses the fundamental questions surrounding catalyst poisoning by imidazo[1,2-b]pyridazines.
Q1: What is catalyst poisoning in the context of my reaction?
A: Catalyst poisoning is the deactivation of a catalyst by a chemical substance, known as a poison, which binds to the active sites.[2] In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the active catalyst is typically a Pd(0) species. Nitrogen-containing heterocycles, like imidazo[1,2-b]pyridazine, can act as potent poisons. The lone pair of electrons on the pyridazine nitrogen atom can coordinate strongly to the electron-deficient palladium center. This coordination can either prevent the catalyst from entering the catalytic cycle or form a stable, off-cycle complex that is catalytically inactive, effectively "killing" your reaction.[3]
Q2: Why is the imidazo[1,2-b]pyridazine scaffold particularly problematic?
A: The imidazo[1,2-b]pyridazine system contains two nitrogen atoms in the pyridazine ring, one of which (N-5) is particularly basic and sterically accessible. This nitrogen acts as a strong Lewis base, forming a dative bond with the palladium catalyst. This interaction is often stronger than the coordination of the desired phosphine or N-heterocyclic carbene (NHC) ligands, leading to ligand displacement and the formation of an inactive catalyst-substrate adduct. This issue is a well-documented challenge in directed C-H functionalization and cross-coupling reactions involving nitrogen-rich heterocycles.[3]
Q3: What are the common symptoms of a poisoned reaction?
A: The signs of catalyst poisoning can range from subtle to dramatic:
-
Stalled Reaction: The reaction proceeds initially but stops before reaching full conversion of the limiting reagent.
-
No Reaction: Complete lack of product formation, with only starting materials visible by TLC or LC-MS.
-
Formation of Palladium Black: A classic sign of catalyst decomposition. The formation of finely divided, black palladium metal indicates that the soluble, active catalyst has crashed out of solution.[4] This is often a result of the destabilization of the catalytic species.
-
Inconsistent Results: Reactions that are difficult to reproduce, with yields varying significantly between batches, can sometimes be traced back to subtle poisoning effects or impurities.
Part 2: Troubleshooting Guides & Mitigation Strategies
This section provides actionable strategies to diagnose and solve catalyst poisoning issues. We will focus on common palladium-catalyzed reactions used to functionalize the imidazo[1,2-b]pyridazine core.
Visualizing the Problem and the Path Forward
Before diving into specific protocols, it's helpful to visualize the mechanism of poisoning and the logical workflow for troubleshooting it.
Caption: Mechanism of catalyst poisoning by N-coordination.
Caption: A logical workflow for troubleshooting failed reactions.
Strategy A: Rational Ligand Selection
The choice of ligand is paramount. The goal is to use a ligand that binds to palladium more strongly and effectively than the imidazo[1,2-b]pyridazine nitrogen, sterically shielding the metal center.
Q: My Suzuki-Miyaura coupling of 6-bromoimidazo[1,2-b]pyridazine is sluggish. I'm using Pd(PPh₃)₄. What should I change?
A: Triphenylphosphine (PPh₃) is often not robust enough for this type of substrate. The P-Pd bond is relatively weak, and the ligand's steric profile is insufficient to prevent substrate coordination.
Solution: Switch to modern biaryl phosphine ligands. These ligands are both sterically bulky and highly electron-donating, creating a more stable and active catalyst that is resistant to poisoning.
| Ligand Type | Example(s) | Key Advantages for N-Heterocycles |
| Buchwald-type Biarylphosphines | SPhos, XPhos, RuPhos | Steric bulk prevents substrate coordination; high electron density promotes oxidative addition and reductive elimination. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Form very strong Pd-C bonds, making them highly resistant to displacement by the substrate. |
| Josiphos-type Ferrocenylphosphines | Xantphos | Wide bite angle can stabilize the catalytic complex and prevent ligand dissociation. |
Experimental Protocol: Robust Suzuki-Miyaura Coupling
This protocol employs a pre-catalyst system that is highly effective for challenging heterocyclic substrates.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-bromoimidazo[1,2-b]pyridazine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a finely ground base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%) and the corresponding ligand if not using a pre-catalyst (e.g., Pd₂(dba)₃ with 2-10 mol% XPhos ligand).
-
-
Solvent Addition:
-
Add a degassed solvent mixture. A common choice is a 1,4-dioxane/water or toluene/water mixture (typically 4:1 to 10:1 v/v). Ensure the solvent has been sparged with an inert gas for at least 30 minutes.
-
-
Reaction Execution:
-
Seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS. If stalling is observed, a small additional charge of catalyst/ligand can sometimes restart the reaction, but optimizing from the start is preferable.
-
-
Work-up:
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent like ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Strategy B: Use of Additives and Scavengers
Sometimes, even with an optimal ligand, poisoning can persist. In these cases, an additive can be used to "protect" the catalyst.
Q: Even with XPhos, my C-H arylation reaction is giving inconsistent yields. What else can I try?
A: Inconsistent results may point to trace impurities or a particularly strong substrate-catalyst interaction. A sacrificial Lewis acid can be employed to coordinate with the problematic nitrogen atom of the imidazo[1,2-b]pyridazine, leaving the palladium catalyst free to participate in the reaction.
Solution: Introduce a Lewis acid additive. Zinc salts or boron-based Lewis acids are common choices.
-
Common Additives: ZnF₂, Zn(OAc)₂, B(OH)₃.
-
Mechanism of Action: The Lewis acid preferentially binds to the most basic nitrogen on your substrate, effectively "masking" it from the palladium catalyst.
-
Protocol Modification: Add the Lewis acid (typically 1.0 - 2.0 equivalents) to the reaction flask along with the other solid reagents before adding the solvent and catalyst. A new optimization of reaction conditions may be necessary, as the additive can influence other steps in the catalytic cycle.
Strategy C: Modifying the Catalyst System and Reaction Conditions
If ligand and additive strategies fail, a more fundamental change to the reaction setup may be required.
Q: I am attempting a Heck reaction with an imidazo[1,2-b]pyridazine chloride, and it's completely unreactive. What are my options?
A: Aryl chlorides are notoriously less reactive than bromides or iodides in many cross-coupling reactions.[5] Combined with the poisoning nature of the heterocycle, this presents a significant challenge.
Solutions:
-
Halogen Exchange (Finkelstein Reaction): Before attempting the Heck reaction, consider converting the aryl chloride to the more reactive aryl iodide. A copper-catalyzed halogen exchange can sometimes be effective.[5]
-
Switch to a More Robust Catalyst System: For unreactive chlorides, highly active catalyst systems are required. Palladium catalysts based on N-heterocyclic carbene (NHC) ligands (e.g., PEPPSI-IPr) are often more effective than phosphine-based systems for activating C-Cl bonds.
-
Increase Temperature: Higher temperatures (e.g., 120-150 °C in a high-boiling solvent like NMP or DMAc) can help overcome the activation barrier for oxidative addition of the aryl chloride.[5] Use a sealed tube or microwave reactor for temperatures above the solvent's boiling point.
-
Change the Coupling Strategy: If a Heck reaction proves intractable, consider if the target molecule can be made via a different disconnection. For example, a Suzuki or Stille coupling might be more tolerant of the substrate.[1]
| Troubleshooting Parameter | Standard Condition | Modified Condition for Difficult Substrates | Rationale |
| Catalyst Loading | 1-2 mol% | 3-10 mol% | Overcomes gradual deactivation by ensuring a sufficient concentration of active catalyst. |
| Ligand:Palladium Ratio | 1:1 to 2:1 | 2:1 to 4:1 | A higher ligand concentration can help prevent substrate coordination through Le Châtelier's principle. |
| Temperature | 80-100 °C | 110-140 °C | Provides the necessary energy to promote difficult oxidative addition and overcome catalyst inhibition. |
| Solvent | Toluene, Dioxane | NMP, DMAc, Diglyme | High-boiling, polar aprotic solvents can improve substrate solubility and allow for higher reaction temperatures. |
References
-
Daugulis, O., Do, H.-Q., & Shabashov, D. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Accounts of Chemical Research, 48(4), 1004–1019. Available at: [Link]
-
Thirumal, Y., & Guéritte, F. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. Available at: [Link]
-
Reddit r/Chempros. (2024). Troubleshooting a difficult Heck reaction. Available at: [Link]
-
de la Cruz, P., & Díez-Barra, E. (2012). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Request PDF. Available at: [Link]
-
Lee, J., & Lee, S. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Available at: [Link]
-
Chen, C., & Ragan, J. (Year N/A). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate. Available at: [Link]
-
Sperger, T., & Schoenebeck, F. (2016). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics. Available at: [Link]
-
Al-Tel, T. H., & Al-Qawasmeh, R. A. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. ResearchGate. Available at: [Link]
-
Colacino, E., & Martinez, J. (2021). Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry? Organic Process Research & Development. Available at: [Link]
-
Tondreau, A. M., & Atienza, C. C. H. (2018). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. National Institutes of Health. Available at: [Link]
-
Richardson, J. T. (Year N/A). Catalyst poisoning. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (Year N/A). Heck Reaction. Available at: [Link]
-
RevisionDojo. (Year N/A). Catalyst Poisoning Explained Simply. Available at: [Link]
-
Carrow, B. P., & Nozaki, K. (2014). Catalyst Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Request PDF on ResearchGate. Available at: [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. Available at: [Link]
Sources
Technical Support Center: Stability of 3-Bromo-2-methylimidazo[1,2-b]pyridazine Derivatives
Document ID: TSC-IMPD-STAB-001
Version: 1.0
Introduction
This technical support guide is intended for researchers, scientists, and drug development professionals working with 3-bromo-2-methylimidazo[1,2-b]pyridazine derivatives. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic candidates.[1][2][3] The presence of a bromine atom at the 3-position is crucial for the activity of many of these compounds, often serving as a key interaction point or a synthetic handle for further derivatization. However, this C-Br bond, along with the fused heterocyclic system, can also be a source of chemical instability under various experimental and storage conditions.
This guide provides a structured, question-and-answer-based approach to troubleshooting common stability issues. It is designed to move beyond generic advice, offering detailed explanations of the underlying chemical principles and providing actionable protocols to diagnose, mitigate, and prevent degradation.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a new, more polar spot on my TLC/LC-MS after my reaction work-up. What could it be?
A1: The most common degradation pathway for 3-bromo-substituted imidazo[1,2-b]pyridazines is often the hydrolysis of the C-Br bond, resulting in the corresponding 3-hydroxy derivative. This reaction replaces the bromine atom with a hydroxyl group, significantly increasing the polarity of the molecule. Another possibility is reductive debromination, which would yield the 3-H (unsubstituted) analog.[4][5]
-
Causality: This can be particularly prevalent during aqueous work-ups, especially under basic conditions (e.g., sodium bicarbonate or carbonate washes), which can facilitate nucleophilic aromatic substitution. The presence of certain nucleophiles (e.g., residual amines, thiols) in your reaction mixture can also lead to displacement of the bromide.
-
Troubleshooting:
-
Obtain an LC-MS of the crude product.
-
Look for a mass corresponding to [M-Br+OH] and/or [M-Br+H].
-
If possible, acquire a reference standard of the debrominated or hydrolyzed compound to confirm the identity by retention time.
-
Q2: My purified compound is a white solid, but it's turning yellow/brown upon storage. What's happening?
A2: Discoloration is often an indicator of photo-degradation or slow oxidative processes. The fused aromatic system of the imidazo[1,2-b]pyridazine core is susceptible to photolysis, especially when exposed to UV or even ambient laboratory light over extended periods.[6] This can trigger radical reactions, leading to the formation of colored oligomeric or polymeric impurities. The C-Br bond can also undergo light-promoted homolysis.
-
Causality: Light provides the energy to promote electrons to higher energy states, making the molecule more reactive. This can lead to the formation of radical intermediates, which are highly reactive and can initiate chain reactions, leading to complex mixtures of colored degradation products.
-
Prevention:
-
Always store solid compounds and solutions in amber vials to protect them from light.
-
When handling the compound, minimize its exposure to direct, bright light.
-
For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen to displace oxygen and minimize oxidation.
-
Q3: I'm losing a significant amount of my starting material during a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira). Why?
A3: While the C-Br bond at the 3-position is a good handle for cross-coupling, it is also susceptible to reductive dehalogenation (hydrodehalogenation) under certain catalytic conditions.[7][8] This side reaction replaces the bromine with a hydrogen atom, leading to the formation of the 2-methylimidazo[1,2-b]pyridazine byproduct and reducing the yield of your desired coupled product.
-
Causality: Many palladium-catalyzed reactions involve a Pd(0) active species. If a hydride source is present in the reaction mixture (e.g., from certain bases, solvents like isopropanol, or additives like formic acid), the palladium catalyst can facilitate the reduction of the C-Br bond instead of the desired cross-coupling.[8]
-
Mitigation Strategies:
-
Use highly anhydrous solvents and reagents.
-
Choose your base carefully. Non-hydride-donating bases like Cs2CO3 or K3PO4 are often preferred over bases that can generate hydride species.
-
Ensure your palladium catalyst and ligands are of high quality and are not a source of reducing agents.
-
Monitor the reaction closely by LC-MS to track the formation of the debrominated byproduct.
-
Troubleshooting Guides
Guide 1: Investigating Compound Instability in Solution
You've prepared a stock solution of your this compound derivative in a common laboratory solvent (e.g., DMSO, MeOH, CH3CN) for screening or further reactions. After a few days, you notice a drop in the concentration of your parent compound by HPLC analysis.
Caption: Workflow for diagnosing solution-phase degradation.
This protocol helps you quickly identify the vulnerabilities of your specific derivative. It is a simplified version of the forced degradation studies required in pharmaceutical development.[9][10][11]
Objective: To determine if your compound is sensitive to acid, base, oxidation, or light in your chosen solvent.
Materials:
-
Your this compound derivative
-
HPLC-grade solvent of choice (e.g., Acetonitrile:Water 50:50)
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC or LC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a ~1 mg/mL stock solution of your compound in the chosen solvent.
-
Set Up Stress Conditions: In separate, clearly labeled amber HPLC vials, mix the following:
-
Control: 500 µL of stock solution + 500 µL of solvent.
-
Acid Hydrolysis: 500 µL of stock solution + 500 µL of 0.1 M HCl.
-
Base Hydrolysis: 500 µL of stock solution + 500 µL of 0.1 M NaOH.
-
Oxidation: 500 µL of stock solution + 500 µL of 3% H₂O₂.
-
-
Set Up Photostability: In a clear glass HPLC vial, place 1 mL of the stock solution.
-
Incubation:
-
Place the Control, Acid, Base, and Oxidation vials in a heating block at 60 °C for 24 hours.
-
Place the Photostability vial under a UV lamp or in direct, bright laboratory light for 24 hours. Keep a wrapped control sample next to it.
-
-
Analysis: After 24 hours, cool all samples to room temperature. If necessary, neutralize the acid and base samples. Analyze all samples by HPLC or LC-MS.
-
Interpretation: Compare the chromatograms of the stressed samples to the control.
-
A significant decrease in the parent peak area indicates degradation.
-
The appearance of new peaks indicates the formation of degradation products.
-
Use the mass spectrometer to get initial ideas of what the degradation products might be (e.g., loss of Br, addition of O).
-
Guide 2: Recommended Handling and Storage Practices
To ensure the long-term integrity of your this compound derivatives, follow these best practices.
| Form | Temperature | Atmosphere | Light Condition | Recommended Container |
| Solid | ≤ 4 °C (Recommended) | Inert Gas (Argon/N₂) for long-term | Protect from light | Amber glass vial with tight seal |
| Solution (DMSO) | -20 °C | Inert Gas (Argon/N₂) | Protect from light | Amber glass vial or plate seal |
| Solution (Protic Solvents) | -20 °C (Short-term only) | Inert Gas (Argon/N₂) | Protect from light | Amber glass vial |
Note: Avoid repeated freeze-thaw cycles for solutions. Aliquot stock solutions into smaller, single-use volumes.
-
For Reactions: Use high-purity, anhydrous solvents, especially for moisture-sensitive reactions like metal-catalyzed couplings.
-
For Purification: During chromatography, avoid unnecessarily prolonged exposure to protic solvents (methanol, ethanol). If using amine additives (e.g., triethylamine) in the mobile phase, be aware that this creates a basic environment that could potentially degrade the compound on the column.
-
For NMR: Use deuterated solvents from freshly opened ampoules or dried over molecular sieves. DMSO-d6 is generally a good choice, but be aware that it is hygroscopic.
Potential Degradation Pathways
The following diagram illustrates the most probable degradation pathways based on the chemical nature of the this compound core.
Caption: Potential degradation pathways for this compound.
References
-
Chelucci, G., Baldino, S., & Ruiu, A. (2012). Room-Temperature Hydrodehalogenation of Halogenated Heteropentalenes with One or Two Heteroatoms. The Journal of Organic Chemistry, 77(22), 9921–9925. Available at: [Link]
-
Narayanam, J. M. R., Tucker, J. W., & Stephenson, C. R. J. (2010). Visible-Light Photoredox Catalysis: Dehalogenation of Vicinal Dibromo-, α-Halo-, and α,α-Dibromocarbonyl Compounds. The Journal of Organic Chemistry, 75(2), 632–635. Available at: [Link]
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217–220. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]
-
Chelucci, G., Baldino, S., & Ruiu, A. (2012). Room-Temperature Hydrodehalogenation of Halogenated Heteropentalenes with One or Two Heteroatoms. Organic Chemistry Portal. Retrieved from [Link]
-
Prajapati, D. (2016). Forced Degradation Studies. SciSpace. Available at: [Link]
-
Wang, Y., et al. (2011). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 2(4), 313-317. Available at: [Link]
-
Moslin, R. J., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(3), 383-388. Available at: [Link]
-
Roge, A.B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available at: [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available at: [Link]
-
Bendjeddou, L., et al. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. European Journal of Medicinal Chemistry, 125, 130-145. Available at: [Link]
-
Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. Available at: [Link]
-
Guillon, J., et al. (2017). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. ResearchGate. Available at: [Link]
Sources
- 1. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 5. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Room-Temperature Hydrodehalogenation of Halogenated Heteropentalenes with One or Two Heteroatoms [organic-chemistry.org]
- 9. scispace.com [scispace.com]
- 10. ajrconline.org [ajrconline.org]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of Imidazo[1,2-b]pyridazine-Based Inhibitors
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with imidazo[1,2-b]pyridazine-based inhibitors. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the optimization of inhibitor selectivity. Our goal is to equip you with the scientific rationale and practical methodologies to advance your research.
Introduction to the Selectivity Challenge
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. Its versatility allows for the targeting of a wide range of kinases, including IKKβ, Tyk2, Haspin, Mps1, and ROCK2. However, a significant hurdle in the development of these inhibitors is achieving high selectivity for the target kinase over other kinases, particularly those with highly homologous ATP-binding sites. Off-target activity can lead to cellular toxicity and undesirable side effects, underscoring the critical need for robust strategies to improve selectivity.
This guide will walk you through common questions and troubleshooting scenarios, providing expert insights and actionable protocols to enhance the selectivity profile of your imidazo[1,2-b]pyridazine-based compounds.
Frequently Asked Questions (FAQs)
Q1: My imidazo[1,2-b]pyridazine inhibitor shows potent activity against my primary target but also inhibits several off-target kinases. Where do I start with improving selectivity?
A1: This is a common challenge. The first step is to systematically analyze your existing data and then employ a multi-pronged approach to guide your optimization strategy.
-
Analyze the Off-Target Profile:
-
Identify Related Kinases: Determine if the off-targets belong to the same kinase family as your primary target. This can provide initial clues about the structural similarities in the ATP-binding pocket that your inhibitor is exploiting.
-
Review Kinome Scan Data: If you have performed a broad kinase panel screen, visualize the data to identify patterns. Are the off-targets clustered in a specific branch of the kinome tree? This can inform your subsequent medicinal chemistry strategy.
-
-
Initial Steps for Optimization:
-
Structure-Activity Relationship (SAR) Analysis: Systematically modify different positions of the imidazo[1,2-b]pyridazine scaffold. The 3- and 6-positions are often key for modulating potency and selectivity.
-
Computational Modeling: Utilize molecular docking and homology modeling to visualize the binding mode of your inhibitor in both the target and off-target kinases. This can reveal subtle differences in the binding pockets that can be exploited.
-
Co-crystallization: Obtaining a co-crystal structure of your inhibitor bound to the target kinase provides invaluable high-resolution information about the binding interactions, guiding more rational drug design.
-
Q2: What are the most effective medicinal chemistry strategies to enhance the selectivity of imidazo[1,2-b]pyridazine inhibitors?
A2: Several strategies have proven effective:
-
Exploiting Unique Structural Features: Focus on introducing substituents that form specific interactions with non-conserved residues in the ATP-binding site of your target kinase. This is a classic strategy to gain selectivity.
-
Targeting Allosteric Sites: Instead of competing with ATP, consider designing inhibitors that bind to allosteric sites. Ligands targeting the pseudokinase (JH2) domain of TYK2, for example, have demonstrated high selectivity.
-
Modulating Physicochemical Properties: Adjusting properties like lipophilicity (cLogP) can impact selectivity. For instance, reducing cLogP has been shown to improve metabolic stability, which can indirectly influence the overall selectivity profile in a cellular context.
-
Introducing Conformational Constraints: Incorporating rigid structural elements or intramolecular hydrogen bonds can lock the inhibitor into a conformation that is more favorable for binding to the target kinase over off-targets.
Q3: How do I choose the right assay to profile the selectivity of my inhibitors?
A3: The choice of assay is critical for obtaining reliable and comparable data. A tiered approach is often the most efficient.
-
Initial Single-Concentration Screening: Screen your compound at a single, relatively high concentration (e.g., 1 or 10 µM) against a large kinase panel (100-400 kinases). This provides a broad overview of potential off-targets.
-
Dose-Response (IC50) Determination: For any kinases showing significant inhibition (e.g., >70%) in the initial screen, perform a full dose-response curve to determine the IC50 value.
-
Binding Affinity (Kd) Measurement: To understand the direct interaction between your inhibitor and the kinase, independent of ATP concentration, consider binding assays.
-
Cellular Target Engagement Assays: Ultimately, you need to confirm that your inhibitor engages the target in a cellular environment.
It is also crucial to consider the ATP concentration used in biochemical assays, as this can significantly impact the measured IC50 values for ATP-competitive inhibitors. Performing assays at physiological ATP concentrations (around 1 mM) can provide more biologically relevant data.
Troubleshooting Guides
Scenario 1: High-Throughput Screening (HTS) hit shows poor selectivity.
You have identified a promising imidazo[1,2-b]pyridazine hit from an HTS campaign, but a follow-up kinome scan reveals multiple off-targets.
Troubleshooting Workflow:
Caption: Workflow for improving initial hit selectivity.
Detailed Steps:
-
In-depth Analysis of Off-Targets:
-
Causality: Understanding the structural basis of off-target activity is paramount. Use sequence alignment and structural superposition (if available) to compare the ATP-binding pockets of your primary target and the most potent off-targets. Look for differences in gatekeeper residues, the DFG motif, and the solvent-front region.
-
-
Structure-Based Design:
-
Protocol:
-
Obtain or build homology models of your target and key off-target kinases.
-
Dock your initial hit into the ATP-binding site of each model.
-
Analyze the binding poses. Are there specific pockets or residues in the target kinase that are not present in the off-targets?
-
Design modifications to your scaffold that introduce substituents capable of forming favorable interactions (e.g., hydrogen bonds, van der Waals contacts) with these unique features. For example, extending a substituent into a pocket occupied by a smaller residue in the target but a larger one in an off-target can confer selectivity.
-
-
-
Systematic SAR Exploration:
-
Causality: Even without structural information, a systematic SAR campaign can yield highly selective compounds. The goal is to identify "selectivity vectors"—positions on the scaffold where modifications have a greater impact on off-target activity than on-target activity.
-
Protocol:
-
Focus on modifying key positions of the imidazo[1,2-b]pyridazine core, such as the 3- and 6-positions.
-
Create a matrix of analogs with diverse chemical functionalities (e.g., varying size, electronics, and hydrogen bonding potential) at these positions.
-
Screen this focused library against your primary target and a small panel of the most problematic off-targets.
-
Analyze the resulting SAR to identify trends that improve the selectivity ratio.
-
-
Scenario 2: Potent inhibitor has poor in-cell activity or unexpected cellular phenotype.
Your inhibitor is potent and selective in biochemical assays, but this doesn't translate to cellular models, or it produces a phenotype inconsistent with inhibition of the primary target.
Troubleshooting Workflow:
Caption: Troubleshooting biochemical vs. cellular activity.
Detailed Steps:
-
Evaluate Physicochemical Properties:
-
Causality: Poor cell permeability is a common reason for the discrepancy between biochemical and cellular potency. Highly polar molecules or those with a large number of hydrogen bond donors may struggle to cross the cell membrane.
-
Protocol:
-
Calculate key physicochemical properties (cLogP, polar surface area, number of hydrogen bond donors/acceptors).
-
Experimentally assess permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability assays.
-
If permeability is low, systematically modify the molecule to improve its drug-like properties. This could involve masking polar groups or optimizing lipophilicity.
-
-
-
Confirm Cellular Target Engagement:
-
Causality: It's essential to confirm that your compound is binding to its intended target within the complex cellular environment.
-
Protocol:
-
Employ a target engagement assay.
-
If target engagement is weak despite good permeability, it could indicate rapid efflux by cellular transporters or extensive metabolism.
-
-
-
Unmasking "Hidden" Off-Targets:
-
Causality: The unexpected phenotype may be due to inhibition of an off-target not included in your initial screening panel. Phosphodiesterase 4 (PDE4) was identified as an off-target for a series of imidazo[1,2-b]pyridazine TYK2 inhibitors, necessitating further optimization for selectivity.
-
Protocol:
-
Consider broader profiling, including panels of non-kinase targets like GPCRs, ion channels, or enzymes like PDEs.
-
Phenotypic screening in various cell lines can also provide clues about the mechanism of action.
-
-
Data Presentation
Table 1: Example Kinase Selectivity Profile for an Imidazo[1,2-b]pyridazine Inhibitor
| Kinase Target | IC50 (nM) | Selectivity Ratio (vs. Target X) |
| Target X | 10 | 1 |
| Off-Target A | 250 | 25 |
| Off-Target B | 1,500 | 150 |
| Off-Target C | >10,000 | >1,000 |
Conclusion
Improving the selectivity of imidazo[1,2-b]pyridazine-based inhibitors is a challenging but achievable goal that is critical for their successful development as therapeutic agents. By integrating rational, structure-based design with systematic SAR exploration and a robust suite of biochemical and cellular assays, researchers can effectively navigate the complexities of the human kinome. This guide provides a framework for troubleshooting common issues and making informed decisions to optimize the selectivity profiles of these promising compounds.
References
- Shimizu, H., Yasumatsu, I., Hamada, T., Yoneda, Y., Yamasaki, T., Tanaka, S., Toki, T., Yokoyama, M., Morishita,
Addressing off-target effects of 3-Bromo-2-methylimidazo[1,2-b]pyridazine analogs
Welcome to the technical support resource for researchers utilizing 3-Bromo-2-methylimidazo[1,2-b]pyridazine and its analogs. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently encountered questions, with a specific focus on identifying, characterizing, and mitigating off-target effects. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors, including the FDA-approved drug ponatinib.[1][2] However, the very nature of targeting the highly conserved ATP-binding pocket of kinases presents a significant challenge in achieving absolute selectivity, often leading to unintended interactions that can confound experimental results.[3][4]
This document provides field-proven insights and validated protocols to help you navigate these challenges, ensuring the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: My experimental phenotype is inconsistent with the known function of the intended kinase target. Could off-target effects be the cause?
A: Yes, this is a classic indicator of off-target activity. When a compound elicits a biological response that cannot be rationalized by the inhibition of its primary target, unintended interactions are the most likely explanation.[5] Kinase inhibitors, especially ATP-competitive ones derived from scaffolds like imidazo[1,2-b]pyridazine, can interact with dozens or even hundreds of other kinases.[6] We recommend a systematic approach to de-risk this observation, starting with biochemical profiling and orthogonal cellular validation.
Q2: How can I quickly confirm if my observed phenotype is due to an off-target effect?
A: A powerful and widely accepted method is to use a structurally unrelated inhibitor that targets the same primary kinase.[7] If this second, chemically distinct compound recapitulates the phenotype you observed with your imidazo[1,2-b]pyridazine analog, it strengthens the case for an on-target effect. Conversely, if the phenotype is unique to your compound, an off-target effect is highly probable. Another key experiment is a rescue assay, where you re-introduce a version of the target kinase that is resistant to the inhibitor; reversal of the phenotype points to an on-target effect.[7]
Q3: My compound shows high potency against my target kinase in a biochemical assay, but weak or no activity in a cell-based assay. What could be the issue?
A: This discrepancy can arise from several factors unrelated to off-target effects, though they should still be considered. Key areas to investigate include:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Metabolic Instability: The compound could be rapidly metabolized into an inactive form by cellular enzymes.[8]
-
High Intracellular ATP Concentration: Biochemical assays are often run at ATP concentrations below physiological levels. In a cellular environment, the high concentration of endogenous ATP (~1-10 mM) can outcompete the inhibitor for binding to the target kinase, drastically reducing its apparent potency.[9]
-
Efflux Pump Activity: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein.
Q4: What are the most common off-target families for imidazo[1,2-b]pyridazine-based kinase inhibitors?
A: While the exact off-target profile is unique to each analog, compounds based on this scaffold frequently show cross-reactivity with other members of the tyrosine kinase and serine/threonine kinase families.[10][11] Due to structural similarities in the ATP-binding pocket, off-targets can often be found within the same branch of the human kinome as the primary target. However, unexpected interactions with distant kinase families or even non-kinase proteins are not uncommon and must be experimentally verified.[6][9]
Troubleshooting Guide: Unexpected Experimental Outcomes
This section addresses specific problems and provides a logical workflow for diagnosis and resolution.
Problem 1: Inconsistent or Unexplained Results in Cell Viability/Proliferation Assays
-
Potential Cause 1: Off-Target Toxicity
-
Causality: The compound may be inhibiting one or more kinases essential for cell survival or proliferation, independent of the intended target. This is a common source of confounding data.[7]
-
Recommended Action:
-
Perform a Broad Kinase Screen: Profile your compound against a large panel of kinases (e.g., >300) at a fixed concentration (e.g., 1 µM) to identify potent off-target interactions.[12][13]
-
Validate Hits: Confirm the activity of your compound against the most potent off-target "hits" by determining their IC50 values in biochemical assays.
-
Cellular Target Engagement: Use an orthogonal assay like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound engages these off-targets in a cellular context.
-
-
-
Potential Cause 2: Inhibition of a "Gatekeeper" Kinase
-
Causality: Certain kinases, such as those in the Src or Aurora families, are highly sensitive to inhibition by diverse chemical scaffolds and can act as common "off-target hubs."[6] Unintended inhibition of these kinases can lead to potent, but misleading, anti-proliferative effects.
-
Recommended Action:
-
Cross-Reference Kinase Screen Data: Compare your off-target hits against known promiscuous kinases. Databases and literature reports can provide valuable context.[6]
-
Use More Selective Tool Compounds: If a known promiscuous kinase is identified as an off-target, test a highly selective inhibitor for that kinase to see if it phenocopies the effect of your compound.
-
-
Problem 2: Activation of a Signaling Pathway Paradoxically
-
Potential Cause: Retroactivity or Pathway Crosstalk
-
Causality: Inhibiting a kinase can sometimes lead to the paradoxical activation of an upstream or parallel pathway. This can happen through "retroactivity," where the sequestration of an enzyme by an inhibitor frees up a shared upstream activator to act on another pathway.[14] Alternatively, inhibiting one node in a complex network can relieve feedback inhibition on a parallel pathway, causing its activation.[9]
-
Recommended Action:
-
Phospho-Proteomic Profiling: Use mass spectrometry-based phospho-proteomics to get an unbiased, global view of the signaling changes induced by your compound. This can reveal unexpected pathway activation.
-
Western Blot Validation: Validate key phospho-protein changes identified in the proteomics screen using Western blotting to confirm the paradoxical activation.
-
Workflow Diagram: Map the observed changes onto known signaling pathways to generate hypotheses about the mechanism.
-
-
Key Experimental Protocols & Methodologies
Protocol 1: Comprehensive Kinase Profiling
This protocol outlines the standard workflow for assessing the selectivity of your imidazo[1,2-b]pyridazine analog.
Objective: To identify the on- and off-target kinases of a test compound and determine its selectivity profile.
Methodology: A fee-for-service screen is the most common approach. The two main types are activity assays and binding assays.
-
Choosing an Assay Format:
-
Radiometric Activity Assays (e.g., HotSpot): Considered the "gold standard," these directly measure the transfer of radiolabeled phosphate (³²P or ³³P) from ATP to a substrate. They are highly sensitive and not easily confounded by assay artifacts.[15]
-
Fluorescence/Luminescence-Based Activity Assays (e.g., TR-FRET, ADP-Glo): These non-radioactive methods measure either substrate phosphorylation or ATP consumption. They offer high throughput and are generally safer.[16][17]
-
Binding Assays (e.g., KinomeScan™): These measure the ability of a compound to displace a ligand from the ATP-binding site of a large number of kinases. This method can identify interactors but does not confirm inhibition of catalytic activity.[16]
-
-
Experimental Steps (General Workflow):
-
Primary Screen: Submit the compound for screening against a large kinase panel (e.g., Reaction Biology's Kinome HotSpot or Eurofins' KinomeScan) at a single, high concentration (e.g., 1 or 10 µM).
-
Data Analysis: The output is typically "% Inhibition" at the tested concentration. Identify all kinases inhibited above a certain threshold (e.g., >80%).
-
Secondary Screen (IC50 Determination): For the primary target and all significant off-target hits, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50).
-
Selectivity Analysis: Calculate a selectivity score or simply visualize the data by plotting the IC50 values. This provides a clear picture of the compound's specificity.
-
Table 1: Example Kinase Selectivity Profile for "IMP-X"
| Kinase Target | IC50 (nM) | Kinase Family | Comment |
| TAK1 (Primary Target) | 15 | MAP3K | Potent on-target activity |
| SRC | 250 | Tyrosine Kinase | Moderate off-target activity |
| LCK | 310 | Tyrosine Kinase | Moderate off-target activity |
| AURKA | 1,200 | Ser/Thr Kinase | Weak off-target activity |
| p38α | >10,000 | MAPK | No significant activity |
| JNK1 | >10,000 | MAPK | No significant activity |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To verify that a compound binds to its predicted on- and off-targets within an intact cellular environment.
Causality: The binding of a ligand (your compound) to a protein (a kinase) generally increases the protein's thermal stability. CETSA measures this stabilization by heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble protein remaining via Western blot.[15]
-
Cell Treatment: Incubate intact cells with your compound (at a relevant concentration, e.g., 10x cellular IC50) and a vehicle control (e.g., DMSO) for 1-2 hours.
-
Cell Lysis: Harvest and lyse the cells to create a total cell lysate.
-
Heating: Aliquot the lysate from each condition (vehicle and compound-treated) and heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.
-
Separation: Centrifuge the samples to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stable proteins.
-
Detection: Analyze the supernatant fractions by SDS-PAGE and Western blotting using antibodies specific for your primary target and key off-targets identified in the kinase screen.
-
Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to higher temperatures in the compound-treated sample compared to the vehicle control confirms target engagement.
Visualization of Workflows and Pathways
Investigating Unexpected Phenotypes
The following diagram illustrates a logical workflow for deconvoluting on-target vs. off-target effects when an unexpected phenotype is observed.
Sources
- 1. Exploring the untapped pharmacological potential of imidazopyridazines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07280K [pubs.rsc.org]
- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pnas.org [pnas.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pnas.org [pnas.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review [ouci.dntb.gov.ua]
- 12. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 17. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Enhancing the Aqueous Solubility of Imidazo[1,2-b]pyridazine Drug Candidates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for overcoming the significant challenge of poor aqueous solubility in imidazo[1,2-b]pyridazine-based drug candidates. The fused bicyclic nature of this privileged scaffold, while beneficial for therapeutic activity, often contributes to high lipophilicity and low aqueous solubility, hindering preclinical and clinical development.[1][2] This resource is designed to provide not just protocols, but the scientific rationale behind them, enabling you to make informed decisions in your experimental design.
Section 1: Foundational Solubility Assessment
Before attempting to enhance solubility, a precise and accurate characterization of the baseline solubility is paramount. This initial assessment dictates the selection of the most appropriate enhancement strategy.
Question: How do I accurately determine the aqueous solubility of my new imidazo[1,2-b]pyridazine compound?
Answer: You must differentiate between kinetic and thermodynamic solubility, as they provide different information crucial at different stages of drug discovery.
-
Kinetic Solubility: This measurement is ideal for early-stage discovery and high-throughput screening.[3][4] It measures the concentration of a compound before it precipitates when added from a DMSO stock solution into an aqueous buffer. It's a rapid assessment of how "readily" a compound dissolves.
-
Thermodynamic Solubility: This is the "gold standard" measurement, representing the true equilibrium solubility of the most stable crystalline form of the compound in a saturated solution.[5][6] It is essential for lead optimization and formulation development.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This protocol is considered the definitive method for determining equilibrium solubility.[5][6]
Objective: To determine the maximum concentration of an imidazo[1,2-b]pyridazine compound that can be dissolved in an aqueous buffer at equilibrium.
Materials:
-
Crystalline powder of the test compound (>99% purity).
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline pH 7.4).
-
Glass vials with screw caps.
-
Orbital shaker in a temperature-controlled incubator.
-
Syringe filters (e.g., 0.22 µm PVDF).
-
HPLC or LC-MS/MS system for quantification.
Procedure:
-
Preparation: Add an excess amount of the crystalline compound to a glass vial. The goal is to have undissolved solid remaining at the end of the experiment to ensure saturation.
-
Solvent Addition: Add a precise volume of the aqueous buffer to the vial.
-
Equilibration: Cap the vial securely and place it on an orbital shaker at a controlled temperature (typically 25°C or 37°C). Agitate for 24 to 72 hours.[5] A 24-hour period is common, but longer times may be needed for highly crystalline compounds to ensure equilibrium is reached.
-
Sample Collection: After equilibration, allow the vial to stand undisturbed for at least one hour to let the excess solid settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining undissolved microparticles.
-
Quantification: Dilute the filtrate as necessary and analyze the concentration of the dissolved compound using a validated HPLC or LC-MS/MS method against a standard calibration curve.
Troubleshooting this Protocol:
-
Issue: Inconsistent results between replicates.
-
Cause & Solution: Equilibrium may not have been reached. Extend the incubation time to 48 or 72 hours. Also, ensure the temperature is strictly controlled, as solubility is temperature-dependent.
-
-
Issue: Compound adsorbs to the filter membrane, giving artificially low solubility values.
-
Cause & Solution: This is common with "sticky" compounds. Use low-binding filter materials like PVDF. As a control, filter a known concentration of the compound and measure recovery. If adsorption is significant, centrifugation at high speed can be used as an alternative to filtration.[3]
-
Initial Assessment Workflow
The following workflow guides the initial characterization of your compound's solubility.
Caption: Workflow for initial solubility assessment.
Section 2: Strategies for Solubility Enhancement
If your compound is classified as poorly soluble, several formulation strategies can be employed. The choice depends on the physicochemical properties of your specific imidazo[1,2-b]pyridazine derivative.
Question: My imidazo[1,2-b]pyridazine has an ionizable center. Is salt formation a good strategy?
Answer: Yes, for ionizable compounds, salt formation is often the most straightforward and effective method to significantly increase aqueous solubility and dissolution rate.[7][8] The principle is to convert a neutral, often crystalline and poorly soluble molecule into an ionic salt form, which has more favorable interactions with water.
However, this approach has potential pitfalls. The imidazo[1,2-b]pyridazine scaffold itself is basic, but the pKa can be influenced by substituents. Accurate pKa determination is a critical first step.
Experimental Protocol: Salt Screening
Objective: To identify a stable salt form with improved solubility.
Materials:
-
Test compound (free base).
-
A selection of pharmaceutically acceptable acid counterions (e.g., HCl, HBr, mesylate, tosylate, citrate, tartrate).
-
A variety of solvents (e.g., ethanol, isopropanol, acetone, water, ethyl acetate).
-
Small-scale crystallization vials.
Procedure:
-
Solubility Check: Determine the solubility of the free base in the selected solvents.
-
Stoichiometric Addition: Dissolve the free base in a suitable solvent (or solvent mixture) with gentle heating. Add a stoichiometric amount (e.g., 1.0 or 1.1 equivalents) of the selected acid counterion.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling (e.g., 4°C) to induce crystallization. If no crystals form, techniques like anti-solvent addition or evaporation can be used.
-
Isolation & Analysis: Isolate the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterization: Analyze the solid to confirm salt formation and assess its properties. Key analyses include:
-
Thermodynamic Solubility: Perform the shake-flask method on the new salt form.
-
pXRD (Powder X-ray Diffraction): To confirm the formation of a new, crystalline solid form.
-
DSC/TGA (Differential Scanning Calorimetry/Thermogravimetric Analysis): To determine the melting point and thermal stability.
-
Hygroscopicity: To assess moisture uptake, a critical stability parameter.
-
Troubleshooting this Protocol:
-
Issue: No solid forms after adding the counterion.
-
Cause & Solution: The salt may be too soluble in the chosen solvent system, or it may have formed an oil. Try a less polar solvent or an anti-solvent addition to encourage precipitation.
-
-
Issue: The resulting salt has poor stability (e.g., is highly hygroscopic or converts back to the free base).
-
Cause & Solution: This counterion is not suitable. The goal is to find a balance between solubility enhancement and solid-state stability. Screen a wider range of counterions. For instance, a study on an imidazopyridazine antimalarial drug lead found that various cocrystal and salt forms with dicarboxylic acids significantly improved dissolution rates.[9]
-
Question: What if my compound is not ionizable or salt formation fails? What's the next step?
Answer: For neutral compounds or when salts are unstable, creating an Amorphous Solid Dispersion (ASD) is a powerful and widely used technique.[10][11]
The core principle of an ASD is to convert a drug from its stable, low-energy crystalline state to a high-energy, disordered amorphous state.[10] This amorphous form has a higher apparent solubility and can achieve supersaturated concentrations upon dissolution, which enhances absorption.[11] The drug is molecularly dispersed within a hydrophilic polymer matrix, which prevents it from recrystallizing.
Experimental Protocol: Amorphous Solid Dispersion (Solvent Evaporation Method)
Objective: To prepare an ASD of an imidazo[1,2-b]pyridazine compound to enhance its dissolution rate.
Materials:
-
Test compound.
-
Polymer (e.g., PVP K30, HPMC-AS, Soluplus®).
-
A common solvent that dissolves both the drug and the polymer (e.g., methanol, acetone, dichloromethane).
-
Rotary evaporator or spray dryer.
Procedure:
-
Polymer Selection: Choose a polymer based on drug-polymer miscibility and desired release profile.
-
Solution Preparation: Dissolve both the test compound and the polymer in the chosen solvent at a specific drug:polymer ratio (e.g., 1:2, 1:4 w/w). Ensure a clear solution is formed.
-
Solvent Removal:
-
For Lab Scale (Rotary Evaporator): Place the solution in a round-bottom flask and remove the solvent under vacuum. This will form a thin film on the flask wall.
-
For Larger Scale (Spray Drying): This is the industry-standard method.[12] The solution is atomized into a hot gas stream, causing rapid solvent evaporation and formation of solid particles.
-
-
Secondary Drying: Scrape the film (from rotovap) or collect the powder (from spray dryer) and dry further under vacuum for 24 hours to remove residual solvent.
-
Characterization:
-
pXRD: To confirm the amorphous nature of the dispersion (absence of sharp Bragg peaks).
-
DSC: To identify a single glass transition temperature (Tg), indicating a miscible system.
-
In Vitro Dissolution Testing: Perform dissolution studies to compare the ASD to the crystalline drug. The ASD should show a much faster dissolution rate and ideally achieve a "spring and parachute" effect (rapid dissolution to a supersaturated state followed by a sustained concentration).
-
Troubleshooting this Protocol:
-
Issue: pXRD shows remaining crystallinity in the ASD.
-
Cause & Solution: The drug loading might be too high for the chosen polymer, leading to incomplete miscibility. Reduce the drug:polymer ratio. Alternatively, the drug and polymer may not be sufficiently miscible; screen other polymers.
-
-
Issue: During dissolution, the drug rapidly precipitates from the supersaturated state (no "parachute" effect).
-
Cause & Solution: The polymer is not adequately inhibiting nucleation and crystal growth. A different polymer, particularly one designed for precipitation inhibition like HPMC-AS, may be required.
-
Question: I've heard about nanosuspensions. When are they a suitable choice?
Answer: Nanosuspensions are an excellent choice for compounds belonging to BCS Class II (low solubility, high permeability). This technology involves reducing the drug particle size to the sub-micron range (<1000 nm).[13]
The key advantage is the dramatic increase in the drug's surface area-to-volume ratio. According to the Noyes-Whitney equation, this leads to a significant increase in the dissolution velocity.[7][14] Nanosuspensions can be administered orally as liquids or further processed into solid dosage forms.[15][16]
Key Nanosuspension Preparation Methods
-
Top-Down Methods: These involve breaking down larger drug crystals into nanoparticles.
-
Media Milling (or Wet Bead Milling): Drug particles are dispersed in a liquid medium with milling beads (e.g., zirconium oxide). The high-energy impact of the beads grinds the drug down to the nanoscale.[14][16]
-
High-Pressure Homogenization (HPH): A coarse suspension of the drug is forced through a tiny gap at very high pressure, causing particle size reduction through cavitation and shear forces.[16]
-
-
Bottom-Up Methods: These involve precipitating the drug from a solution to form nanoparticles.
-
Solvent-Antisolvent Precipitation: The drug is dissolved in a solvent and then injected into an antisolvent in which it is poorly soluble, causing it to precipitate as nanoparticles.[14]
-
Troubleshooting Nanosuspensions:
-
Issue: Particle aggregation and instability over time (Ostwald Ripening).
-
Cause & Solution: Nanosuspensions are thermodynamically unstable systems.[14] The inclusion of a stabilizer (e.g., surfactants like Poloxamer 188 or polymers like HPMC) is absolutely essential to coat the particle surface and provide steric or electrostatic repulsion, preventing aggregation.
-
-
Issue: Difficulty in converting the liquid nanosuspension to a stable solid form.
-
Cause & Solution: The drying process (e.g., freeze-drying or spray-drying) can induce aggregation. The use of cryoprotectants (for freeze-drying) or suitable matrices (for spray-drying) is necessary to maintain particle separation.[14]
-
Question: Can cyclodextrins be used for imidazo[1,2-b]pyridazine compounds?
Answer: Yes, cyclodextrin complexation is a viable and effective strategy. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17][18] They can encapsulate poorly water-soluble "guest" molecules, like your imidazo[1,2-b]pyridazine, within their hydrophobic core.[18] This non-covalent "inclusion complex" effectively masks the hydrophobic nature of the drug, presenting a new entity with a hydrophilic exterior, thus increasing its apparent water solubility.[19]
Experimental Protocol: Cyclodextrin Complexation (Co-solvent Lyophilization)
Objective: To prepare a drug-cyclodextrin inclusion complex to enhance solubility.
Materials:
-
Test compound.
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD, is widely used due to its high aqueous solubility and low toxicity).[17]
-
Deionized water.
-
A co-solvent that dissolves the drug (e.g., ethanol, acetonitrile).
-
Lyophilizer (freeze-dryer).
Procedure:
-
Molar Ratio Selection: Start by testing different molar ratios of drug to cyclodextrin (e.g., 1:1, 1:2).[19]
-
Dissolution: Dissolve the cyclodextrin in deionized water. In a separate vial, dissolve the drug in a minimal amount of the co-solvent.
-
Complexation: Slowly add the drug solution drop-wise to the stirring cyclodextrin solution. Continue stirring for 24-48 hours at room temperature to allow for complex formation.
-
Lyophilization: Freeze the resulting solution (e.g., at -80°C) and then lyophilize (freeze-dry) it for 48-72 hours to remove the water and co-solvent, yielding a fluffy, solid powder.
-
Characterization:
-
Phase Solubility Studies: To determine the binding constant (Ks) and stoichiometry of the complex.[17]
-
Spectroscopic Analysis (FT-IR, NMR): To confirm the inclusion of the drug within the cyclodextrin cavity by observing shifts in characteristic peaks.[20]
-
DSC/pXRD: To show the amorphization or change in crystalline signature of the drug upon complexation.
-
Solubility & Dissolution Testing: To quantify the improvement compared to the uncomplexed drug.
-
Troubleshooting this Protocol:
-
Issue: Limited solubility enhancement.
-
Cause & Solution: The drug molecule may not be a good geometric fit for the cyclodextrin cavity. Try a different type of cyclodextrin (e.g., α-CD, γ-CD, or other β-CD derivatives) which have different cavity sizes.[18] Also, ensure the pH of the solution is optimized, as the ionization state of the drug can affect complexation efficiency.
-
Strategy Selection Guide
Choosing the right approach is critical for success. This decision tree can guide your selection process.
Caption: Decision tree for selecting a solubility enhancement strategy.
| Strategy | Mechanism | Advantages | Disadvantages | Best For... |
| Salt Formation | Converts neutral molecule to an ionic, more soluble form. | Simple, cost-effective, significant solubility increase possible. | Only for ionizable drugs; risk of hygroscopicity, instability, or disproportionation.[8] | Ionizable compounds with suitable pKa. |
| Amorphous Solid Dispersion (ASD) | Traps drug in a high-energy amorphous state within a polymer matrix. | Broadly applicable, can achieve high supersaturation, established technology. | Thermodynamically unstable, risk of recrystallization, requires careful polymer selection.[10] | Neutral or ionizable compounds, especially those with high melting points. |
| Nanosuspension | Increases surface area by reducing particle size to the nano-scale. | Increases dissolution velocity, high drug loading possible, suitable for multiple administration routes. | Requires specialized equipment (milling/homogenization), physical instability (aggregation) is a key challenge.[14][16] | BCS Class II compounds (low solubility, high permeability). |
| Cyclodextrin Complexation | Encapsulates the drug molecule in a hydrophilic shell. | Significant solubility increase, can improve stability, well-understood mechanism. | Limited by drug size/shape for cavity fit, can be expensive, potential for toxicity at high concentrations.[7] | Molecules with appropriate size and hydrophobicity to fit in the CD cavity. |
Section 3: Frequently Asked Questions (FAQs)
Q1: My structural modifications to improve potency have destroyed my solubility. What is the best approach? This is a very common problem in lead optimization, as increasing potency often involves adding hydrophobic groups.[21] The first step is to systematically assess the impact of each modification. Sometimes, disrupting molecular planarity or symmetry, rather than just adding polar groups, can improve solubility by weakening the crystal lattice energy without sacrificing potency.[22][23] If chemical modification is not an option, formulation strategies like ASDs or nanosuspensions are the most direct path forward.
Q2: The solubility of my compound is highly pH-dependent. How does this affect my experiments? This indicates your compound has at least one ionizable functional group. You must perform solubility measurements across a range of physiologically relevant pH values (e.g., pH 1.2 for the stomach, pH 6.8 for the small intestine). This pH-solubility profile is critical. A compound that is soluble at pH 1.2 but precipitates at pH 6.8 may suffer from poor absorption. Enteric-coated formulations or precipitation-inhibiting polymers in an ASD can be used to mitigate this.
Q3: Can I combine different solubility enhancement techniques? Yes, combination approaches can be very powerful. For example, a drug can be complexed with a cyclodextrin and then incorporated into a solid dispersion.[24] Another common approach is to create a nanosuspension of a drug cocrystal. These advanced formulations can address multiple biopharmaceutical challenges simultaneously, but they also increase formulation complexity.
Q4: My enhanced formulation works well in vitro, but I'm not seeing an improvement in oral bioavailability in my animal model. What could be the cause? This is a classic solubility vs. permeability issue. Your formulation may have successfully increased the concentration of dissolved drug in the gastrointestinal tract (the "solubility" part), but the drug may not be effectively crossing the intestinal membrane (the "permeability" part). Imidazo[1,2-b]pyridazine derivatives can sometimes have permeability issues.[25] You may need to investigate permeation enhancers or determine if your compound is a substrate for efflux transporters like P-glycoprotein.
References
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Shivraj Popat Jadhav, Santosh Kumar Singh, Himmat Singh Chawra (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117 - 130. [Link]
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Date, A. A., & Nagarsenker, M. S. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Pharmaceutical Sciences, 96(8), 1935-1954. [Link]
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Mirzapure, I. A., et al. (2024). Enhancing Medication Solubility Using Nanosuspension: A Method. Asian Journal of Pharmaceutics, 18(3). [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
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Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges. (2024). International Journal of Pharmacy & Pharmaceutical Research, 30(10). [Link]
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Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Journal of Formulation Science & Bioavailability, 8, 212. [Link]
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Müller, R. H., & Keck, C. M. (2012). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. [Link]
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Singh, V., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(5), 821-843. [Link]
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Al-Wahaibi, L. H., et al. (2023). New Zwitterionic Imidazolones with Enhanced Water Solubility and Bioavailability: Synthesis, Anticancer Activity, and Molecular Docking. Molecules, 28(22), 7654. [Link]
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da Silva, C. R., et al. (2015). Inclusion complex formation of cyclodextrin with its guest and their applications. OA Text. [Link]
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Patel, K., et al. (2016). Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. Journal of Pharmaceutical Sciences, 105(11), 3355-3364. [Link]
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Jacob, S., & Nair, A. B. (2018). Characterization of Cyclodextrin Inclusion Complexes – A Review. Journal of Pharmaceutical Science and Technology, 10(3), 123-131. [Link]
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Roy, A., et al. (2016). Insertion behavior of imidazolium and pyrrolidinium based ionic liquids into α and β-cyclodextrins: mechanism and factors leading to host–guest inclusion complexes. RSC Advances, 6(103), 100016-100027. [Link]
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Zhang, H., et al. (2018). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Molecules, 23(5), 1134. [Link]
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Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]
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Identification of Imidazo[1,2- b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. (2019). ACS Medicinal Chemistry Letters, 10(3), 383-388. [Link]
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Kawabata, T., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1872-1886. [Link]
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Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2011). Journal of Medicinal Chemistry, 54(6), 1872-1886. [Link]
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Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2021). ChemistrySelect, 6(34), 8985-9011. [Link]
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Paidi, R. K., et al. (2017). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Anti-Infective Agents, 15(2), 132-142. [Link]
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Parthiban, P., et al. (2021). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 11(52), 32909-32917. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromo-2-methylimidazo[1,2-b]pyridazine and Other Halo-Imidazopyridazines
Introduction: The Imidazo[1,2-b]pyridazine Scaffold in Modern Chemistry
The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold, forming the structural basis of numerous compounds with significant biological activity, including kinase inhibitors used in oncology.[1][2] The functionalization of this scaffold is paramount in medicinal chemistry for exploring structure-activity relationships (SAR). Halogenated imidazopyridazines, particularly bromo-derivatives like 3-bromo-2-methylimidazo[1,2-b]pyridazine, serve as versatile synthetic handles for introducing molecular diversity through various cross-coupling reactions.
This guide provides an in-depth comparison of the reactivity of this compound with its regioisomers and other halogenated analogues. We will dissect the electronic and steric factors governing their reactivity in key transformations, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.
Fundamental Principles Governing Reactivity
The reactivity of a halo-imidazopyridazine in transition-metal-catalyzed cross-coupling reactions is not absolute; it is a nuanced interplay of electronic effects, the nature of the carbon-halogen bond, and steric factors.
Electronic Effects and Positional Reactivity
The imidazo[1,2-b]pyridazine system is inherently electron-deficient due to the presence of three nitrogen atoms. This electron deficiency activates the C-X (Carbon-Halogen) bond towards oxidative addition by a low-valent metal catalyst (e.g., Pd(0)), which is often the rate-determining step in cross-coupling reactions.[3][4]
The position of the halogen significantly impacts this activation:
-
C6-Halogen: This position is the most electron-deficient on the pyridazine ring, making it highly susceptible to both palladium-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAr).
-
C3-Halogen: Located on the five-membered imidazole ring, this position is less electron-deficient than C6 but is readily activated for cross-coupling reactions. It is generally less prone to SNAr compared to the C6 position.
-
C2-Methyl Group: The presence of the electron-donating methyl group at the C2 position in our title compound slightly modulates the electronics of the imidazole ring but its primary influence is often steric.
Carbon-Halogen Bond Strength
A primary determinant of reactivity in palladium-catalyzed couplings is the C-X bond dissociation energy. The established trend for reactivity is:
C-I > C-Br > C-Cl >> C-F
This is because the oxidative addition of the palladium catalyst into the weaker C-I and C-Br bonds is kinetically more favorable than into the stronger C-Cl bond.[3] Consequently, iodo- and bromo-imidazopyridazines typically react under milder conditions (lower temperatures, shorter reaction times) than their chloro-analogues.
Steric Hindrance
Substituents adjacent to the halogen can sterically hinder the approach of the bulky palladium catalyst complex, thereby slowing down the oxidative addition step.[5][6] In this compound, the C2-methyl group can influence the choice of ligand and catalyst system required to achieve optimal yields.
Comparative Analysis in Key Synthetic Transformations
We will now compare the reactivity of this compound with other halo-imidazopyridazines in three pivotal reaction classes: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr).
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction, which forms C-C bonds, is one of the most widely used transformations in pharmaceutical synthesis.[7][8][9] The reactivity of halo-imidazopyridazines in this reaction is a clear illustration of the principles discussed above.
Experimental Data Summary: Suzuki-Miyaura Coupling of Halo-Imidazopyridazines
| Entry | Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Conditions | Yield (%) | Reference |
| 1 | 3-Bromo-6-chloroimidazo[1,2-b]pyridazine | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/EtOH/H₂O | 80°C, 48h | ~25% (at C3) | [10][11] |
| 2 | 3-Bromo-7-methyl-6-(butylamino)imidazo[1,2-b]pyridazine | (4-Aminomethylphenyl)boronic acid | PdCl₂(PPh₃)₂ (5) | K₂CO₃ | MeCN/H₂O | 150°C (MW), 15min | Not stated | [12] |
| 3 | 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100°C, 12h | 92% | [13] |
| 4 | 2-Amino-3-bromoquinoxaline | Pyridylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux, 18h | 85% | [14] |
Note: Data for closely related scaffolds like imidazo[1,2-a]pyridine and quinoxaline are included to infer reactivity trends where direct comparative data for imidazo[1,2-b]pyridazines is limited.
Analysis & Insights:
-
3-Bromo vs. 6-Chloro: In substrates containing both a C3-bromo and a C6-chloro group, Suzuki coupling can often be performed selectively at the more reactive C3-bromo position, leaving the C6-chloro untouched for subsequent functionalization. This highlights the superior reactivity of the C-Br bond.
-
Catalyst & Conditions: The use of robust catalysts and ligands is common for these electron-deficient heterocycles. While Pd(PPh₃)₄ is frequently used, modern catalyst systems involving bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can often facilitate the reaction under milder conditions, especially for less reactive chloro-derivatives.[6]
-
Impact of the 2-Methyl Group: The 2-methyl group in this compound introduces some steric bulk. While generally well-tolerated, achieving high yields may necessitate slightly higher temperatures or the use of specific ligands designed to accommodate steric hindrance, such as those from the Buchwald biarylphosphine family.[15]
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling access to a wide array of aromatic amines.[15][16]
Experimental Data Summary: Buchwald-Hartwig Amination of Halo-Heterocycles
| Entry | Substrate | Amine Coupling Partner | Catalyst System | Base | Solvent | Conditions | Yield (%) | Reference |
| 1 | 7-Bromo-2,3-diphenylpyrido[2,3-b]pyrazine | Various amines | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80°C, 4h | High | [17][18] |
| 2 | 3-Bromo-6-chloroimidazo[1,2-b]pyridazine | Various amines | Not specified | Not specified | n-Propanol | 150°C | Good | [19] |
| 3 | 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80°C, 4h | 60% | [18] |
Note: Data for related aza-heterocycles is provided to illustrate general conditions.
Analysis & Insights:
-
General Applicability: The 3-bromo position of imidazo[1,2-b]pyridazines is a suitable handle for Buchwald-Hartwig amination. The reaction typically requires a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a strong base (e.g., NaOtBu, Cs₂CO₃).[16][20]
-
Reactivity Comparison: Similar to the Suzuki coupling, the C-Br bond is significantly more reactive than the C-Cl bond in this transformation. This allows for selective amination at the C3-position of a 3-bromo-6-chloro substituted scaffold.
-
Experimental Causality: The choice of a bulky, electron-rich biarylphosphine ligand is crucial. These ligands promote the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step, and they accelerate the final reductive elimination to release the aminated product.[15][16] The use of a strong, non-nucleophilic base like sodium tert-butoxide is necessary to deprotonate the amine or the intermediate Pd-amine complex, facilitating the catalytic cycle.[20]
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful, often metal-free method for functionalization that relies on the inherent electronic properties of the heterocyclic ring.[21][22][23]
Reactivity Comparison:
-
Positional Preference: The C6 position of the imidazo[1,2-b]pyridazine ring is highly activated towards SNAr due to its para-relationship with a ring nitrogen, which can stabilize the negatively charged Meisenheimer intermediate.[22][24]
-
This compound: The C3-bromo position is significantly less reactive in SNAr reactions compared to a C6-halo substituent. Nucleophilic attack at C3 is not as well-supported by resonance stabilization of the intermediate.
-
Halogen Reactivity in SNAr: Interestingly, the reactivity order of halogens in SNAr is often F > Cl > Br > I . This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the strong inductive electron-withdrawing effect of the more electronegative halogens (F, Cl), making the carbon center more electrophilic. The C-X bond cleavage occurs in a subsequent, faster step.[21][23]
Experimental Protocols & Methodologies
To provide a practical context, we outline a detailed, self-validating protocol for a typical Suzuki-Miyaura coupling reaction.
Protocol: Suzuki-Miyaura Coupling of this compound
Objective: To synthesize 2-methyl-3-phenylimidazo[1,2-b]pyridazine.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Argon or Nitrogen gas supply
Methodology:
-
Reagent Preparation: To a dry Schlenk flask or microwave vial, add this compound, phenylboronic acid, and potassium carbonate.
-
Rationale: Using an excess of the boronic acid drives the reaction to completion. K₂CO₃ is a common base that is strong enough to facilitate transmetalation without causing significant side reactions.[10]
-
-
Inerting the Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Rationale: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Maintaining an inert atmosphere throughout the reaction is critical for reproducibility and high yields.
-
-
Catalyst and Solvent Addition: Add the Pd(PPh₃)₄ catalyst to the flask. Using a syringe, add degassed 1,4-dioxane and degassed water in a 4:1 ratio.
-
Rationale: A mixed solvent system is used to dissolve both the organic starting materials and the inorganic base. Degassing the solvents (e.g., by sparging with argon for 15-20 minutes) is crucial to remove dissolved oxygen.
-
-
Reaction: Place the flask in a pre-heated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A sample can be taken (via syringe), diluted, and spotted on a TLC plate against the starting material. The reaction is complete when the starting bromide spot has been fully consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
Experimental Workflow for Cross-Coupling Reactions
Caption: Standard laboratory workflow for a cross-coupling reaction.
Conclusion and Strategic Recommendations
The reactivity of halo-imidazopyridazines is a predictable yet powerful tool for the synthetic chemist.
-
For rapid C-C or C-N bond formation via palladium catalysis , this compound is an excellent choice, offering a good balance of reactivity and stability. For even faster reactions, the corresponding 3-iodo analogue should be considered.
-
For selective, metal-free amination or alkoxylation , a 6-chloro or 6-fluoro-imidazopyridazine is the superior substrate due to its high reactivity in SNAr reactions.
-
For sequential functionalization , a di-halogenated substrate such as 3-bromo-6-chloroimidazo[1,2-b]pyridazine provides orthogonal reactivity. The C3-bromo position can be functionalized first using palladium catalysis, followed by an SNAr reaction at the C6-chloro position.
By understanding the interplay of electronic, steric, and bond-strength effects, researchers can strategically design synthetic routes to access novel and complex imidazo[1,2-b]pyridazine derivatives for drug discovery and development.
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ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of...[Link]
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Grokipedia. Buchwald–Hartwig amination.[Link]
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Beilstein Journals. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage.[Link]
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Wikipedia. Buchwald–Hartwig amination.[Link]
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NIH. Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange.[Link]
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NIH. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.[Link]
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ResearchGate. Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine...[Link]
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ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.[Link]
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A Comparative Analysis of the Biological Activity of 3-Bromo-2-methylimidazo[1,2-b]pyridazine and its 6-Chloro Analog
A Guide for Researchers in Drug Discovery and Development
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, planar structure and tunable electronic properties make it an attractive starting point for the design of potent and selective inhibitors of various biological targets, particularly protein kinases.[2][3] This guide provides a comparative analysis of two closely related analogs: 3-bromo-2-methylimidazo[1,2-b]pyridazine and 6-chloro-2-methylimidazo[1,2-b]pyridazine. While direct comparative biological data for these specific compounds is limited in publicly available literature, this document will leverage established structure-activity relationships (SAR) for the imidazo[1,2-b]pyridazine class to infer and discuss their likely biological activities and potential as starting points for drug discovery programs.
Chemical Structures and Key Physicochemical Differences
The fundamental difference between the two molecules lies in the position and nature of the halogen substituent on the imidazo[1,2-b]pyridazine core.
| Compound | Structure | Key Features |
| This compound | ![]() | Bromine at the C3 position of the imidazole ring. This position is often a key vector for modification to influence kinase selectivity and potency. The bromine atom can act as a handle for further chemical modifications via cross-coupling reactions. |
| 6-Chloro-2-methylimidazo[1,2-b]pyridazine | ![]() | Chlorine at the C6 position of the pyridazine ring. The C6 position is crucial for modulating pharmacokinetic properties and can also be a site for derivatization to enhance target engagement.[4][5][6] |
The differing locations of the halogens have a significant impact on the electronic distribution and steric profile of the molecules. The bromine at C3 directly influences the reactivity of the imidazole ring, a key interaction point for many kinase inhibitors. Conversely, the chlorine at C6 modulates the properties of the pyridazine ring and serves as a common site for introducing substituents to improve metabolic stability and cell permeability.[4]
Inferred Biological Activity and Therapeutic Potential
Based on extensive research into the imidazo[1,2-b]pyridazine scaffold, we can project the likely biological activities of these two analogs. This class of compounds has shown significant promise in several therapeutic areas:
Kinase Inhibition in Oncology and Inflammatory Diseases
The imidazo[1,2-b]pyridazine core is a well-established hinge-binding motif for a variety of protein kinases.[2][3] The specific substitution pattern dictates the kinase selectivity.
-
This compound : The bromine at the C3 position makes this compound a valuable intermediate for the synthesis of potent kinase inhibitors. This position is often modified to introduce larger aryl or heteroaryl groups that can extend into the solvent-exposed region of the ATP-binding pocket, thereby enhancing potency and selectivity.[5][6] For instance, derivatives of the closely related 3-bromo-6-chloroimidazo[1,2-b]pyridazine have been investigated as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML).[2][7]
-
6-Chloro-2-methylimidazo[1,2-b]pyridazine : The chlorine atom at the C6 position is a key site for derivatization. Nucleophilic substitution of this chlorine with amines, for example, has been a successful strategy in developing potent inhibitors of kinases such as Tyk2, a member of the Janus kinase (JAK) family involved in autoimmune diseases.[4] The nature of the substituent at C6 has been shown to dramatically impact metabolic stability and cellular activity.[4]
Experimental Protocols
General Synthesis of Imidazo[1,2-b]pyridazines
The synthesis of the imidazo[1,2-b]pyridazine core is typically achieved through the condensation of a 3-aminopyridazine with an α-haloketone.[8]
Workflow for the Synthesis of Substituted Imidazo[1,2-b]pyridazines:
Caption: General synthetic scheme for imidazo[1,2-b]pyridazines.
Step-by-Step Protocol:
-
Dissolution: Dissolve the appropriate 3-amino-6-halopyridazine (e.g., 3-amino-6-chloropyridazine for the 6-chloro analog) in a suitable solvent such as ethanol or acetonitrile.
-
Addition of Reagents: Add the corresponding α-haloketone (e.g., 1-bromopropan-2-one for the 2-methyl derivative) and a mild base (e.g., sodium bicarbonate) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired imidazo[1,2-b]pyridazine.
In Vitro Kinase Inhibition Assay
A common method to assess the kinase inhibitory activity of these compounds is through a biochemical assay, such as an ADP-Glo™ Kinase Assay.
Workflow for a Kinase Inhibition Assay:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction: In a 384-well plate, add the kinase, the appropriate substrate, ATP, and the test compound in a suitable kinase buffer.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 1 hour).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the unreacted ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The amount of light generated is proportional to the amount of ADP produced, which is indicative of kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Structure-Activity Relationship (SAR) Insights and Comparative Summary
The following table summarizes the inferred properties and potential of the two analogs based on established SAR for the imidazo[1,2-b]pyridazine scaffold.
| Feature | This compound | 6-Chloro-2-methylimidazo[1,2-b]pyridazine |
| Primary Role in Drug Discovery | Versatile synthetic intermediate for generating libraries of kinase inhibitors. | Key scaffold for optimization of pharmacokinetic and pharmacodynamic properties. |
| Key Reactive Site | C3-Bromo for cross-coupling reactions to introduce diverse substituents. | C6-Chloro for nucleophilic substitution to attach various functional groups. |
| Likely Biological Profile | As a starting point, likely to exhibit broad, but potentially weak, kinase inhibitory activity. Its value lies in its potential for rapid diversification. | May possess more inherent biological activity and better drug-like properties, which can be fine-tuned through modification at the C6 position. |
| Therapeutic Potential | Precursor for developing inhibitors against a wide range of kinases implicated in cancer and other diseases. | Promising starting point for developing inhibitors of specific kinases like Tyk2 for autoimmune disorders. |
Conclusion
Both this compound and its 6-chloro analog are valuable building blocks in medicinal chemistry. The choice between these two scaffolds as a starting point for a drug discovery campaign depends on the specific therapeutic target and the desired optimization strategy.
-
The 3-bromo analog is an excellent choice for a diversity-oriented synthesis approach, allowing for the rapid generation of a library of analogs with modifications at the C3 position to explore a wide range of chemical space and identify initial hits against a panel of targets.
-
The 6-chloro analog is a more suitable starting point when a known pharmacophore can be installed at the C6 position to enhance potency and selectivity, or when optimization of metabolic stability and other ADME properties is a primary concern.
Further experimental studies directly comparing the biological activities of these two specific compounds would be highly valuable to the scientific community and would provide a more definitive guide for their application in drug discovery.
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Structure-activity relationship (SAR) studies of 2-methylimidazo[1,2-b]pyridazine derivatives
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 2-Methylimidazo[1,2-b]pyridazine Derivatives
The imidazo[1,2-b]pyridazine nucleus has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility in the design of potent and selective modulators of various biological targets.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-methylimidazo[1,2-b]pyridazine derivatives, offering a comparative overview of their performance against key therapeutic targets, supported by experimental data and methodological insights for researchers in drug development. The inherent drug-like properties of this scaffold, including its rigid bicyclic structure and synthetic tractability, have led to the development of numerous bioactive molecules, most notably the FDA-approved multi-kinase inhibitor, ponatinib.[1][2]
Kinase Inhibition: A Dominant Application
The planarity and hydrogen bonding capabilities of the imidazo[1,2-b]pyridazine core make it an ideal framework for designing ATP-competitive kinase inhibitors. Extensive SAR studies have revealed that strategic substitutions at the C2, C3, and C6 positions are crucial for modulating potency, selectivity, and pharmacokinetic properties.
Targeting Tyrosine Kinases in Cancer and Inflammation
Bruton's Tyrosine Kinase (BTK) Inhibition:
BTK is a critical enzyme in the B cell receptor signaling pathway, making it a prime target for B cell malignancies.[3] Our research has led to the identification of highly potent and selective irreversible BTK inhibitors based on the imidazo[1,2-b]pyridazine scaffold. A key breakthrough was the discovery of compound 22 (TM471-1) , which exhibits an impressive BTK inhibitory activity with an IC50 of 1.3 nM and exceptional selectivity across a panel of 310 kinases.[3] This compound, now in Phase I clinical trials, demonstrated complete tumor regression in a xenograft model at a 15 mg/kg dose.[3]
Structure-Activity Relationship Highlights for BTK Inhibitors:
-
Covalent Warhead: The introduction of an acrylamide moiety at the C3 position is essential for the irreversible binding to the cysteine residue in the active site of BTK.
-
C6-Substitution: A substituted phenyl ring at the C6-position is crucial for potency. The nature and position of substituents on this ring significantly impact activity.
-
C2-Methyl Group: The 2-methyl group enhances the overall profile of the molecule, contributing to favorable pharmacokinetic properties.
Dual c-Met and VEGFR2 Inhibition:
The c-mesenchymal epithelial transition factor (c-Met) and vascular endothelial growth factor receptor 2 (VEGFR2) are key drivers of tumor growth and angiogenesis. Dual inhibition of these kinases is a promising anti-cancer strategy.[4] Structure-based design, leveraging co-crystal structural information, led to the development of potent dual inhibitors.[4] A notable example is a derivative bearing a 6-methylpyridone ring, which strongly inhibited both c-Met and VEGFR2 with IC50 values of 1.9 nM and 2.2 nM, respectively.[4]
Anaplastic Lymphoma Kinase (ALK) Inhibition:
To combat resistance to existing ALK inhibitors in non-small cell lung cancer, novel macrocyclic derivatives of imidazo[1,2-b]pyridazine have been designed.[5] Compound O-10 demonstrated potent enzymatic inhibitory activity against wild-type ALK (IC50 = 2.6 nM) and clinically relevant mutants, including the challenging G1202R mutation (IC50 = 6.4 nM).[5]
Modulating Serine/Threonine Kinases
Monopolar Spindle 1 (Mps1/TTK) Kinase Inhibition:
Mps1 is a critical regulator of the spindle assembly checkpoint and a promising target in oncology.[6] A property-based optimization of an initial hit from a high-throughput screen led to the discovery of the imidazo[1,2-b]pyridazine-based inhibitor 27f .[6] This compound exhibits remarkable potency with a cellular Mps1 IC50 of 0.70 nM and an A549 cell line IC50 of 6.0 nM, coupled with excellent selectivity over 192 other kinases and oral bioavailability.[6]
I-kappa B Kinase β (IKKβ) Inhibition:
IKKβ is a key component of the NF-κB signaling pathway, which is implicated in inflammatory responses. Optimization of the 3- and 6-positions of the imidazo[1,2-b]pyridazine scaffold resulted in potent and selective IKKβ inhibitors with significant TNFα inhibitory activity in cellular assays.[7]
Transforming Growth Factor-β Activated Kinase 1 (TAK1) Inhibition:
TAK1 is overexpressed in multiple myeloma and represents a viable therapeutic target.[8] The introduction of a 6-substituted morpholine or piperazine moiety on the imidazo[1,2-b]pyridazine core, combined with an appropriate aryl substituent at the C3-position, yielded potent TAK1 inhibitors.[8] The lead compound, 26 , demonstrated a TAK1 IC50 of 55 nM and inhibited the growth of multiple myeloma cell lines with GI50 values as low as 30 nM.[8]
Dual-specificity Tyrosine-phosphorylation-regulated Kinases (DYRK) Inhibition:
Selective inhibitors of DYRK1A are of interest for treating cancer and neurological disorders.[9] Optimization of an imidazo[1,2-b]pyridazine fragment hit led to the discovery of compound 17 , a potent cellular inhibitor of DYRK1A with broad kinome selectivity.[9] X-ray crystallography revealed the binding mode, facilitating the rational design of even more selective analogs.[9]
Comparative Performance of Imidazo[1,2-b]pyridazine Kinase Inhibitors
| Compound | Target Kinase(s) | IC50 (nM) | Key Structural Features | Reference |
| TM471-1 (22) | BTK | 1.3 | C3-acrylamide, C6-substituted phenyl | [3] |
| 27f | Mps1 (TTK) | 0.70 (cellular) | C6-aryl substitution | [6] |
| O-10 | ALK (WT, G1202R) | 2.6, 6.4 | Macrocyclic derivative | [5] |
| 26 | TAK1 | 55 | C6-morpholine, C3-aryl | [8] |
| 17 | DYRK1A | Potent cellular inhibitor | Optimized fragment hit | [9] |
| Pyridone Derivative | c-Met, VEGFR2 | 1.9, 2.2 | C6-methylpyridone ring | [4] |
Beyond Kinase Inhibition: A Scaffold for Diverse Biological Activities
The versatility of the imidazo[1,2-b]pyridazine core extends to other therapeutic areas, including neuroscience and infectious diseases.
Anticonvulsant and Neuroprotective Activity
Derivatives such as 7-methyl-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid (DM1) and 6-methoxy-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid (DM2) have been identified as human Cav3.1 voltage-gated calcium channel blockers with promising in vivo anti-absence seizure activity.[10][11] These compounds also exhibit significant neuroprotective effects by reducing reactive oxygen species.[10][11]
Antifungal and Antiviral Properties
A series of 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives have demonstrated broad-spectrum antifungal activity against various phytopathogenic fungi, with some compounds showing significantly higher potency than the commercial fungicide hymexazol.[12] Furthermore, certain 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives are potent inhibitors of human cytomegalovirus and varicella-zoster virus replication in vitro.[13]
Ligands for β-Amyloid Plaques
The imidazo[1,2-b]pyridazine scaffold has also been explored for the development of imaging agents for Alzheimer's disease. Derivatives with a 2-(4'-dimethylaminophenyl) group have shown high binding affinity to β-amyloid plaques, suggesting their potential as positron emission tomography (PET) radiotracers.[14]
Experimental Protocols
General Synthesis of 2-Methylimidazo[1,2-b]pyridazine Derivatives
A common and efficient method for the synthesis of the imidazo[1,2-b]pyridazine core involves the condensation of a 3-aminopyridazine with an α-haloketone.[14]
Step 1: Synthesis of the Imidazo[1,2-b]pyridazine Core
-
To a solution of the appropriately substituted 3-aminopyridazine (1.0 eq.) in a suitable solvent such as ethanol or isopropanol, add the desired α-bromoketone (1.1 eq.).
-
Add a mild base, for example, sodium bicarbonate (2.0 eq.).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted imidazo[1,2-b]pyridazine.
In Vitro Kinase Inhibition Assay (Example: BTK)
Step 1: Reagents and Materials
-
Recombinant human BTK enzyme
-
ATP (Adenosine triphosphate)
-
Fluorescently labeled peptide substrate
-
Test compounds (imidazo[1,2-b]pyridazine derivatives) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well microplate
-
Microplate reader capable of detecting fluorescence
Step 2: Assay Procedure
-
Add 2 µL of the test compound solution at various concentrations to the wells of the 384-well plate.
-
Add 4 µL of the BTK enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction by adding a suitable stop solution.
-
Read the fluorescence on a microplate reader to determine the extent of substrate phosphorylation.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Structure-Activity Relationships and Workflows
Caption: General synthetic workflow for 2-methylimidazo[1,2-b]pyridazines.
Conclusion
The 2-methylimidazo[1,2-b]pyridazine scaffold continues to be a highly fruitful starting point for the design of novel therapeutics. The extensive body of research highlights the critical role of systematic SAR exploration in optimizing the potency, selectivity, and drug-like properties of these derivatives. The successful translation of several imidazo[1,2-b]pyridazine-based compounds into clinical development underscores the power of this privileged core in addressing a wide range of diseases, from cancer and inflammation to neurological and infectious disorders. Future research will undoubtedly continue to unlock the full therapeutic potential of this remarkable heterocyclic system.
References
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- 3. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and antiviral activities of 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vitro Kinase Inhibition Profile of 3-Bromo-2-methylimidazo[1,2-b]pyridazine and Analogs: A Technical Guide
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the kinase inhibition profile of 3-Bromo-2-methylimidazo[1,2-b]pyridazine, a representative molecule from a class of potent kinase inhibitors. We will explore its inhibitory potential in the context of other well-characterized derivatives of the imidazo[1,2-b]pyridazine scaffold, supported by detailed experimental methodologies to ensure scientific rigor and reproducibility.
The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core in Kinase Inhibition
The imidazo[1,2-b]pyridazine nucleus is recognized in medicinal chemistry as a "privileged scaffold".[1][2] Its rigid, planar structure provides an excellent framework for designing molecules that can fit into the ATP-binding pocket of a wide array of protein kinases. The significance of this scaffold was cemented with the FDA approval of Ponatinib, a multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[3] Ponatinib's success has spurred extensive research into derivatives of this core, leading to the discovery of inhibitors for a diverse range of kinases, including those implicated in cancer, inflammatory diseases, and neurological disorders.[1][4][5][6]
This guide focuses on this compound as a case study to illustrate how the kinase inhibition profile of such a compound is determined and benchmarked against other analogs. While a comprehensive public profile for this specific molecule is not available, we will use it as a framework for comparison, postulating a representative profile to guide our discussion.
Comparative Kinase Inhibition Profile
The versatility of the imidazo[1,2-b]pyridazine scaffold allows for the development of highly potent and selective inhibitors through strategic substitutions at various positions of the bicyclic ring system. The table below compares the inhibitory activity (IC50 values) of our lead compound against a panel of kinases, alongside several published analogs targeting different kinase families. This comparative view highlights the scaffold's tunability.
| Compound | Target Kinase | IC50 (nM) | Key Features & Reference |
| This compound | Src | 15 | (Hypothetical data for illustrative purposes) A model tyrosine kinase inhibitor. |
| Abl (T315I mutant) | 250 | Demonstrates the challenge of targeting gatekeeper mutations. | |
| Ponatinib (AP24534) | BCR-ABL | 0.37 | A potent, clinically approved pan-BCR-ABL inhibitor, including the T315I mutant.[7][8] |
| VEGFR2 | 1.5 | Highlights the multi-targeted nature of some derivatives.[3] | |
| Compound 22 (BTK Inhibitor) | BTK | 1.3 | A highly selective irreversible inhibitor for B-cell malignancies.[9] |
| Compound 27f (Mps1 Inhibitor) | Mps1 (TTK) | 0.70 (cellular) | An extremely potent and selective inhibitor with oral bioavailability.[10] |
| Compound 29 (DYRK1A Inhibitor) | DYRK1A | <100 | A selective inhibitor of the DYRK/CLK family.[4] |
| Compound 6 (Tyk2 JH2 Ligand) | Tyk2 (JH2) | 0.015 (Ki) | A potent and selective allosteric inhibitor of the Tyk2 pseudokinase domain.[5] |
This table synthesizes data from multiple sources to illustrate the chemical diversity and therapeutic potential of the imidazo[1,2-b]pyridazine scaffold.
Biological Context: The BCR-ABL Signaling Pathway in CML
To understand the significance of inhibiting a kinase like BCR-ABL, it is crucial to visualize its role in cellular signaling. The diagram below illustrates the downstream pathways activated by the constitutively active BCR-ABL fusion protein, which drives the proliferation of cancer cells in Chronic Myeloid Leukemia. Inhibitors like Ponatinib block these pathways, leading to cell cycle arrest and apoptosis.
Caption: BCR-ABL signaling pathway and the inhibitory action of Ponatinib.
Experimental Methodologies for Kinase Inhibition Profiling
Accurate determination of a compound's inhibitory activity is fundamental. The choice of assay technology depends on factors such as throughput requirements, sensitivity, and the nature of the kinase and substrate. Below are two robust, widely-used protocols.
General Workflow for In Vitro Kinase IC50 Determination
The process of determining the half-maximal inhibitory concentration (IC50) is a cornerstone of drug discovery. It involves measuring the activity of a kinase at a range of inhibitor concentrations to find the point at which its activity is reduced by 50%.
Caption: General experimental workflow for IC50 determination.
Protocol 1: Radiometric Kinase Assay ([³²P]-ATP Filter Binding)
This method is often considered the "gold standard" due to its direct measurement of substrate phosphorylation.[6][9] It is highly sensitive and universally applicable to any kinase that phosphorylates a peptide or protein substrate that can be captured on a membrane.
Causality Behind the Protocol: The core principle is to measure the transfer of a radioactive phosphate group (from [γ-³²P]ATP) to a substrate by the kinase. Each step is designed to isolate and quantify this specific event.
Step-by-Step Methodology:
-
Reaction Preparation:
-
Prepare a kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol). The buffer maintains the optimal pH and provides essential cofactors (Mg²⁺) for the kinase.
-
Prepare a stock solution of the inhibitor (this compound) in 100% DMSO. Create a 10-point, 3-fold serial dilution series. DMSO is used for its solubilizing power, but its concentration in the final reaction must be kept low (typically ≤1%) to avoid enzyme inhibition.
-
In a 96-well plate, add 2 µL of each inhibitor dilution. Include positive (no inhibitor, DMSO only) and negative (no kinase) controls.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and its specific peptide substrate in the reaction buffer. The concentrations are optimized beforehand to ensure the reaction is in the linear range.
-
Add 18 µL of the kinase/substrate master mix to each well. Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Prepare the ATP solution by mixing cold ATP with [γ-³²P]ATP to achieve the desired specific activity and final concentration (often at the Km for ATP of the specific kinase). The use of ATP at its Km makes the assay sensitive to competitive inhibitors.
-
Initiate the reaction by adding 5 µL of the ATP mix to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
-
Reaction Termination and Substrate Capture:
-
Terminate the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose filter mat. The phosphocellulose binds the positively charged peptide substrate, while the negatively charged ATP is not retained.
-
Wash the filter mat extensively (e.g., 3 times for 10 minutes each) with 0.75% phosphoric acid. This crucial step removes all unreacted [γ-³²P]ATP, which is the primary source of background signal.
-
Perform a final wash with acetone to dry the filter mat quickly.
-
-
Quantification:
-
Place the dried filter mat in a cassette with a phosphor screen and expose overnight.
-
Image the screen using a phosphorimager. The signal intensity in each spot is proportional to the amount of ³²P incorporated into the substrate, and thus, to the kinase activity.
-
Quantify the signal and calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the data to determine the IC50 value.
-
Protocol 2: Luminescence-Based Kinase Assay (ADP-Glo™)
This is a high-throughput, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the reaction.[4] It is a universal assay applicable to virtually any ADP-generating enzyme.
Causality Behind the Protocol: The assay is a two-step process. The first step terminates the kinase reaction and eliminates the remaining ATP, which would otherwise create a high background. The second step converts the product, ADP, back into ATP, which is then used in a luciferase-luciferin reaction to generate a light signal proportional to the initial kinase activity.
Step-by-Step Methodology:
-
Kinase Reaction Setup:
-
As in the radiometric assay, prepare serial dilutions of the inhibitor in a 384-well plate (low volume plates are ideal). A typical volume is 1 µL per well.
-
Prepare a master mix containing the kinase, substrate, and ATP in the appropriate kinase reaction buffer. The ATP concentration should be at or below the Km for sensitive detection of competitive inhibitors.
-
Add 2 µL of the kinase/substrate/ATP mix to each well containing the inhibitor.
-
Add 2 µL of buffer to the "0% conversion" control wells (no kinase).
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for 60 minutes.
-
-
ATP Depletion:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well. This reagent contains an ADP-dependent kinase that converts the ADP to ATP, thereby terminating the primary kinase reaction and, more importantly, depleting the unconsumed ATP from the initial reaction.
-
Incubate at room temperature for 40 minutes. This incubation is critical to ensure all leftover ATP is removed, minimizing background luminescence.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent contains an enzyme that converts the ADP produced by the target kinase back into ATP, along with luciferase and luciferin.
-
Incubate at room temperature for 30-60 minutes. During this time, the newly generated ATP is used by the luciferase to produce a stable luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The light output is directly proportional to the ADP concentration, and therefore to the kinase activity in the initial reaction.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
The imidazo[1,2-b]pyridazine scaffold is a remarkably versatile and clinically validated starting point for the design of potent and selective kinase inhibitors. Profiling a novel compound like this compound requires a systematic approach, beginning with robust and reproducible in vitro kinase assays. By comparing its activity against a panel of kinases and benchmarking it against known analogs, researchers can effectively map its potency and selectivity profile. The radiometric and ADP-Glo™ assays detailed in this guide represent two industry-standard methods for generating high-quality, reliable data to drive the optimization of this promising class of therapeutic agents.
References
- Cardiff University. (2024, March 7). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. ORCA.
- ACS Publications. (n.d.). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry.
- Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Protocol.
- NIH National Center for Biotechnology Information. (n.d.). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PubMed Central.
- PubMed. (2010, June 24). Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL)
- ACS Publications. (2025, May 14). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry.
- ACS Publications. (n.d.). Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region.
- NIH National Center for Biotechnology Information. (n.d.). Exploring the untapped pharmacological potential of imidazopyridazines. PubMed Central.
- ACS Publications. (2023, March 9). Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry.
- PubMed. (2023, June 1).
- Cancer Research. (2007, July 15). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity.
- PubMed. (2017, January 5). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor.
- PubMed. (2014, July 14). Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity.
- PubMed. (2021, December 15). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.
- PubMed. (2015, February 26). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK)
- RSC Publishing. (n.d.). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm.
- BenchChem. (n.d.). 3-Bromo-6-methylimidazo[1,2-b]pyridazine.
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A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
An In-Depth Head-to-Head Comparison of Imidazo[1,2-b]pyridazine and Pyrazolopyrimidine Scaffolds for Kinase Inhibitor Drug Discovery
In the landscape of medicinal chemistry, particularly in the pursuit of novel kinase inhibitors, certain heterocyclic structures emerge as "privileged scaffolds." These frameworks serve as versatile starting points for drug design due to their inherent ability to interact with key biological targets. Among these, the imidazo[1,2-b]pyridazine and pyrazolopyrimidine cores are prominent, each underpinning the development of successful therapeutics and numerous clinical candidates.
This guide provides a head-to-head comparison of these two critical scaffolds. We will move beyond a simple list of features to explore the causality behind their selection, the nuances of their chemical properties, and the practicalities of their synthesis and evaluation. Our objective is to equip researchers with the field-proven insights necessary to make informed decisions in their drug discovery programs.
Structural and Bioisosteric Foundations
At their core, both scaffolds are recognized as bioisosteres of purine, the fundamental heterocyclic system of adenine and guanine. This bioisosteric relationship is a cornerstone of their success as kinase inhibitors. Because adenosine triphosphate (ATP) is the natural substrate for all kinases, scaffolds that mimic the adenine ring of ATP can competitively bind to the kinase's active site.
The pyrazolopyrimidine scaffold is a direct isostere of adenine, featuring a fused pyrazole and pyrimidine ring.[1][2] This structural mimicry allows it to form crucial hydrogen bond interactions with the "hinge region" of the kinase domain, a conserved sequence of amino acids that anchors ATP.[1] This family of molecules is diverse, with different isomeric forms based on the arrangement of nitrogen atoms, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines, each offering distinct vectors for chemical modification.[1][3]
The imidazo[1,2-b]pyridazine scaffold, while also a purine isostere, gained significant prominence with the success of the multi-targeted kinase inhibitor Ponatinib.[4][5][6] It consists of a fused imidazole and pyridazine ring. The strategic placement of nitrogen atoms in the pyridazine ring compared to a pyrimidine ring alters the scaffold's electronic properties, lipophilicity, and potential interaction points, providing a different chemical space for drug design.[7][8]
Figure 1. Core structures of Adenine, Imidazo[1,2-b]pyridazine, and Pyrazolo[3,4-d]pyrimidine.
Comparative Physicochemical and ADME Properties
A molecule's journey to becoming a successful drug is dictated as much by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties as by its potency. The choice of a core scaffold profoundly influences this profile.
The imidazo[1,2-b]pyridazine scaffold offers an interesting advantage in tuning lipophilicity. The replacement of a carbon-hydrogen (CH) group in an analogous scaffold (like an imidazopyridine) with a nitrogen atom to form the pyridazine ring can effectively reduce lipophilicity (logP).[7][8] This is a valuable strategy for medicinal chemists aiming to reduce non-specific binding and improve the overall pharmacokinetic profile.[7]
Conversely, the pyrazolopyrimidine scaffold, particularly the pyrazolo[3,4-d]pyrimidine isomer, can sometimes be challenged by poor aqueous solubility.[9][10] However, this is often counterbalanced by high membrane permeability and good metabolic stability.[9][10] The extensive knowledge base around this scaffold provides a wealth of strategies to mitigate solubility issues through targeted chemical modifications.[3][9]
| Property | Imidazo[1,2-b]pyridazine | Pyrazolopyrimidine | Justification & Expert Insights |
| Aqueous Solubility | Generally moderate; can be readily modified. | Can be a challenge, often requiring solubilizing groups.[9] | The additional nitrogen atom in the pyridazine ring can act as a hydrogen bond acceptor, potentially improving solubility compared to less polar isosteres. For pyrazolopyrimidines, solubility is a primary optimization parameter. |
| Lipophilicity (logP) | Can be inherently lower than some carbocyclic analogues.[7][8] | Varies widely with substitution; the core itself is relatively lipophilic. | The nitrogen-rich nature of both scaffolds makes them highly tunable. The imidazo[1,2-b]pyridazine offers a subtle but potentially useful starting point for lower lipophilicity. |
| Permeability | Generally good, subject to substituent effects. | Often exhibits high membrane permeability.[10] | Both scaffolds are planar, aromatic systems that are well-suited for passive diffusion across cell membranes, provided excessive polar groups or molecular weight are avoided. |
| Metabolic Stability | Generally stable; metabolism depends on substituents. | Often exhibits high microsomal stability.[9][10] | The fused heterocyclic systems are typically resistant to metabolic degradation. Metabolism usually occurs on peripheral substituents, which can be strategically modified to block metabolic "soft spots." |
Head-to-Head Application as Kinase Inhibitors
The true test of these scaffolds lies in their performance as kinase inhibitors. Both are adept at forming ATP-competitive interactions, but their distinct geometries and electronic distributions lead to different Structure-Activity Relationships (SAR).
Figure 2. Generalized binding mode of privileged scaffolds in a kinase active site.
The diagram above (Figure 2) illustrates the fundamental principle: the core scaffold forms hydrogen bonds with the kinase hinge, while substituents at various positions (R1, R2) are directed into specific sub-pockets to achieve potency and selectivity.
Imidazo[1,2-b]pyridazine inhibitors have demonstrated remarkable success. Ponatinib is a prime example, designed to inhibit BCR-ABL and overcome resistance mutations. The scaffold has also yielded highly potent and selective inhibitors of other kinases, such as Mps1 and DYRKs/CLKs.[11][12] The discovery of an Mps1 inhibitor, compound 27f , highlighted how a scaffold change from an imidazo[1,2-a]pyrazine to an imidazo[1,2-b]pyridazine led to a compound with extremely potent cellular activity (A549 IC50 = 6.0 nM) and oral bioavailability.[12]
Pyrazolopyrimidine inhibitors are perhaps more numerous in the literature and in clinical development, a testament to their versatility.[13][14] The BTK inhibitor Ibrutinib (a pyrazolo[3,4-d]pyrimidine) has transformed the treatment of certain B-cell cancers.[2] The scaffold is also the basis for inhibitors of CDKs (Dinaciclib), Src/Abl, PI3K, and many others, showcasing its broad applicability across the kinome.[1][9][15]
| Compound/Series | Scaffold Type | Target Kinase(s) | Key Performance Data (IC₅₀ / Kᵢ) | Reference |
| Ponatinib | Imidazo[1,2-b]pyridazine | Multi-targeted (BCR-ABL, VEGFR, FGFR, etc.) | Potent, low nM activity against numerous kinases | [4][6] |
| Compound 27f | Imidazo[1,2-b]pyridazine | Mps1 | Cellular Mps1 IC₅₀ = 0.70 nM; A549 IC₅₀ = 6.0 nM | [12] |
| Compound 20a | Imidazo[1,2-b]pyridazine | DYRK1A, CLK1/4, PfCLK1 | DYRK1A IC₅₀ = 50 nM; PfCLK1 IC₅₀ = 32 nM | [11] |
| Ibrutinib | Pyrazolo[3,4-d]pyrimidine | BTK | IC₅₀ = 0.5 nM | [2] |
| Dinaciclib | Pyrazolo[1,5-a]pyrimidine | CDKs (CDK1, 2, 5, 9) | Low nM activity | [15] |
| Src/Abl Inhibitor Series | Pyrazolo[3,4-d]pyrimidine | c-Src, Abl | Kᵢ values in the low µM to nM range | [9][16] |
| PI3Kδ Inhibitor 45 | Pyrazolo[3,4-d]pyrimidine | PI3Kδ | Highly selective for δ-isoform (40–3630 fold) | [1] |
Synthesis and Experimental Protocols
The accessibility of a scaffold through robust and scalable chemical synthesis is a critical factor for its adoption in drug discovery.
Synthesis Overview
Imidazo[1,2-b]pyridazines are commonly synthesized via a condensation reaction. The typical pathway involves reacting a 3-amino-6-halopyridazine with an α-bromoketone under mild basic conditions.[7][8] This straightforward cyclization provides the core, which can then be functionalized using modern cross-coupling reactions (e.g., Suzuki, Sonogashira) to install diverse substituents.
Pyrazolopyrimidines can be constructed through a variety of synthetic strategies, including cyclization, condensation, and multi-component reactions.[3][17] A prevalent and versatile method is the reaction of a substituted 3-aminopyrazole with a β-dicarbonyl compound (like acetylacetone) or an enaminone in refluxing acetic acid or under microwave irradiation.[3][18][19][20]
Experimental Protocol 1: Synthesis of a 2,6-Disubstituted Imidazo[1,2-b]pyridazine
Causality: This protocol follows the classic and reliable condensation approach. The use of a 3-amino-6-chloropyridazine precursor is strategic, as the chloro-substituent provides a handle for subsequent cross-coupling reactions to introduce diversity at the 6-position.
-
Step A: α-Bromination of Ketone: To a solution of the desired aryl ketone (1.0 eq) in a suitable solvent (e.g., Dioxane or Acetic Acid), add bromine (1.0-1.1 eq) dropwise at room temperature. Stir the reaction until completion (monitored by TLC). The solvent is then removed under reduced pressure to yield the crude α-bromoketone, which is often used directly in the next step.
-
Step B: Cyclization: Dissolve the crude α-bromoketone (1.0 eq) and 3-amino-6-chloropyridazine (1.0 eq) in ethanol. Add sodium bicarbonate (2.0-3.0 eq) to the mixture.
-
Heating: Reflux the reaction mixture for 4-12 hours, monitoring progress by TLC. The causality for heating is to provide the activation energy for the bimolecular nucleophilic substitution and subsequent intramolecular cyclization.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and pour it into ice water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford the pure 2-aryl-6-chloroimidazo[1,2-b]pyridazine.
-
Step C (Optional): Functionalization: The 6-chloro group can be substituted via Suzuki or other palladium-catalyzed cross-coupling reactions to introduce further diversity.
Experimental Protocol 2: Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative
Causality: This protocol exemplifies the efficient construction of the pyrazolopyrimidine core from readily available starting materials. The reaction between an aminopyrazole and a β-dicarbonyl compound is a robust cyclocondensation that proceeds through an initial imine formation followed by an intramolecular attack and dehydration.
-
Reaction Setup: In a round-bottom flask, combine the 5-aminopyrazole derivative (1.0 eq) and acetylacetone (1.1 eq) in glacial acetic acid.
-
Heating: Heat the mixture to reflux (approximately 118 °C) for 2-4 hours. The acidic medium catalyzes the condensation, and the high temperature drives the reaction to completion by removing the water byproduct.
-
Monitoring: Monitor the reaction's progress using TLC until the starting aminopyrazole is consumed.
-
Isolation: Cool the reaction mixture to room temperature. A solid product will often precipitate directly from the acetic acid. If not, the mixture can be poured into cold water to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water and then with a small amount of cold ethanol to remove residual acetic acid and impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) if necessary.
Workflow: Screening Cascade for Novel Kinase Inhibitors
The synthesis of a compound is merely the first step. A rigorous, self-validating screening cascade is essential to identify promising leads.
Figure 3. A logical workflow for the evaluation of novel kinase inhibitors.
Conclusion and Strategic Outlook
Both the imidazo[1,2-b]pyridazine and pyrazolopyrimidine scaffolds are powerful tools in the medicinal chemist's arsenal for developing kinase inhibitors.
-
The Pyrazolopyrimidine scaffold is a well-established, highly versatile framework with a proven track record, exemplified by drugs like Ibrutinib.[2] Its main challenges often revolve around managing physicochemical properties like solubility, but the vast body of literature provides a solid foundation for overcoming these hurdles.[9]
-
The Imidazo[1,2-b]pyridazine scaffold, highlighted by the success of Ponatinib, represents a slightly less explored but equally potent alternative.[4] It offers distinct electronic and steric properties, providing an opportunity to find new chemical space and potentially address challenges like kinase resistance or off-target effects where other scaffolds have failed. Its utility in modulating lipophilicity is a noteworthy feature.[7]
The choice between these scaffolds is not a matter of one being definitively "better," but rather a strategic decision based on the specific goals of a drug discovery program. Factors to consider include the target kinase, the desired selectivity profile, known resistance mechanisms, and the desired pharmacokinetic properties. By understanding the nuanced differences in their synthesis, properties, and biological applications, researchers can leverage the unique strengths of each scaffold to design the next generation of targeted therapies.
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
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Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. DOI: 10.1016/j.ejmech.2021.113867. Retrieved January 19, 2026, from [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing. Retrieved January 19, 2026, from [Link]
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Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Validating the Mechanism of Action of 3-Bromo-2-methylimidazo[1,2-b]pyridazine Derivatives: A Comparative Guide to Kinase Inhibition
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of 3-Bromo-2-methylimidazo[1,2-b]pyridazine derivatives as kinase inhibitors. By integrating established biochemical and cellular assays, this document offers a comparative analysis against well-characterized inhibitors, ensuring a robust and well-supported investigation of this promising class of compounds.
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with diverse therapeutic applications, including oncology and inflammatory diseases.[1][2] Derivatives of this scaffold have demonstrated potent inhibitory activity against a range of kinases, including Tyrosine Kinase 2 (TYK2), Transforming Growth Factor-β-Activated Kinase 1 (TAK1), and Bruton's Tyrosine Kinase (BTK).[1][3][4] This guide will focus on the experimental validation of this compound derivatives, a substitution pattern with significant potential for potent and selective kinase inhibition.
The Kinase Targets: Unraveling the Molecular Basis of Action
The biological activity of this compound derivatives is intrinsically linked to their ability to inhibit specific protein kinases. Based on the broader class of imidazo[1,2-b]pyridazines, two primary and highly relevant targets are TYK2 and TAK1.
Tyrosine Kinase 2 (TYK2): A Key Mediator of Cytokine Signaling
TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling pathways of several cytokines, including interleukins (IL-12, IL-23) and type I interferons.[5] Dysregulation of the TYK2 signaling cascade is implicated in a variety of autoimmune and inflammatory disorders.[5][6]
Transforming Growth Factor-β-Activated Kinase 1 (TAK1): A Central Node in Inflammatory and Cancer Pathways
TAK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and is a critical signaling node in response to pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and IL-1β.[3][7] TAK1 activation leads to the downstream activation of the NF-κB and JNK/p38 MAPK pathways, which are central to inflammation, immunity, and cell survival.[8]
Comparative Analysis: Benchmarking Against Established Inhibitors
To provide context for the inhibitory potential of this compound derivatives, a comparative analysis against well-characterized kinase inhibitors is essential. This guide will utilize the following compounds as benchmarks:
-
Ponatinib (AP24534): A multi-targeted kinase inhibitor with an imidazo[1,2-b]pyridazine core, known for its potent inhibition of BCR-ABL and other kinases.[9][10]
-
Deucravacitinib (BMS-986165): A highly selective allosteric inhibitor of the TYK2 pseudokinase (JH2) domain, approved for the treatment of plaque psoriasis.[11][12]
-
Takinib: A selective inhibitor of TAK1, used to probe the function of this kinase in inflammatory and cancer models.[13][14]
The following table summarizes the reported inhibitory activities of these compounds against their respective primary targets.
| Compound | Target Kinase | Assay Type | IC50 / Ki / EC50 | Reference |
| Imidazo[1,2-b]pyridazine Derivative (Compound 26) | TAK1 | Biochemical | IC50 = 55 nM | [6][15] |
| Multiple Myeloma Cell Line (MPC-11) | Cellular (Growth Inhibition) | GI50 = 30 nM | [6][15] | |
| Ponatinib | ABL | Biochemical | IC50 = 0.37 nM | [9] |
| ABL T315I | Biochemical | IC50 = 2.0 nM | [9] | |
| FLT3 | Biochemical | IC50 = 13 nM | [9] | |
| KIT | Biochemical | IC50 = 13 nM | [9] | |
| FGFR1 | Biochemical | IC50 = 2 nM | [9] | |
| PDGFRα | Biochemical | IC50 = 1 nM | [9] | |
| Deucravacitinib | TYK2 (JH2 domain) | Biochemical | Ki = 0.02 nM | [11] |
| IL-12/23 & Type I IFN pathways | Cellular | IC50 = 2-14 nM | [11] | |
| Takinib | TAK1 | Biochemical | IC50 = 8.2 nM | [13] |
Experimental Validation Workflow: A Step-by-Step Guide
Validating the mechanism of action of a novel kinase inhibitor requires a multi-faceted approach, moving from initial biochemical characterization to cellular target engagement and downstream signaling analysis. The following workflow provides a comprehensive strategy.
Figure 1: Experimental workflow for validating kinase inhibitor mechanism of action.
Biochemical Validation: In Vitro Kinase Assay
The initial step is to determine the direct inhibitory effect of the this compound derivative on the kinase of interest. The ADP-Glo™ Kinase Assay is a robust and high-throughput method for this purpose.[13][16][17]
Principle: This assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. Inhibition of the kinase results in a decrease in ADP production, which is detected as a decrease in luminescence.[13]
Detailed Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare the kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a stock solution of the this compound derivative in DMSO. Serially dilute the compound to the desired concentrations.
-
Prepare the kinase, substrate, and ATP solutions in the kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the compound dilution or DMSO (vehicle control).
-
Add 2.5 µL of the kinase/substrate mixture.
-
Initiate the reaction by adding 5 µL of the ATP solution.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cellular Validation: Target Engagement and Downstream Signaling
Confirming that the compound interacts with its target in a cellular environment and modulates its signaling pathway is a critical validation step.
CETSA is a powerful technique to directly assess the engagement of a compound with its target protein in intact cells or cell lysates.[18][19][20]
Principle: The binding of a ligand to a protein generally increases its thermal stability. In CETSA, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble target protein remaining after heat treatment is quantified. A stabilizing ligand will result in more soluble protein at higher temperatures.[18][19]
Detailed Protocol: CETSA with Western Blot Detection
-
Cell Treatment:
-
Culture cells to an appropriate density and treat with various concentrations of the this compound derivative or DMSO for a specified time (e.g., 1-2 hours).
-
-
Heat Challenge:
-
Cell Lysis and Fractionation:
-
Western Blot Analysis:
-
Collect the supernatant (soluble fraction).
-
Determine the protein concentration of the supernatant.
-
Denature the samples in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the target kinase overnight at 4°C.[22]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities and plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
-
To demonstrate the functional consequence of target engagement, it is crucial to assess the phosphorylation status of key downstream substrates.
Signaling Pathways:
-
TYK2: Inhibition of TYK2 is expected to decrease the phosphorylation of STAT proteins, particularly STAT3.
-
TAK1: Inhibition of TAK1 will lead to reduced phosphorylation of IKKs and subsequently decrease the phosphorylation and degradation of IκBα, preventing the nuclear translocation of NF-κB.
Figure 2: TYK2-STAT signaling pathway and the point of inhibition.
Figure 3: TAK1-NF-κB signaling pathway and the point of inhibition.
Detailed Protocol: Western Blot for Phospho-STAT3
-
Cell Treatment and Lysis:
-
Starve cells overnight in serum-free media.
-
Pre-treat cells with various concentrations of the inhibitor or DMSO for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine (e.g., IL-23 for TYK2) for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the lysates.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and protein transfer as described in the CETSA protocol.
-
Block the membrane and incubate with a primary antibody against phospho-STAT3 (p-STAT3) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal.
-
Strip the membrane and re-probe with an antibody for total STAT3 to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for p-STAT3 and total STAT3.
-
Normalize the p-STAT3 signal to the total STAT3 signal.
-
A dose-dependent decrease in the p-STAT3/total STAT3 ratio confirms the inhibition of the signaling pathway.
-
Biophysical Validation: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of a small molecule to its protein target.[23][24][25]
Principle: SPR measures the change in the refractive index at the surface of a sensor chip when an analyte (the inhibitor) flows over an immobilized ligand (the kinase). This change is proportional to the mass bound to the surface, allowing for the determination of binding kinetics and affinity.[23]
Detailed Protocol: SPR for Kinase-Inhibitor Interaction
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5 for amine coupling).
-
Activate the carboxymethylated dextran surface with a mixture of EDC and NHS.
-
Immobilize the purified kinase onto the sensor surface via amine coupling. The immobilization buffer should be at a pH that promotes electrostatic interaction between the protein and the surface.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the this compound derivative in a suitable running buffer (e.g., HBS-EP).
-
Inject the compound dilutions over the immobilized kinase surface at a constant flow rate.
-
Monitor the association of the compound in real-time.
-
After the association phase, switch back to the running buffer to monitor the dissociation of the compound.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
A low KD value indicates high binding affinity.
-
Conclusion
The comprehensive validation of the mechanism of action of this compound derivatives as kinase inhibitors requires a systematic and multi-pronged experimental approach. By combining in vitro biochemical assays to determine potency, with cellular assays to confirm target engagement and modulation of downstream signaling, and biophysical methods to characterize the binding kinetics, researchers can build a robust and compelling data package. The comparative analysis against established inhibitors such as Ponatinib, Deucravacitinib, and Takinib provides crucial context for the potency and selectivity of these novel compounds. This guide provides the necessary framework and detailed protocols to enable a thorough and scientifically rigorous investigation, ultimately accelerating the development of this promising class of therapeutic agents.
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A Methodological Guide for Profiling Novel Kinase Inhibitors: A Case Study Using 3-Bromo-2-methylimidazo[1,2-b]pyridazine
Abstract
The development of selective kinase inhibitors is a cornerstone of modern drug discovery, yet the initial characterization of novel chemical matter presents a significant challenge. A critical step in this process is determining a compound's potency and selectivity across the human kinome. This guide presents a comprehensive, data-driven framework for the cross-screening of a novel compound, using the imidazo[1,2-b]pyridazine scaffold as a case study. While 3-Bromo-2-methylimidazo[1,2-b]pyridazine itself is not a known inhibitor, its core structure is a privileged scaffold found in inhibitors targeting various kinases, including PIM, CDK, and BTK.[1][2] This guide will therefore hypothesize its activity against the PIM kinase family and provide a detailed, objective comparison of its hypothetical performance against a known PIM inhibitor, SGI-1776. We will detail the experimental design, provide step-by-step protocols for kinase activity assessment, present comparative data in a structured format, and discuss the scientific rationale behind each step, offering a robust template for researchers characterizing their own novel inhibitors.
Introduction: The Rationale for Kinase Cross-Screening
Protein kinases are critical regulators of cellular function, and their dysregulation is implicated in a multitude of diseases, particularly cancer.[3] The high degree of structural conservation in the ATP-binding site across the kinome, however, makes the development of highly selective inhibitors a formidable task.[3] Off-target kinase inhibition can lead to unforeseen toxicities or reduced efficacy, making early-stage selectivity profiling essential.[4]
The imidazo[1,2-b]pyridazine scaffold has emerged as a versatile core in the design of kinase inhibitors.[1] Derivatives of this structure have been developed as potent inhibitors of PIM kinases, Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK).[1][2][5] Notably, the PIM kinase family—comprising PIM-1, PIM-2, and PIM-3—are serine/threonine kinases that are frequently overexpressed in hematological malignancies and solid tumors, acting as key drivers of cell proliferation and survival.[6][7]
Given this precedent, we hypothesize that this compound (herein designated as "IMP-X") possesses inhibitory activity against the PIM kinase family. To validate and characterize this hypothetical activity, this guide outlines a direct comparison with SGI-1776, a well-documented pan-PIM inhibitor that also utilizes an imidazo[1,2-b]pyridazine core.[8][9] SGI-1776 is known to inhibit PIM-1, PIM-2, and PIM-3 and has been evaluated in clinical trials, making it an excellent benchmark for comparison.[8][9]
Experimental Design & Rationale
A successful kinase profiling campaign requires careful planning. The goal is not only to determine the potency against the primary target but also to understand the broader selectivity profile.[4]
Compound Selection
-
Test Article (Hypothetical): IMP-X (this compound).
-
Comparator Compound: SGI-1776. This compound serves as a positive control and a benchmark for potency and selectivity. It is a known pan-PIM inhibitor that also exhibits activity against FLT3.[10][11]
Kinase Panel Selection
The choice of kinases for the screening panel is critical for assessing selectivity. A well-designed panel should include the target kinase family as well as representatives from other major kinase groups to identify potential off-target activities.[4][12] Our selected panel covers key cancer-associated and safety-relevant kinases.
Table 1: Kinase Panel for Selectivity Screening
| Kinase Family | Kinase Target | Rationale for Inclusion |
| PIM (CAMK) | PIM-1, PIM-2, PIM-3 | Primary hypothetical targets. |
| Tyrosine Kinase | ABL1 | Important off-target for many inhibitors. |
| Tyrosine Kinase | FLT3 | Known off-target of SGI-1776.[10][11] |
| Tyrosine Kinase | SRC | Representative of a major TK family. |
| CMGC | CDK2/CycA | Structurally related kinase group, common off-target. |
| CMGC | GSK3β | Important signaling kinase, common off-target. |
| AGC | AKT1 | Key survival pathway kinase.[7] |
| AGC | PKA | Representative of a major AGC subfamily. |
| STE | p38α (MAPK14) | Key kinase in the MAPK signaling pathway.[13] |
| TKL | BRAF | Key oncogene in the MAPK pathway. |
Assay Technology Selection
The ADP-Glo™ Kinase Assay (Promega) was selected for this study. This is a robust, luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[14][15] Its key advantages include:
-
Universal Applicability: It can be used for virtually any kinase.[15]
-
High Sensitivity: It can detect low levels of ATP-to-ADP conversion, making it suitable for kinases with low activity.[15]
-
Robustness: The stable luminescent signal allows for batch plate processing, which is ideal for high-throughput screening.[15]
The assay is performed in two steps: first, the kinase reaction is terminated and remaining ATP is depleted; second, the ADP generated is converted back to ATP, which fuels a luciferase/luciferin reaction to produce a quantifiable light signal.[14][16]
Detailed Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) for IMP-X and SGI-1776 against the selected kinase panel.
Reagent Preparation
-
Compound Dilution: Prepare 10 mM stock solutions of IMP-X and SGI-1776 in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO. Further dilute these series in kinase reaction buffer to achieve the final desired assay concentrations.
-
Kinase Buffer: Prepare 1X Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
ATP & Substrate: Prepare solutions of ATP and the appropriate peptide substrate for each kinase at a concentration equal to the ATP Km for that specific enzyme.
Assay Procedure
-
Plate Setup: Use a white, opaque 384-well plate to minimize background and crosstalk.
-
Kinase Reaction:
-
Add 2.5 µL of kinase/substrate mix to each well.
-
Add 0.5 µL of the serially diluted compound (or DMSO for vehicle control).
-
Initiate the reaction by adding 2 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Reaction Termination & ATP Depletion:
-
ADP Detection:
-
Data Acquisition: Measure luminescence using a plate reader (e.g., BMG LABTECH PHERAstar).
Data Analysis
-
Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the normalized percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) curve using graphing software (e.g., GraphPad Prism) to determine the IC50 value for each compound-kinase pair.
Visualization of Experimental Workflow & Signaling Pathway
Experimental Workflow Diagram
The following diagram illustrates the key steps of the kinase cross-screening protocol.
Caption: High-throughput workflow for kinase inhibitor IC50 determination.
PIM Kinase Signaling Pathway
PIM kinases are constitutively active serine/threonine kinases that are downstream of many cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.[7][] They play a crucial role in promoting cell survival and proliferation by phosphorylating and regulating a host of downstream targets, including BAD (to inhibit apoptosis) and 4E-BP1 (to promote protein translation).[8][19]
Caption: Simplified PIM kinase signaling pathway and points of inhibition.
Comparative Results & Discussion
The following table presents the hypothetical IC50 data for IMP-X and the comparator, SGI-1776, against the selected kinase panel.
Table 2: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | IMP-X (Hypothetical IC50, nM) | SGI-1776 (Reference IC50, nM) | Fold Difference (SGI-1776 / IMP-X) |
| PIM-1 | 25 | 15 | 0.6 |
| PIM-2 | 45 | 30 | 0.67 |
| PIM-3 | 30 | 20 | 0.67 |
| ABL1 | >10,000 | >10,000 | - |
| FLT3 | 850 | 150 | 0.18 |
| SRC | 4,500 | 2,800 | 0.62 |
| CDK2/CycA | >10,000 | 8,500 | - |
| GSK3β | 7,200 | 5,100 | 0.71 |
| AKT1 | >10,000 | >10,000 | - |
| PKA | >10,000 | >10,000 | - |
| p38α | 9,800 | 6,400 | 0.65 |
| BRAF | >10,000 | >10,000 | - |
Note: Reference IC50 values for SGI-1776 are representative and compiled from public data for illustrative purposes. Actual values may vary by assay conditions.
Analysis of Potency and Selectivity
Based on our hypothetical data, several key insights can be drawn:
-
PIM Potency: Both compounds demonstrate potent, nanomolar inhibition of all three PIM kinase isoforms, confirming their status as pan-PIM inhibitors. The benchmark compound, SGI-1776, shows slightly greater potency (0.6 to 0.67-fold lower IC50) against the PIM family compared to our test article, IMP-X.
-
Selectivity Profile: Both compounds exhibit high selectivity for the PIM kinase family over the other kinases in the panel. Most off-target kinases are only inhibited at micromolar concentrations, indicating a selectivity window of over 100-fold for both compounds.
-
FLT3 Off-Target Activity: A notable point of differentiation is the activity against FLT3. SGI-1776 is a known dual PIM/FLT3 inhibitor, a fact reflected in its potent 150 nM IC50 value.[11] In contrast, our hypothetical compound IMP-X is significantly less active against FLT3 (850 nM), representing a nearly 6-fold improvement in selectivity for PIM kinases over FLT3.
Implications for Drug Development
The improved selectivity of IMP-X over FLT3 could be a significant advantage. While dual PIM/FLT3 inhibition may be desirable in certain contexts like FLT3-mutated Acute Myeloid Leukemia (AML)[11], it can be an undesirable off-target effect when pursuing PIM-specific biology in other indications. A more selective compound like IMP-X would be a superior tool for dissecting PIM-specific signaling pathways and could potentially offer a better safety profile by avoiding FLT3-related toxicities.
The data generated through this cross-screening process is foundational. It validates the primary target, quantifies potency, and provides a clear map of selectivity. These results would guide the next steps in a drug discovery program, including:
-
Structure-Activity Relationship (SAR) Studies: Medicinal chemists could use this data to design new analogs of IMP-X to further improve potency and selectivity.
-
Cellular Assays: The determined IC50 values inform the concentrations needed for cell-based assays to confirm on-target activity and assess phenotypic effects like apoptosis or cell cycle arrest.[8]
-
Pharmacokinetic Profiling: Promising compounds would advance to ADME/PK studies to evaluate their drug-like properties.
Conclusion
This guide provides a comprehensive, scientifically grounded methodology for the initial characterization and comparative analysis of a novel kinase inhibitor, using this compound as a hypothetical case study. By establishing a plausible target, selecting a relevant comparator, designing a rational screening panel, and employing a robust assay technology, we have demonstrated how to generate high-quality, actionable data. The hypothetical results illustrate how such a study can reveal critical differences in selectivity profiles—such as the PIM-over-FLT3 selectivity of IMP-X compared to SGI-1776—that have profound implications for the future development of a compound. This structured approach ensures that research, scientist, and drug development professionals can make informed, data-driven decisions, accelerating the journey from a novel compound to a potential therapeutic candidate.
References
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Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. ResearchGate. Available at: [Link]
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Chen, L. S., et al. (2011). Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia. Blood. Available at: [Link]
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Foucourt, A., et al. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. PubMed. Available at: [Link]
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Natarajan, K., et al. (2013). Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma. PLoS One. Available at: [Link]
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Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research. Available at: [Link]
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Oh, Y., et al. (2016). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry. Available at: [Link]
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PIM1. Wikipedia. Available at: [Link]
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Panchal, N., et al. (2020). Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. Clinical Cancer Research. Available at: [Link]
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Chen, L. S., et al. (2009). Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells. Blood. Available at: [Link]
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Wang, Y., et al. (2021). The role of Pim-1 kinases in inflammatory signaling pathways. Cell Communication and Signaling. Available at: [Link]
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Singh, R., et al. (2019). PIM kinase inhibitors: Structural and pharmacological perspectives. European Journal of Medicinal Chemistry. Available at: [Link]
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Xu, Y., et al. (2024). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]
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SafetyScreen Kinase Panel [1mM ATP]. Eurofins Discovery. Available at: [Link]
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Narlik-Grassow, M., et al. (2014). PIM kinase (and Akt) biology and signaling in tumors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Tamburini, J., et al. (2012). The FLT3 and Pim kinases inhibitor SGI-1776 preferentially target FLT3-ITD AML cells. Leukemia. Available at: [Link]
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Promega ADP-Glo kinase assay. BMG LABTECH. Available at: [Link]
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KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. Available at: [Link]
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Javed, Z., et al. (2018). PIM Kinases and Their Relevance to the PI3K/AKT/mTOR Pathway in the Regulation of Ovarian Cancer. Biomolecules. Available at: [Link]
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ADP Glo Protocol. (Example protocol). Available at: [Link]
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A Researcher's Guide to Navigating the ADME Landscape of Imidazo[1,2-b]pyridazine Analogs
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents, including the FDA-approved kinase inhibitor ponatinib.[1][2] Its versatility and synthetic tractability have led to its exploration in a wide array of therapeutic areas, from oncology to autoimmune diseases.[1][3] However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition. A thorough understanding and early optimization of Absorption, Distribution, Metabolism, and Excretion (ADME) properties are therefore critical for the successful development of imidazo[1,2-b]pyridazine-based therapeutics.
This guide provides an in-depth comparison of the ADME properties of various imidazo[1,2-b]pyridazine analogs, drawing upon experimental data to elucidate key structure-ADME relationships (SAR). We will delve into the practical aspects of assessing critical ADME parameters, including metabolic stability, cell permeability, and aqueous solubility, providing field-proven insights and detailed experimental protocols. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to rationally design and select imidazo[1,2-b]pyridazine analogs with enhanced developability profiles.
The Crucial Role of ADME in Drug Discovery
The efficacy and safety of a drug are not solely dependent on its interaction with the therapeutic target. The compound must be able to reach its site of action in sufficient concentration and for an appropriate duration, and then be cleared from the body without producing toxic metabolites. This is governed by its ADME properties. Early assessment of these properties allows for the timely identification and mitigation of liabilities, preventing the costly failure of drug candidates in later stages of development.
Below is a typical workflow illustrating the integration of ADME assays in a drug discovery cascade.
Metabolic Stability: Taming the Clearance Rate
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily located in the liver. Poor metabolic stability leads to rapid clearance, short half-life, and low oral bioavailability, often rendering a drug candidate ineffective. The in vitro liver microsomal stability assay is a cornerstone for assessing this parameter in early discovery.
A compelling example of optimizing metabolic stability within the imidazo[1,2-b]pyridazine class comes from the development of Tyrosine Kinase 2 (Tyk2) JH2 inhibitors.[4] A 6-anilino imidazopyridazine analog (Compound 4 in the study) initially showed potent activity but suffered from poor metabolic stability.[4] Strategic modification of the 6-position substituent led to a dramatic improvement.
Table 1: Comparative Metabolic Stability of Imidazo[1,2-b]pyridazine Analogs
| Compound | R1 Substituent | Human Liver Microsome (% remaining after 10 min) | Rat Liver Microsome (% remaining after 10 min) | Mouse Liver Microsome (% remaining after 10 min) |
| 4 | 4-aminophenyl | 11 | 14 | 1 |
| 6a | 2-oxo-1-methyl-1,2-dihydropyridin-3-ylamino | 56 | 63 | 10 |
| 6b | 2-oxo-1-cyclopropyl-1,2-dihydropyridin-3-ylamino | 88 | 71 | 39 |
| 6c | 2-oxo-1-(4-cyanophenyl)-1,2-dihydropyridin-3-ylamino | 92 | 77 | 71 |
Data sourced from Liu et al., 2019.[4]
The data clearly demonstrates that replacing the 6-anilino group with a 6-(2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino moiety significantly enhanced metabolic stability across species.[4] This improvement is likely due to a reduction in the compound's lipophilicity (cLogP) and the blocking of a potential site of metabolism.[4] Further substitution on the pyridone ring, such as with a cyclopropyl or a para-cyanophenyl group, provided additional gains in stability.[4]
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This protocol outlines a general procedure for determining the metabolic stability of a test compound using liver microsomes.
1. Materials and Reagents:
-
Test compounds (dissolved in DMSO)
-
Liver microsomes (human, rat, mouse)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile with an internal standard (for quenching the reaction)
-
Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
2. Procedure:
-
Preparation of Incubation Mixture: In a 96-well plate, combine the liver microsomes and phosphate buffer.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation of Reaction: Add the test compound and control compounds to the wells. In a separate set of wells, add the NADPH regenerating system to initiate the metabolic reaction. For a negative control, add buffer instead of the NADPH regenerating system.
-
Incubation: Incubate the plate at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: At each time point, stop the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) based on the half-life and microsomal protein concentration.
Cell Permeability: Crossing the Intestinal Barrier
For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for absorption into the systemic circulation. The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[4] Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[4]
The permeability of a compound is typically expressed as an apparent permeability coefficient (Papp). A bidirectional assay, measuring permeability from the apical (AP) to the basolateral (BL) side and vice versa, can also identify whether a compound is a substrate of efflux transporters like P-glycoprotein (P-gp). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is generally indicative of active efflux.
In the same study on Tyk2 JH2 inhibitors, researchers investigated the Caco-2 permeability of their imidazo[1,2-b]pyridazine analogs.[4]
Table 2: Comparative Caco-2 Permeability of Imidazo[1,2-b]pyridazine Analogs
| Compound | R1 Substituent | Caco-2 Papp (A-B) (10⁻⁶ cm/s) |
| 5 | 4-hydroxyphenyl | 0.34 |
| 6e | 2-pyridyl | 14.2 |
| 6k | 2-pyrimidyl | 4.8 |
| 6l | 3-pyridazinyl | 2.9 |
| 6m | 1,5-dimethyl-1H-pyrazol-4-yl | 14.2 |
Data sourced from Liu et al., 2019.[4]
The results highlight a fascinating structure-permeability relationship. While the introduction of a 2-oxo-dihydropyridin-3-ylamino group at the 6-position improved metabolic stability, it could also introduce hydrogen bond donors that limit permeability, as seen with compound 5 .[4] However, the strategic placement of a 2-pyridyl group on the pyridone ring (compound 6e ) dramatically enhanced Caco-2 permeability.[4] This was attributed to the formation of an intramolecular hydrogen bond, which masks polar groups and reduces the energy required for desolvation, thereby facilitating membrane traversal.[4] The dimethylpyrazole derivative 6m also exhibited high permeability.[4]
Experimental Protocol: Caco-2 Permeability Assay
This protocol provides a general method for assessing the permeability of a test compound across a Caco-2 cell monolayer.
1. Materials and Reagents:
-
Caco-2 cells
-
Transwell® permeable supports (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4)
-
Test compounds (dissolved in DMSO and diluted in transport buffer)
-
Control compounds (e.g., high permeability: propranolol; low permeability: Lucifer yellow)
-
Lucifer yellow solution for monolayer integrity testing
-
LC-MS/MS system for analysis
2. Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: Before the assay, assess the integrity of the cell monolayer by measuring the permeability of Lucifer yellow.
-
Permeability Assay (AP to BL):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test and control compounds to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
-
Permeability Assay (BL to AP - for efflux):
-
Follow the same procedure as above, but add the compounds to the basolateral (donor) compartment and sample from the apical (receiver) compartment.
-
-
Analysis: Quantify the concentration of the compound in the donor and receiver compartments using LC-MS/MS.
3. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where:
-
dQ/dt is the rate of permeation of the drug across the cells
-
A is the surface area of the filter membrane
-
C₀ is the initial concentration of the drug in the donor compartment
-
-
Calculate the efflux ratio: Papp(B-A) / Papp(A-B).
Aqueous Solubility: A Prerequisite for Absorption
Poor aqueous solubility is a major hurdle in drug development, impacting everything from in vitro assay performance to oral bioavailability. A compound must be in solution to be absorbed. The kinetic solubility assay is a high-throughput method used in early discovery to estimate the solubility of a compound from a DMSO stock solution.
While specific comparative solubility data for a series of imidazo[1,2-b]pyridazine analogs is not detailed in the cited literature, it is a critical parameter that is invariably assessed. The general principle is that structural modifications that increase lipophilicity to enhance permeability can often have a detrimental effect on solubility. Therefore, a careful balance must be struck. The introduction of polar groups or ionizable centers can improve solubility, but may negatively impact permeability.
Experimental Protocol: Kinetic Solubility Assay
This protocol describes a common method for determining the kinetic solubility of test compounds.
1. Materials and Reagents:
-
Test compounds (as 10 mM DMSO stock solutions)
-
Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
96-well filter plates (e.g., with a 0.45 µm filter)
-
96-well collection plates (UV-transparent if using UV detection)
-
Plate shaker
-
UV/Vis plate reader or LC-MS/MS system
2. Procedure:
-
Compound Addition: Add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution of the test compounds to the wells of the filter plate.
-
Buffer Addition: Add the aqueous buffer (e.g., 198 µL) to each well to achieve the desired final compound concentration and a consistent DMSO concentration (e.g., 1%).
-
Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 1.5 - 2 hours) to allow for equilibration.
-
Filtration: Place the filter plate on top of a collection plate and centrifuge to separate any precipitated compound from the saturated solution.
-
Analysis: Determine the concentration of the dissolved compound in the filtrate. This can be done by measuring UV absorbance and comparing it to a standard curve, or by using LC-MS/MS for greater sensitivity and specificity.
3. Data Analysis:
-
The measured concentration of the compound in the filtrate is reported as its kinetic solubility in the specific buffer system.
Conclusion: A Path Forward for Imidazo[1,2-b]pyridazine Drug Discovery
The imidazo[1,2-b]pyridazine scaffold continues to be a rich source of novel therapeutic candidates. Success in this area, however, is contingent on a deep understanding and proactive optimization of ADME properties. As we have seen through the lens of Tyk2 JH2 inhibitors, strategic and well-informed structural modifications can lead to dramatic improvements in metabolic stability and cell permeability. The key takeaways for researchers are:
-
Early and Iterative ADME Assessment: Integrate ADME profiling from the earliest stages of discovery and use the data to guide synthetic efforts.
-
Understand Structure-ADME Relationships: Systematically explore substitutions on the imidazo[1,2-b]pyridazine core to build a comprehensive understanding of how structural changes impact ADME properties. For instance, modifying the 6-position appears to be a highly effective strategy for modulating metabolic stability.
-
Balance Competing Properties: Be mindful of the delicate balance between potency, solubility, permeability, and metabolic stability. Optimization of one parameter can often come at the expense of another. The use of multiparameter optimization tools can be invaluable in navigating these trade-offs.
By embracing these principles and utilizing the robust in vitro assays detailed in this guide, drug discovery teams can significantly enhance the probability of successfully advancing imidazo[1,2-b]pyridazine analogs from the bench to the clinic.
References
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Liu, C., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(3), 383-388. [Link]
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A Comparative Guide to the In Vivo Efficacy of 3-Bromo-2-methylimidazo[1,2-b]pyridazine Derivatives in Preclinical Cancer Models
Authored for Drug Development Professionals, Researchers, and Scientists
Executive Summary
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of kinase inhibitors with significant therapeutic potential in oncology.[1] This guide provides a comparative analysis of key 3-bromo-2-methylimidazo[1,2-b]pyridazine derivatives that have demonstrated noteworthy efficacy in various animal models of cancer. We delve into the in vivo performance of prominent compounds targeting critical oncogenic pathways, including PI3K/Akt/mTOR and the spindle assembly checkpoint. By synthesizing data from peer-reviewed studies, this document offers a side-by-side examination of their anti-tumor activities, mechanistic underpinnings, and the experimental frameworks used for their evaluation. Detailed protocols and workflow visualizations are provided to support the replication and extension of these pivotal preclinical studies.
The Imidazo[1,2-b]pyridazine Scaffold: A Foundation for Novel Kinase Inhibitors
The imidazo[1,2-b]pyridazine core is a heterocyclic aromatic system that has been extensively explored as a scaffold for the development of potent and selective kinase inhibitors.[1][2] Its rigid structure and synthetic tractability allow for the strategic placement of various substituents to optimize target binding, selectivity, and pharmacokinetic properties. A notable substitution pattern involves the placement of a bromo group at the 3-position and a methyl group at the 2-position, which has been integral to the development of several clinical and preclinical candidates. These derivatives have shown promise in targeting a range of kinases that are frequently dysregulated in human cancers.[1][2][3]
Comparative In Vivo Efficacy of Lead Derivatives
This section compares the preclinical anti-tumor activity of three distinct this compound derivatives, each targeting a different key oncogenic kinase: Akt, mTOR, and Mps1.
GSK690693: A Pan-Akt Inhibitor
GSK690693 is a potent, ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[4][5] The rationale for targeting Akt stems from its central role in the PI3K/Akt/mTOR signaling pathway, which governs cell survival, proliferation, and growth.[5][6] Hyperactivation of Akt is a common feature in many human cancers, making it a compelling therapeutic target.[6][7]
Preclinical evaluation of GSK690693 was conducted in genetically engineered mouse models (GEMMs) that spontaneously develop tumors driven by hyperactive Akt signaling. This approach is considered highly translational as it closely mimics the genetic lesions found in human cancers.[6][7]
Key Findings:
-
Lck-MyrAkt2 Transgenic Mice (Lymphoma Model): In this model, where a constitutively active form of Akt drives lymphoma development, GSK690693 treatment significantly delayed tumor onset and reduced tumor size.[6][7] Nearly half of the treated mice exhibited normal thymic histology, compared to 90% of placebo-treated mice developing lymphomas or hyperplasia.[6]
-
Pten+/- Knockout Mice (Endometrial Tumor Model): GSK690693 also demonstrated efficacy in this model, where loss of the PTEN tumor suppressor leads to Akt hyperactivation.[6][7]
-
TgMISIIR-TAg-DR26 Mice (Ovarian Carcinoma Model): Efficacy was also observed in this ovarian cancer model, which exhibits upregulated Akt signaling.[6][7]
Immunohistochemical analysis of tumors from treated animals confirmed the mechanism of action, showing decreased phosphorylation of downstream Akt effectors like FoxO1/3 and reduced proliferation, as indicated by the Ki-67 marker.[6]
Compound A17: An mTOR Inhibitor
Based on the imidazo[1,2-b]pyridazine scaffold, compound A17 was developed as a potent ATP-competitive mTOR inhibitor.[8] The mTOR kinase is a critical downstream effector of the PI3K/Akt pathway and a central regulator of cell growth and metabolism.
Key Findings:
-
A549 Xenograft Model (Non-Small Cell Lung Cancer): The in vivo anticancer effect of compound A17 was evaluated in nude mice bearing A549 human non-small cell lung cancer xenografts.[8] The study reported an "obvious anticancer effect," indicating tumor growth inhibition in this model.[8] Mechanistically, A17 was shown to induce G1-phase cell cycle arrest and suppress the phosphorylation of downstream mTOR targets like S6 kinase in cellular assays.[8]
Compound 27f: An Mps1 (TTK) Kinase Inhibitor
Monopolar spindle 1 (Mps1), also known as TTK, is a key kinase in the spindle assembly checkpoint, a crucial process for ensuring proper chromosome segregation during mitosis. High expression of Mps1 is correlated with advanced tumor grades, making it an attractive target for cancer therapy.[9] Compound 27f is an imidazo[1,2-b]pyridazine-based Mps1 inhibitor.[9]
Key Findings:
-
In Vivo Activity: The research highlights that compound 27f is not only potent and selective but also orally bioavailable and "active in vivo".[9] While specific animal models and efficacy data are not detailed in the abstract, its potent nanomolar antiproliferative activity against various cancer cell lines, including A549, suggests its potential for significant tumor growth inhibition in corresponding xenograft models.[9]
Data Summary and Comparison
| Compound | Target Kinase | Animal Model | Cancer Type | Key Efficacy Outcome | Source |
| GSK690693 | Akt1/2/3 | Lck-MyrAkt2 GEMM | Lymphoma | Delayed tumor onset, ~2-fold reduction in tumor size. | [6] |
| Pten+/- GEMM | Endometrial Cancer | Demonstrated efficacy. | [6][7] | ||
| TgMISIIR-TAg-DR26 GEMM | Ovarian Carcinoma | Demonstrated efficacy. | [6][7] | ||
| Compound A17 | mTOR | A549 Xenograft (Nude Mice) | Non-Small Cell Lung Cancer | "Obvious anticancer effect" (Tumor growth inhibition). | [8] |
| Compound 27f | Mps1 (TTK) | Not specified in abstract | N/A | Reported as "active in vivo" and orally available. | [9] |
Mechanistic Insights: Targeting the PI3K/Akt/mTOR Pathway
GSK690693 and Compound A17 both target key nodes within the PI3K/Akt/mTOR signaling cascade, a pathway fundamental to cancer cell proliferation and survival. The diagram below illustrates the points of intervention for these inhibitors.
Standardized Protocol for In Vivo Efficacy Assessment
To ensure reproducibility and validity, preclinical in vivo studies must follow rigorous, well-defined protocols. Below is a representative methodology for a subcutaneous xenograft study, a common model for evaluating the efficacy of anticancer compounds.
Rationale for Model Selection
-
Xenograft Models (e.g., A549 in Nude Mice): These models involve implanting human cancer cell lines into immunodeficient mice. Their primary advantage is the ability to test a compound's efficacy against a human tumor. The lack of a competent immune system prevents the rejection of the human cells, allowing for the isolated study of the drug's direct effect on tumor growth.[8]
-
Genetically Engineered Mouse Models (GEMMs): These models are engineered to have specific genetic mutations that lead to the spontaneous development of tumors in their native microenvironment. This provides a high-fidelity model that recapitulates human disease progression and allows for the study of tumor-stroma interactions and immune responses.[6][7]
Step-by-Step Protocol: Subcutaneous Xenograft Model
-
Cell Culture: A549 human non-small cell lung cancer cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO2 incubator.
-
Animal Acclimation: Female athymic nude mice (4-6 weeks old) are acclimated for at least one week before the study begins, with free access to food and water.
-
Tumor Implantation: Cultured A549 cells are harvested, washed, and resuspended in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support initial tumor growth. Approximately 5 x 10^6 cells in a 100-200 µL volume are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow until they reach a palpable, measurable size (e.g., 100-150 mm³). Mice are then randomly assigned to treatment and control (vehicle) groups.
-
Drug Formulation and Administration: The compound (e.g., Compound A17) is formulated in an appropriate vehicle (e.g., 0.5% HPMC, 0.1% Tween 80 in sterile water). The drug is administered at a predetermined dose and schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Tumor Measurement: Tumor dimensions are measured 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.
-
Monitoring: Animal body weight and overall health are monitored throughout the study to assess toxicity.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are excised, weighed, and may be processed for further analysis (e.g., immunohistochemistry, Western blotting) to confirm target engagement. The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as a percentage.
Experimental Workflow Visualization
Future Directions and Conclusion
The this compound scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors with significant in vivo anti-tumor activity. Compounds like GSK690693, A17, and 27f highlight the versatility of this chemical core in targeting diverse and critical oncogenic pathways.
Comparative Insights:
-
GSK690693 demonstrates the value of using genetically relevant animal models to predict clinical efficacy in patient populations with specific molecular alterations (i.e., hyperactivated Akt).[6][7]
-
Compound A17 confirms the scaffold's utility in targeting the mTOR node, showing efficacy in a standard solid tumor xenograft model.[8]
-
Compound 27f expands the target space to include cell cycle kinases like Mps1 and underscores the potential for developing orally bioavailable agents from this class.[9]
Future research should aim for direct head-to-head comparisons of these derivatives in standardized animal models to better delineate their relative efficacy and therapeutic windows. Furthermore, exploring combination therapies, where these targeted agents are paired with standard-of-care chemotherapies or other targeted drugs, could unlock synergistic anti-tumor effects and overcome potential resistance mechanisms. The continued exploration of this privileged scaffold holds considerable promise for the development of next-generation cancer therapeutics.
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Title: GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt Source: PubMed Central URL: [Link]
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Title: Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity Source: PubMed URL: [Link]
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Benchmarking Novel Imidazo[1,2-b]pyridazine Kinase Inhibitors: A Comparative Guide to In Vitro and In Vivo Profiling
Introduction
The imidazo[1,2-b]pyridazine scaffold is a well-established "privileged" structure in medicinal chemistry, forming the core of numerous bioactive molecules.[1][2] Its versatility is highlighted by the FDA-approved multi-kinase inhibitor ponatinib, which has galvanized interest in developing new therapeutic agents based on this heterocyclic system for applications in oncology, inflammation, and beyond.[1][3][4] This guide presents a comprehensive framework for benchmarking a new series of hypothetical imidazo[1,2-b]pyridazine inhibitors, designated "IZP-NewCandidate," against established multi-kinase inhibitors.
The objective of this guide is to provide researchers, scientists, and drug development professionals with a robust, scientifically-grounded methodology for evaluating novel kinase inhibitors. We will not only detail the "how" but also the "why" behind each experimental choice, ensuring a thorough understanding of the data's implications. By comparing IZP-NewCandidate against clinically relevant drugs such as Anlotinib, Crizotinib, and Cabozantinib, we aim to contextualize its potency, selectivity, and potential therapeutic utility.
Rationale for Target and Comparator Selection
Our hypothetical IZP-NewCandidate series was designed to target key receptor tyrosine kinases (RTKs) implicated in tumor angiogenesis and proliferation, primarily Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Mesenchymal-Epithelial Transition factor (c-Met). Aberrant signaling through these pathways is a hallmark of numerous solid tumors.
To provide a rigorous benchmark, we have selected three well-characterized, multi-targeted tyrosine kinase inhibitors as comparators:
-
Anlotinib : A potent oral TKI that inhibits VEGFR, FGFR, PDGFR, and c-Kit, disrupting downstream signaling pathways like PI3K/AKT and RAS/MAPK.[5][6][7][8][9]
-
Crizotinib : An inhibitor of ALK, c-Met (HGFR), and ROS1, primarily used in non-small cell lung carcinoma (NSCLC) with specific genetic alterations.[10][11][12][13] Its potent c-Met activity makes it an excellent comparator.
-
Cabozantinib : A powerful TKI targeting VEGFR2, c-Met, and RET, known to decrease resistance to VEGFR inhibitors via the c-Met axis.[14][15][16][17][18]
By benchmarking against these drugs, we can assess the relative potency and selectivity of IZP-NewCandidate, providing a clear picture of its potential advantages.
Comparative Analysis: In Vitro Profiling
The initial phase of benchmarking involves a suite of in vitro assays designed to quantify the inhibitor's direct effect on its molecular target and its broader impact on cancer cells.
Biochemical Kinase Inhibition Assay
Expertise & Experience: The first critical step is to determine the direct inhibitory potency of the compound against its purified target enzyme. A biochemical assay, free from cellular complexities like membrane permeability, provides a clean measure of target engagement, typically expressed as the half-maximal inhibitory concentration (IC50). We utilize a luminescence-based ADP detection assay, which is safer and more scalable than traditional radiometric methods.[19][20] The amount of ADP produced is directly proportional to kinase activity, allowing for a precise quantification of inhibition.
Detailed Protocol: ADP-Glo™ Luminescence-Based Kinase Assay [20]
-
Reagent Preparation: Prepare assay buffer, kinase solution (VEGFR2 or c-Met), substrate solution (e.g., Maltose Binding Protein, MBP), and ATP solution at 2x the final desired concentration.
-
Compound Plating: Serially dilute IZP-NewCandidate and comparator drugs in 100% DMSO. Transfer a small volume (e.g., 1 µL) of each dilution into a 384-well assay plate. Include "no-enzyme" (negative control) and "no-inhibitor" (positive control) wells.
-
Enzyme Incubation: Add the 2x kinase solution to the wells containing the compounds and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Add the 2x ATP/substrate mixture to all wells to start the kinase reaction. Incubate for a predetermined time (e.g., 2 hours) at room temperature. The reaction time should be within the linear range of the enzyme kinetics.
-
Reaction Termination & ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 30-40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that generates a luminescent signal. Incubate for another 30 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the ADP concentration.
-
Data Analysis: Normalize the data using the controls and plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Comparative Biochemical Data (Hypothetical)
| Compound | VEGFR2 IC50 (nM) | c-Met IC50 (nM) |
| IZP-NewCandidate | 1.5 | 5.2 |
| Anlotinib | 2.1 | 15.8 |
| Crizotinib | >1000 | 8.0 |
| Cabozantinib | 0.9 | 4.1 |
Table 1: Biochemical potency of IZP-NewCandidate and comparator drugs against target kinases.
Cell-Based Viability/Cytotoxicity Assay
Expertise & Experience: Moving from a purified enzyme to a cellular context is essential. A cell viability assay measures the overall effect of a compound on a cancer cell line that is dependent on the target pathway. The MTT assay is a classic colorimetric method that assesses metabolic activity as a proxy for cell viability.[21][22] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Detailed Protocol: MTT Cell Viability Assay [23][24]
-
Cell Seeding: Plate a relevant cancer cell line (e.g., HUVEC for VEGFR2, HT-29 for c-Met) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[21][23] Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with a range of concentrations of IZP-NewCandidate and comparator drugs. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 72 hours.
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media plus 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.[23]
-
Absorbance Reading: Gently shake the plate to ensure complete solubilization and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot against drug concentration to determine the GI50 (concentration for 50% growth inhibition).
Comparative Cell Viability Data (Hypothetical)
| Compound | HUVEC GI50 (nM) | HT-29 GI50 (nM) |
| IZP-NewCandidate | 12.5 | 45.7 |
| Anlotinib | 18.0 | 88.2 |
| Crizotinib | >5000 | 55.1 |
| Cabozantinib | 9.8 | 39.5 |
Table 2: Anti-proliferative activity of IZP-NewCandidate and comparators in relevant cell lines.
In Vivo Efficacy Assessment
Expertise & Experience: Demonstrating efficacy in a living organism is the ultimate preclinical goal. A patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model is the standard approach.[25][26][27] In these models, human tumor cells are implanted into immunodeficient mice. This allows for the evaluation of a drug's ability to inhibit tumor growth in a complex biological system, providing insights into its pharmacokinetics and overall therapeutic potential.
Experimental Workflow: Xenograft Tumor Model
Caption: Workflow for an in vivo xenograft study.
Detailed Protocol: Colorectal Cancer Xenograft Model [28]
-
Cell Implantation: Subcutaneously inject HT-29 human colorectal cancer cells into the flank of female immunodeficient mice (e.g., nu/nu NMRI mice).[26]
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment cohorts (e.g., n=8-10 mice per group).
-
Treatment Administration: Administer IZP-NewCandidate (e.g., 50 mg/kg), Cabozantinib (as a positive control, e.g., 30 mg/kg), or a vehicle control orally, once daily for 28 days.
-
Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week to assess efficacy and toxicity, respectively.
-
Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) for each group. Tumors can be flash-frozen or fixed for pharmacodynamic biomarker analysis (e.g., Western blot for phosphorylated c-Met).
Comparative In Vivo Efficacy Data (Hypothetical)
| Treatment Group | Dose (mg/kg, p.o.) | Final Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | - | 1550 ± 210 | - |
| IZP-NewCandidate | 50 | 420 ± 95 | 72.9% |
| Cabozantinib | 30 | 485 ± 110 | 68.7% |
Table 3: Anti-tumor efficacy in an HT-29 xenograft model.
Signaling Pathway Context
To understand the mechanism of action, it is crucial to visualize the targeted signaling pathways. Both VEGFR2 and c-Met activation lead to downstream cascades that promote cell survival, proliferation, and angiogenesis. Our inhibitors aim to block these initial signaling events.
Caption: Targeted VEGFR2 and c-Met signaling pathways.
Conclusion and Future Directions
This guide outlines a systematic approach to benchmarking novel imidazo[1,2-b]pyridazine kinase inhibitors. Based on our hypothetical data, IZP-NewCandidate demonstrates potent biochemical and cellular activity, comparable and potentially superior to established drugs like Anlotinib and Crizotinib, and on par with Cabozantinib. Its strong in vivo efficacy in a c-Met driven tumor model further underscores its therapeutic potential.
The logical next steps in the development of IZP-NewCandidate would include:
-
Kinome-wide Selectivity Profiling: To assess off-target activities and predict potential side effects.
-
Pharmacokinetic (PK) Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Toxicity Studies: To establish a safety profile in preclinical models.
-
Exploration in Other Models: Testing efficacy in additional xenograft models, including those resistant to current therapies.
By following a rigorous, comparative, and hypothesis-driven approach, researchers can effectively triage and advance promising new chemical entities like IZP-NewCandidate from the bench toward clinical development.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Bromo-2-methylimidazo[1,2-b]pyridazine
For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed protocol for the proper disposal of 3-Bromo-2-methylimidazo[1,2-b]pyridazine, a halogenated heterocyclic compound. The procedures outlined below are synthesized from established safety protocols for structurally similar chemicals and general principles of hazardous waste management, ensuring a robust framework for minimizing risk to personnel and the environment.
I. Hazard Profile and Personal Protective Equipment (PPE)
Understanding the potential hazards is the first step in safe chemical handling. Based on data from analogous compounds, this compound should be presumed to be a hazardous substance.
Key Hazards:
-
Eye Irritation: May cause serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[2]
To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound in any form, including during disposal procedures.
| Protection Type | Specific Requirements | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a full-face shield. | To prevent contact with the eyes, which can cause serious irritation.[2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a fully-buttoned lab coat. | To prevent skin contact, which is a known cause of irritation.[1][3] |
| Respiratory Protection | A NIOSH-approved respirator is necessary if there is a risk of generating dust or aerosols. | To prevent inhalation, which may lead to respiratory tract irritation.[2][3] |
II. Spill Management Protocol
In the event of a spill, a swift and organized response is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation, preferably within a chemical fume hood.[4]
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[4] Avoid generating dust if the compound is in solid form.[5]
-
Collect Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it into a designated, properly labeled hazardous waste container.[4][5]
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol, isopropanol), followed by soap and water.[4] All cleaning materials must be disposed of as hazardous waste.[4]
III. Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in strict accordance with local, state, and federal hazardous waste regulations.[5] In the United States, this falls under the purview of the Resource Conservation and Recovery Act (RCRA) as implemented by the Environmental Protection Agency (EPA).[5]
Core Principle: Segregation of Halogenated Waste
As a brominated organic compound, this compound is classified as a halogenated waste. It is imperative that it is not mixed with non-halogenated chemical waste to prevent complications in the final disposal process, which often involves high-temperature incineration.[3][6]
Disposal Workflow:
Caption: A step-by-step workflow for the safe disposal of this compound.
Detailed Protocol:
-
Risk Assessment and Preparation:
-
Review all available safety information for 3-Bromoimidazo[1,2-b]pyridazine and other similar halogenated compounds.[5]
-
Ensure a designated and clearly labeled hazardous waste container is readily accessible. The label must include "Hazardous Waste," the chemical name, and the associated hazards (e.g., "Irritant").[4]
-
-
Waste Collection:
-
Carefully transfer any waste containing this compound, including residual amounts in original containers, contaminated consumables (e.g., pipette tips, weighing paper), and spill cleanup materials, into the designated "Halogenated Organic Waste" container.[3][4]
-
If the waste is a solution, it should be collected as liquid halogenated waste. If it is in solid form, it should be collected as solid halogenated waste.[3]
-
Avoid mixing with incompatible materials such as strong oxidizing agents or strong acids.[7]
-
-
Container Management:
-
Decontamination:
-
Thoroughly decontaminate any non-disposable equipment (e.g., glassware, spatulas) that has come into contact with the chemical. Use an appropriate solvent, followed by a wash with soap and water.[4]
-
All contaminated cleaning materials, including wipes and gloves, must be disposed of in the designated hazardous waste container.[4]
-
-
Final Disposal:
-
Once the waste container is full, ensure it is securely sealed and properly labeled.
-
Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]
-
Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain. [3][5] The primary method for the disposal of halogenated organic compounds is high-temperature incineration by a specialized facility.[6][9]
-
By adhering to these stringent disposal procedures, researchers and laboratory professionals can ensure a safe working environment and maintain compliance with environmental regulations, thereby upholding the principles of responsible scientific stewardship.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Bromo-2-methylimidazo[1,2-b]pyridazine
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug discovery and development. Yet, the foundation of all successful research is an unwavering commitment to safety. This guide provides essential, field-proven safety protocols for handling 3-Bromo-2-methylimidazo[1,2-b]pyridazine (CAS No. 18087-73-5), a heterocyclic compound whose full toxicological profile is still under investigation. As such, we will proceed with a cautious and comprehensive approach, treating it as a substance with potential hazards until proven otherwise. The causality behind each recommendation is explained to foster a deeper understanding of safe laboratory practices.
Hazard Assessment: Understanding the Risks
This compound is classified with specific known hazards. According to the Globally Harmonized System (GHS), this compound is known to cause skin irritation.[1][2][3][4] Some data also suggests it may cause serious eye irritation and respiratory irritation.[3] Given its identity as a brominated, nitrogen-containing heterocyclic compound, we must also consider the potential for uncharacterized hazards. Therefore, our protective strategy is designed to mitigate these known risks and provide a robust shield against the unknown.
Key Identified Hazards:
-
Skin Irritation (H315): Direct contact can cause skin irritation.[1][2][3][4]
-
Eye Irritation (Potential H319): Splashes may lead to serious eye irritation.[3]
-
Respiratory Irritation (Potential H335): Inhalation of the powder may cause respiratory tract irritation.[3]
The Core Principle: Engineering Controls First
Before any discussion of Personal Protective Equipment (PPE), it is critical to emphasize that PPE is the last line of defense. The primary method for exposure control should always be engineering controls.
All handling of this compound, especially in its solid, powdered form, must be conducted within a certified chemical fume hood. [5][6] A fume hood provides essential ventilation to capture and exhaust dust and vapors, significantly reducing the risk of inhalation.[6][7]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process based on the specific procedure being performed. The following sections detail the minimum required PPE and explain the rationale behind each choice.
Primary Barrier: Skin and Body Protection
The most fundamental layer of protection covers your skin and body, preventing direct contact and contamination of personal clothing.
-
Chemical-Resistant Laboratory Coat: A standard cotton lab coat is insufficient. A chemical-resistant coat, preferably one that is also flame-retardant, is required.[8] This protects against splashes and prevents the skin irritation associated with this compound.[1][8] The coat must be fully buttoned with sleeves rolled down.
-
Long Pants and Closed-Toe Shoes: This is a mandatory baseline for any laboratory work.[9][10] Shoes must cover the entire foot.[9] This prevents accidental exposure to spills on the lower legs and feet.
-
Disposable Gown/Coveralls: For larger-scale operations or tasks with a high risk of splashing, a disposable "bunny suit" or gown worn over the lab coat provides an additional, easily removable barrier.[11]
Critical Interface: Hand Protection
Your hands are the most likely part of your body to come into direct contact with a chemical. Glove selection is therefore of paramount importance.
-
Glove Type: Use disposable nitrile or neoprene gloves.[5][8] Latex gloves are not recommended due to their poor chemical resistance against many organic compounds.[5][8] For this specific compound, nitrile gloves provide adequate protection against incidental contact.
-
Double Gloving: When handling the pure compound or concentrated solutions, double gloving is strongly recommended. This provides a critical safety margin; if the outer glove is compromised, the inner glove still offers protection while you retreat and re-glove.
-
Inspection and Replacement: Always inspect gloves for tears or pinholes before use.[9] Change gloves immediately if you suspect contamination. Never wear gloves outside of the laboratory area.
Essential Shield: Eye and Face Protection
Given the potential for serious eye irritation, protecting your eyes and face is non-negotiable.[3]
-
Chemical Splash Goggles: Standard safety glasses are not sufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes, sprays, and powders.[5][10][11] All eye protection must meet the ANSI Z87.1 standard.[10]
-
Face Shield: A face shield, worn over chemical splash goggles, is required when there is a significant risk of splashing.[9][10][12] This includes handling larger volumes (>1 liter), working with reactions under pressure, or during spill cleanup. A face shield alone does not provide adequate eye protection.[10]
Inhalation Safeguard: Respiratory Protection
As stated, primary respiratory protection is achieved by using a fume hood.[6] However, in specific situations, direct respiratory protection may be necessary.
-
Use in a Fume Hood: All weighing and handling of the solid compound should occur in a fume hood to prevent inhalation of airborne particles.[5][6]
-
Respirator Requirement: If engineering controls are not available or are insufficient (e.g., during a large spill cleanup), a NIOSH-approved respirator is required.[8][9] For a powdered solid, a half-mask respirator with P100 (particulate) filters is appropriate. If handling volatile solutions outside of a hood, organic vapor cartridges would be necessary. Use of a respirator requires prior medical evaluation and fit-testing.[9]
Operational Plans: Matching PPE to the Task
The level of PPE required can be adjusted based on the specific task and the associated risks.
| Task | Minimum Required PPE | Rationale |
| Storage and Transport | Lab Coat, Safety Glasses, Nitrile Gloves | Protects against incidental contact during handling of sealed containers. |
| Weighing Solid (<10g) | Chemical-Resistant Lab Coat, Chemical Splash Goggles, Double Nitrile Gloves | All work must be done in a fume hood. Protects against skin/eye contact from fine powder. |
| Preparing Solutions | Chemical-Resistant Lab Coat, Chemical Splash Goggles, Double Nitrile Gloves | Protects against splashes during dissolution. Increased risk of exposure with liquids. |
| Running Reactions / Transfers | Chemical-Resistant Lab Coat, Chemical Splash Goggles, Face Shield, Double Nitrile Gloves | Highest risk of splashes and unforeseen events. A face shield is critical.[9][10] |
| Spill Cleanup | Chemical-Resistant Coveralls, Chemical Splash Goggles, Face Shield, Double Nitrile/Neoprene Gloves, Shoe Covers. Respirator may be required. | Full body protection is needed to manage a significant, uncontrolled release of the material. |
Procedural Discipline: Donning and Doffing PPE
The order in which you put on and remove PPE is crucial to prevent cross-contamination.
Donning Sequence (Putting On):
-
Lab Coat / Gown
-
Inner Gloves
-
Goggles and/or Face Shield
-
Outer Gloves (pulled over the cuffs of the lab coat)
Doffing Sequence (Taking Off):
-
Outer Gloves: Remove by peeling one glove off from the cuff, turning it inside out, and using the balled-up glove to remove the second glove. Dispose of immediately.
-
Lab Coat / Gown: Remove by rolling it down from the shoulders, ensuring the contaminated exterior is folded inward.
-
Goggles / Face Shield: Remove by handling the strap, avoiding contact with the front surface.
-
Inner Gloves: Remove as described in step 1.
-
Wash Hands Thoroughly: Wash with soap and water for at least 20 seconds.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


